4-Aminomethyltetrahydropyran hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxan-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOFHCSTMZYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656946 | |
| Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-78-7 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxan-4-yl)methanamine hydrochloride | |
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Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Aminomethyltetrahydropyran Hydrochloride: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds, in particular, have garnered significant attention for their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing three-dimensional diversity crucial for potent and selective target engagement. Among these, 4-Aminomethyltetrahydropyran hydrochloride stands out as a versatile and valuable intermediate.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthesis, its strategic application in drug design, and the practical considerations for its handling and characterization. The insights presented herein are curated to empower chemists to effectively leverage this scaffold in their research and development endeavors. The tetrahydropyran motif is increasingly recognized for its utility in creating sp³-rich scaffolds that are highly valuable in drug discovery.[1][2]
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white crystalline solid that is readily soluble in water.[3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free amine, which is a liquid.[4][5] The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 389621-78-7 | [6][7][8] |
| Molecular Formula | C₆H₁₄ClNO | [3][6][8] |
| Molecular Weight | 151.63 g/mol | [3][6][8] |
| Melting Point | 180-185 °C | [3][7] |
| Storage Conditions | Room Temperature, Sealed in Dry, Inert Atmosphere | [3][6] |
Note: The free amine, (Tetrahydro-2H-pyran-4-yl)methanamine (CAS: 130290-79-8), has a boiling point of approximately 180.1 °C and a flash point of 68 °C.[4][7]
Synthesis and Mechanistic Considerations
The synthesis of 4-Aminomethyltetrahydropyran is a foundational process, often starting from commercially available precursors. A prevalent and efficient method involves the reduction of 4-Cyanotetrahydro-4H-pyran. This approach is favored due to the high reactivity of the nitrile group towards reduction, leading to the desired primary amine with high fidelity.
From an experimental design perspective, the choice of reducing agent is critical and dictated by factors such as scale, cost, and safety. Lithium Aluminum Hydride (LAH) is a powerful and effective choice for this transformation, ensuring a complete reduction of the nitrile. However, its pyrophoric nature necessitates stringent anhydrous conditions and careful handling, making it more suitable for lab-scale synthesis. For larger-scale production, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere offers a safer and more scalable alternative.[9][10]
Below is a representative workflow for the synthesis of the hydrochloride salt.
Exemplary Laboratory Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a robust and scalable method for preparing the title compound.
-
Reactor Setup: Charge a pressure-rated hydrogenation vessel with 4-Cyanotetrahydro-4H-pyran (1.0 eq), ethanol (10 volumes), and a catalytic amount of Raney Nickel (5-10% w/w).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and commence vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-40 °C.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS until the starting material is consumed.
-
Catalyst Removal: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Self-validating step: The absence of the pyrophoric catalyst in the filtrate is critical for safety in subsequent steps.
-
Concentration: Concentrate the ethanolic solution of the free amine under reduced pressure.
-
Salt Formation: Dissolve the resulting crude amine in a suitable solvent like ethanol or isopropanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent.
-
Isolation: The hydrochloride salt will precipitate. Cool the mixture to enhance crystallization, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.[9][10]
Application in Drug Discovery: A Scaffold for Success
The tetrahydropyran ring is an excellent bioisostere for phenyl rings and other cyclic systems, often introduced to "de-risk" molecules by disrupting planarity, increasing sp³ character, and improving metabolic stability and aqueous solubility. The aminomethyl group provides a crucial synthetic handle for further elaboration, allowing for the facile introduction of the scaffold into a wide array of molecular architectures via amide bond formation, reductive amination, or alkylation.
This compound serves as a key starting material or intermediate for various therapeutic agents.[7] For instance, it is a structural component in the development of antagonists for chemokine receptors like CCR5, which are targets for HIV therapies.[11] Its utility also extends to the synthesis of inhibitors for voltage-gated sodium channels (e.g., hNav1.7), a significant target for novel analgesics.[12]
The diagram below illustrates the conceptual integration of the 4-aminomethyltetrahydropyran moiety into a hypothetical drug candidate.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. The free amine base is corrosive and can cause severe skin and eye burns.[13][14] The hydrochloride salt, while generally more stable, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[13][14]
-
Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]
-
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[3][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, synthetic tractability, and proven utility in improving the drug-like properties of molecules make it a highly valuable building block. By understanding its synthesis, properties, and safe handling, researchers can confidently and effectively incorporate this scaffold to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]
- 5. 130290-79-8 | CAS DataBase [m.chemicalbook.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 8. scbt.com [scbt.com]
- 9. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 10. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and critical role in medicinal chemistry, supported by detailed experimental protocols and spectroscopic analysis.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its non-planar, saturated heterocyclic structure is frequently incorporated into drug candidates to enhance their physicochemical properties. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility and target engagement. Furthermore, the conformational rigidity of the ring can help in optimizing the spatial arrangement of functional groups, leading to improved binding affinity and selectivity for biological targets. The introduction of a methylamine hydrochloride group at the 4-position of the THP ring provides a versatile synthetic handle for further molecular elaboration, making (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1]
Molecular Structure and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride |
| Synonyms | 4-(Aminomethyl)tetrahydropyran hydrochloride |
| CAS Number | 130290-80-1 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
Physicochemical Properties:
A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Boiling Point (Free Base) | 180.1 ± 13.0 °C at 760 mmHg | [3] |
| pKa (Predicted, Free Base) | 10.01 ± 0.29 | [4] |
| logP (Predicted, Free Base) | 0.3717 | [2] |
| Solubility (Free Base) | Soluble in water, alcohols, and ether solvents.[4] |
Synthesis and Purification
The synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is typically a two-step process, starting with the reduction of a nitrile precursor to the primary amine (free base), followed by salt formation.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine (Free Base)
A common and efficient method for the synthesis of the free base is the catalytic hydrogenation of 4-cyanotetrahydropyran.
Experimental Protocol: Catalytic Hydrogenation of 4-Cyanotetrahydropyran
Materials:
-
4-Cyanotetrahydropyran
-
Raney Nickel (activated)
-
Ammonia-methanol solution (22% w/w)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Stainless steel autoclave with stirring, thermometer, and manometer
Procedure:
-
Reaction Setup: In a 200 mL stainless steel autoclave, charge 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.[5]
-
Hydrogenation: Seal the autoclave and purge with an inert gas. Introduce hydrogen gas to a pressure of 0.51 to 0.61 MPa.[5]
-
Reaction Conditions: Stir the reaction mixture at a temperature of 50 to 60 °C for 5 hours, maintaining the hydrogen pressure.[5]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney nickel catalyst. Wash the catalyst with 30 mL of methanol.[5]
-
Purification: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation at 73-74 °C and 2.67 kPa to yield (Tetrahydro-2H-pyran-4-yl)methanamine as a colorless liquid.[5]
Expected Yield: 7.94 g (76.6% isolated yield).[5]
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Preparation of (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanamine (free base)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the purified (Tetrahydro-2H-pyran-4-yl)methanamine in a minimal amount of anhydrous diethyl ether under an inert atmosphere.
-
Acidification: Slowly add a stoichiometric amount of the hydrochloric acid solution to the stirred solution of the amine at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to obtain the final product.
References
An In-Depth Technical Guide to 4-Aminomethyltetrahydropyran HCl: A Versatile Building Block in Modern Drug Discovery
Foreword: The Rise of Saturated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic use of saturated heterocyclic scaffolds has become a cornerstone for developing next-generation therapeutics. These three-dimensional structures offer a compelling alternative to traditional flat, aromatic rings, often imparting superior physicochemical properties such as enhanced solubility, improved metabolic stability, and novel intellectual property. Among these valuable building blocks, 4-Aminomethyltetrahydropyran hydrochloride (CAS 389621-78-7) has emerged as a particularly useful and versatile intermediate. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Characteristics
4-Aminomethyltetrahydropyran HCl is a white crystalline solid that is stable at room temperature and readily soluble in water.[1] Its structure features a tetrahydropyran (THP) ring, which acts as a bioisostere for various groups, and a primary aminomethyl functional group, providing a key attachment point for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, which is a common practice for primary amines in chemical synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 389621-78-7 | [1][2] |
| Molecular Formula | C6H14ClNO | [1][3] |
| Molecular Weight | 151.63 g/mol | [2][3] |
| Melting Point | 180-185 °C | [1][2] |
| Appearance | White solid | [2][4] |
| Storage Condition | Sealed in dry, Room Temperature | [1][2] |
Synthesis and Process Chemistry: From Nitrile to Amine
The most prevalent and industrially scalable synthesis of 4-aminomethyltetrahydropyran involves the reduction of the corresponding nitrile, 4-cyanotetrahydropyran. This transformation is a classic example of nitrile reduction, a fundamental reaction in organic synthesis.
The Causality of Reagent Selection
The choice of reagents and conditions for this reduction is critical for achieving high yield and purity. A common and robust method employs a heterogeneous catalyst like Raney Nickel in an ammonia-saturated alcoholic solvent under a hydrogen atmosphere.[5]
-
Raney Nickel: This sponge-like nickel catalyst is highly active for hydrogenations due to its large surface area. It is particularly effective for the reduction of nitriles to primary amines. Its heterogeneous nature allows for straightforward removal from the reaction mixture by simple filtration, a significant advantage in process chemistry.
-
Ammonia/Methanol Solution: The reaction is performed in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. The intermediate imine formed during the reduction can react with a molecule of the product primary amine; ammonia, being present in large excess, effectively outcompetes this side reaction. Methanol serves as a suitable protic solvent for the reactants and the hydrogen gas.
-
Hydrogen Gas: As the reducing agent, hydrogen gas is supplied under pressure to drive the catalytic cycle and ensure complete conversion of the nitrile.[5]
-
Conversion to HCl Salt: Post-reduction, the resulting free amine is often converted to its hydrochloride salt by treatment with HCl (e.g., as a solution in dioxane or isopropanol). This serves a dual purpose: it facilitates the isolation and purification of the product as a stable, crystalline solid and improves its long-term storage stability.
General Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative example based on established chemical literature.[5]
-
Reactor Setup: A stainless-steel autoclave reactor is charged with 4-cyanotetrahydropyran (1.0 eq.), a 22% (w/w) ammonia-methanol solution, and activated Raney Nickel catalyst (approx. 20% by weight of the nitrile).
-
Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which can deactivate the catalyst.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to a pressure of 0.5-0.6 MPa.
-
Reaction: The mixture is heated to 50-60 °C and stirred vigorously for 5-17 hours, monitoring hydrogen uptake to determine reaction completion.[5]
-
Workup: After cooling to room temperature and venting the hydrogen, the insoluble Raney Nickel is carefully removed by filtration through a pad of Celite. The filter cake is washed with methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 4-aminomethyltetrahydropyran free base.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate, 4-Aminomethyltetrahydropyran HCl, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
The Strategic Role in Drug Design
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry.[6] It serves as a saturated, non-planar bioisostere for phenyl rings or other cyclic systems. This structural modification can be a powerful strategy to overcome common drug development hurdles.
-
Improved Physicochemical Properties: Replacing a flat, greasy aromatic ring with a 3D, polar THP ring can significantly increase aqueous solubility and reduce lipophilicity (LogP), which are critical factors for oral bioavailability.
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the THP ring are generally more resistant to metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.[6]
-
Vectorial Exit Points for Scaffolds: The sp³-rich nature of the THP ring provides defined three-dimensional exit vectors for substituents. This allows medicinal chemists to precisely orient functional groups to optimize interactions with biological targets.[7][8]
The aminomethyl group on the 4-position of the THP ring provides a crucial, chemically tractable handle. It can be readily acylated, alkylated, or used in reductive amination reactions to link the THP core to other parts of a drug molecule.
Notable Applications:
-
mTOR Kinase Inhibitors: 4-Aminomethyltetrahydropyran is a key reagent used in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase, a critical target in cancer therapy.[2][5]
-
PDE10A Inhibitors: It is also employed as a reagent in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), which are being investigated for the treatment of schizophrenia.[2][5]
-
Pain Therapeutics: The compound can be used to synthesize purine compounds for the treatment of pain.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Aminomethyltetrahydropyran HCl and its free base form.
Hazard Identification:
-
The free base is classified as corrosive and can cause severe skin burns and eye damage.[10]
-
The hydrochloride salt is classified as an irritant and is harmful if swallowed.[1][2]
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[12][13] Eyewash stations and safety showers should be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry place in a tightly sealed container.[1][13] The hydrochloride salt should be kept in a desiccated environment to prevent clumping.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a suitable, closed container for hazardous waste disposal.[11][13] Dispose of contents/container to an approved waste disposal plant.[12]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12][13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[11][13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]
Conclusion
4-Aminomethyltetrahydropyran HCl is more than just a simple amine; it is a strategically designed building block that empowers medicinal chemists to address fundamental challenges in drug development. Its sp³-rich tetrahydropyran core provides a robust scaffold for creating molecules with improved pharmacokinetic and pharmacodynamic properties. The accessible aminomethyl handle ensures its utility in a wide array of synthetic transformations. For researchers aiming to enhance solubility, increase metabolic stability, and explore novel chemical space, 4-Aminomethyltetrahydropyran HCl represents a validated and highly effective tool in the molecular toolkit.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Newblue CHEM--4-Aminomethyltetrahydropyran hydrochloride, CasNo.389621-78-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 10. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. uni-muenster.de [uni-muenster.de]
- 12. fishersci.com [fishersci.com]
- 13. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to 4-Aminomethyltetrahydropyran Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Tetrahydropyran Moiety in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. As a saturated heterocycle, it can serve as a non-aromatic, conformationally restricted bioisostere for various functional groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this class of valuable building blocks, 4-Aminomethyltetrahydropyran hydrochloride stands out as a particularly useful and versatile intermediate. Its primary amine functionality, presented on a flexible methylene linker attached to the rigid THP core, provides a key vector for the introduction of this desirable scaffold into a wide array of molecular architectures.
This technical guide offers a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in the development of innovative therapeutics. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore its role in the creation of targeted therapies, thereby offering a holistic resource for researchers in the field of drug discovery and development.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. 4-Aminomethyltetrahydropyran is commercially available as both a free base and a hydrochloride salt, and it is crucial to distinguish between the two. The hydrochloride salt is often preferred in a laboratory setting due to its higher melting point, crystalline nature, and improved stability and handling characteristics compared to the free base, which is a liquid.
It is important for researchers to correctly identify the specific form they are using, as this will impact reaction stoichiometry and conditions. The two forms are distinguished by their unique CAS Registry Numbers:
-
4-Aminomethyltetrahydropyran (Free Base): CAS No. 130290-79-8[1]
-
This compound: CAS No. 389621-78-7[2]
A summary of the key physicochemical properties of this compound is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C6H14ClNO | [2][3] |
| Molecular Weight | 151.63 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 180-185 °C | [2] |
| Solubility | Soluble in water | |
| CAS Number | 389621-78-7 | [2][3] |
Synthesis of this compound
The most common and industrially scalable synthesis of 4-Aminomethyltetrahydropyran involves the catalytic hydrogenation of 4-cyanotetrahydropyran. This method is favored for its efficiency and the availability of the starting material. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Reaction Scheme:
Caption: Synthesis of this compound.
Mechanistic Insights: The Role of Raney Nickel in Nitrile Reduction
The reduction of the nitrile group to a primary amine using Raney Nickel under a hydrogen atmosphere is a classic example of heterogeneous catalysis. The mechanism, while complex and occurring on the catalyst surface, can be understood in the following conceptual steps:
-
Adsorption: Both hydrogen gas and the nitrile are adsorbed onto the porous surface of the Raney Nickel catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the nickel surface, forming reactive nickel-hydride species.
-
Stepwise Reduction: The nitrile group undergoes a stepwise reduction. The carbon-nitrogen triple bond is sequentially hydrogenated, first to an imine intermediate (C=N), which remains adsorbed on the catalyst surface, and then to the final primary amine (C-N).
-
Desorption: The final product, 4-aminomethyltetrahydropyran, desorbs from the catalyst surface, regenerating the active sites for further reaction.
The presence of ammonia in the reaction mixture is a critical process parameter. It serves to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the imine intermediate.[5]
Experimental Protocol: Synthesis of 4-Aminomethyltetrahydropyran from 4-Cyanotetrahydropyran[7]
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
4-Cyanotetrahydropyran
-
Raney Nickel (activated, as a slurry)
-
Ammonia in Methanol solution (e.g., 22% w/w)
-
Hydrogen gas
-
Methanol
-
Concentrated Hydrochloric Acid
-
Anhydrous diethyl ether
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, thermometer, and pressure gauge
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable high-pressure autoclave, charge 4-cyanotetrahydropyran (e.g., 10.0 g, 90.0 mmol), a 22% (w/w) solution of ammonia in methanol (e.g., 50.0 g), and activated Raney Nickel (e.g., 2.0 g of a slurry).
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-0.6 MPa) and heat the reaction mixture to a temperature of 45-55 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for a sufficient duration (e.g., 5-17 hours). The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.
-
Isolation of the Free Base: Combine the filtrate and the methanol washings. The solvent can be removed under reduced pressure to yield the crude 4-aminomethyltetrahydropyran free base. Further purification can be achieved by vacuum distillation.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent such as anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the free base in DMSO-d₆ shows characteristic signals for the tetrahydropyran ring protons and the aminomethyl group.[6] For the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected due to the presence of the ammonium cation.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the N-H stretching of the ammonium group (typically in the range of 3200-2800 cm⁻¹), C-H stretching of the aliphatic ring and methylene group (around 2900 cm⁻¹), and C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1100 cm⁻¹).
-
Chromatography and Mass Spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the free base and identifying any volatile impurities. The mass spectrum of the free base will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the hydrochloride salt. A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) and a UV or evaporative light scattering detector (ELSD) can be employed.
-
Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. Its incorporation into drug candidates can impart desirable properties such as improved solubility, metabolic stability, and receptor binding affinity.
Case Study 1: mTOR Kinase Inhibitors
4-Aminomethyltetrahydropyran has been utilized in the development of selective inhibitors of the mechanistic target of rapamycin (mTOR) kinase.[6] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The compound CC-214-2 is an example of an orally available, selective mTOR kinase inhibitor where the 4-aminomethyltetrahydropyran moiety plays a key role in its molecular architecture.[6]
Case Study 2: PDE10A Inhibitors for the Treatment of Schizophrenia
Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the brain and is a promising target for the development of novel antipsychotic drugs for the treatment of schizophrenia. Several classes of PDE10A inhibitors have been developed, and the 4-aminomethyltetrahydropyran scaffold has been incorporated into some of these molecules to optimize their properties. For instance, it has been used as a reagent in the development of pyrazoloquinolines as potent and selective PDE10A inhibitors.[6]
The general synthetic strategy involves the coupling of the 4-aminomethyltetrahydropyran moiety to a core heterocyclic scaffold, as illustrated in the following diagram:
Caption: General scheme for incorporating the 4-aminomethyltetrahydropyran moiety.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Aminomethyltetrahydropyran and its hydrochloride salt. The free base is corrosive and can cause severe skin and eye burns.[1] The hydrochloride salt should also be handled with care.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the Safety Data Sheet (SDS) for the specific product they are using for detailed and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a conformationally restricted tetrahydropyran ring and a reactive primary amine functionality makes it an ideal synthon for introducing this privileged scaffold into drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is key to leveraging its full potential in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights for researchers at the forefront of drug discovery.
References
- 1. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105001221A - Synthetic method of pyraclonil - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
4-Aminomethyltetrahydropyran hydrochloride solubility data
An In-depth Technical Guide to the Solubility of 4-Aminomethyltetrahydropyran Hydrochloride
Introduction
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is incorporated into various compounds being investigated for therapeutic applications.[1][2] A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening. Solubility fundamentally influences reaction kinetics, purification strategies, and the bioavailability of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the physicochemical properties that govern its solubility, offers a qualitative assessment in common laboratory solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility profile.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key characteristics are summarized below.
| Property | Value | Source |
| Chemical Name | (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | [2] |
| CAS Number | 389621-78-7 | [3] |
| Molecular Formula | C6H14ClNO | [2][3] |
| Molecular Weight | 151.63 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 180-185 °C | [2] |
The presence of the hydrochloride salt dramatically influences the compound's properties compared to its free base, 4-aminomethyltetrahydropyran (CAS: 130290-79-8).[4] As an amine hydrochloride, the molecule is ionic, which significantly enhances its polarity and, consequently, its potential for solubility in polar solvents.[5] The hydrochloride salt form is a common strategy employed in pharmaceutical development to improve the aqueous solubility and stability of basic drug candidates.[6]
Principles of Solubility for Amine Hydrochlorides
The solubility of this compound is governed by the principle of "like dissolves like."[7] As a polar, ionic compound, it is expected to exhibit greater solubility in polar solvents capable of solvating the ions.[8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving this compound. The solvent's hydrogen bond donors can interact favorably with the chloride anion, while the hydrogen bond acceptors can interact with the ammonium cation. Moreover, the high dielectric constant of these solvents helps to stabilize the separated ions in solution.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) are strong organic solvents capable of dissolving a wide range of polar organic and inorganic compounds.[10][11] While they lack a hydrogen bond-donating group, their large dipole moment allows for effective solvation of cations. The solubility in these solvents is generally expected to be moderate to high.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): In these solvents, the solubility of this compound is expected to be very low. Nonpolar solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.[8]
Qualitative Solubility Assessment
Based on the principles outlined above, a qualitative prediction of the solubility of 4-aminomethyltetrahdropyran hydrochloride in common laboratory solvents is presented below. This table serves as a general guideline for solvent selection in experimental work.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Favorable ion-dipole interactions and hydrogen bonding. |
| Methanol | Polar Protic | High | Similar to water, effective solvation of ions. |
| Ethanol | Polar Protic | Moderate to High | Less polar than methanol, but still a good solvent for polar salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Strong dipolar interactions can solvate the cation effectively. |
| Acetone | Polar Aprotic | Low to Moderate | Lower polarity compared to DMSO. |
| Dichloromethane (DCM) | Weakly Polar Aprotic | Low | Insufficient polarity to effectively solvate the ionic compound. |
| Hexane | Nonpolar | Very Low | Energetically unfavorable to dissolve an ionic salt in a nonpolar solvent. |
Experimental Determination of Solubility: The Isothermal Equilibrium Method
For quantitative and reliable solubility data, the isothermal equilibrium (shake-flask) method is a widely accepted and robust technique.[8][12] This protocol provides a step-by-step guide for determining the solubility of this compound.
Objective
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials and Reagents
-
This compound (>98% purity)[3]
-
Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)[13][14]
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Experimental Workflow Diagram
Caption: Workflow for the isothermal equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Rationale: Adding an excess of the solid ensures that the resulting solution is saturated at the given temperature.
-
Procedure: Add an excess amount of this compound to a series of sealed vials. To each vial, add a precisely known volume of the selected solvent. The amount of solid should be sufficient to be clearly visible after the equilibration period.
-
-
Equilibration:
-
Rationale: Continuous agitation at a constant temperature is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[12] The duration should be sufficient to achieve this state.
-
Procedure: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
-
Phase Separation:
-
Rationale: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the temperature, which would change the solubility. Centrifugation is an effective method for this separation.[8]
-
Procedure: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period at the same controlled temperature. To ensure complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Preparation and Analysis:
-
Rationale: The clear supernatant must be carefully sampled, filtered to remove any remaining particulates, and accurately diluted to fall within the linear range of the analytical method.[8]
-
Procedure:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration appropriate for quantification.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[13]
-
-
-
Data Analysis:
-
Rationale: The final solubility is calculated by accounting for the dilution factor. Performing replicates is essential for ensuring the reproducibility and reliability of the results.[8]
-
Procedure: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable technique for the quantification of this compound due to its specificity and sensitivity.[13][14] As the compound lacks a strong chromophore, direct UV detection might be challenging. In such cases, alternative detection methods or derivatization can be employed.
-
Potential HPLC Methods:
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with poor UV absorbance.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like amine hydrochlorides.
-
Pre-column Derivatization: The primary amine can be reacted with a derivatizing agent (e.g., o-phthalaldehyde (OPA)) to introduce a fluorescent or UV-absorbing tag, allowing for sensitive detection.[15]
-
A validated HPLC method with established linearity, accuracy, and precision is essential for obtaining reliable solubility data.[13]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its free base are corrosive materials that can cause burns.[16][17][18] Adherence to proper safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[16]
-
Handling: Use this material only in a well-ventilated area or a chemical fume hood.[16][19] Avoid breathing dust, vapor, mist, or gas. Do not ingest or inhale.[20]
-
Storage: Store in a cool, dry place in a tightly closed container.[19]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16]
-
Skin: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[16]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water and get immediate medical aid.[19]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Conclusion
References
- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 2. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. gchemglobal.com [gchemglobal.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jddtonline.info [jddtonline.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 19. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Spectroscopic Guide to 4-Aminomethyltetrahydropyran Hydrochloride
Abstract
4-Aminomethyltetrahydropyran hydrochloride (CAS RN: 389621-78-7) is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its structural integrity and purity are paramount for the successful synthesis of target molecules. This in-depth guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and interpreting the resulting data, this document serves as an essential reference for researchers and scientists in the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
This compound is the salt form of a primary amine containing a tetrahydropyran (THP) ring. The THP moiety is a common motif in many biologically active compounds.[2][3] The protonation of the primary amine to form the hydrochloride salt enhances the compound's stability and aqueous solubility, making it convenient for handling and use in various synthetic applications.
| Property | Value | Source(s) |
| Chemical Name | (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | N/A |
| CAS Number | 389621-78-7 | [4] |
| Molecular Formula | C₆H₁₄ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [4] |
| Physical Form | White Solid | N/A |
| Melting Point | 180-185 °C | N/A |
Below is the chemical structure of this compound, with atoms numbered for spectroscopic assignment purposes.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical. Deuterated water (D₂O) is an excellent choice for solubility, but it will cause the exchange of the acidic N-H protons, making them disappear from the spectrum.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative that allows for the observation of these exchangeable protons.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The protonation of the amine group to an ammonium salt (-NH₃⁺) causes significant deshielding (a downfield shift) of adjacent protons. Therefore, the protons on C6 are expected to be the most downfield of the aliphatic signals. The tetrahydropyran ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.
While specific data for the hydrochloride salt is not readily published, the spectrum can be reliably predicted by adjusting the known data for the free base (4-Aminomethyltetrahydropyran).[7] The primary changes will be a downfield shift for the C6 methylene protons and the appearance of a broad signal for the -NH₃⁺ protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.10 | br s | 3H | -NH ₃⁺ | Broad signal due to quadrupolar relaxation and exchange. Position is concentration-dependent. |
| ~3.85 | dd | 2H | C4-H ₑ, C3-H ₑ | Equatorial protons on carbons adjacent to the ring oxygen. |
| ~3.28 | t | 2H | C4-H ₐ, C3-H ₐ | Axial protons on carbons adjacent to the ring oxygen. |
| ~2.75 | d | 2H | C6-H ₂ | Shifted downfield from the free base (~2.4 ppm) due to the adjacent -NH₃⁺ group. |
| ~1.75 | m | 1H | C1-H | Methine proton at the 4-position of the ring. |
| ~1.60 | d | 2H | C5-H ₑ, C2-H ₑ | Equatorial protons on C2 and C5. |
| ~1.25 | q | 2H | C5-H ₐ, C2-H ₐ | Axial protons on C2 and C5, typically shifted upfield. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters. A spectral width of 0-12 ppm is sufficient. Typically, 16-32 scans are adequate for a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. Due to the symmetry of the molecule, only four distinct signals are expected: one for the aminomethyl carbon (C6), one for the substituted ring carbon (C1), and two for the remaining pairs of equivalent ring carbons (C2/C5 and C3/C4).
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~66.5 | C3, C4 | Carbons adjacent to the electron-withdrawing oxygen atom are the most deshielded. |
| ~43.0 | C6 | The aminomethyl carbon, shifted downfield by the nitrogen. |
| ~35.0 | C1 | The methine carbon of the ring. |
| ~28.5 | C2, C5 | The remaining methylene carbons of the ring. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
-
Analysis: Correlate the number of signals and their chemical shifts with the expected structure.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is an ideal, rapid technique for confirming the presence of key functional groups. For this molecule, the most characteristic absorptions will arise from the ammonium (-NH₃⁺) group, the C-O-C ether linkage, and the aliphatic C-H bonds. The formation of the ammonium salt results in distinct bands that differ from a free primary amine.[8] Specifically, the sharp N-H stretching bands of a free amine are replaced by broad, strong absorptions for the ammonium ion.[9]
Characteristic IR Absorption Bands (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-2800 | Strong, Broad | N-H Stretch | R-NH₃⁺ (Ammonium) |
| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1600 | Medium | N-H Bend (Asymmetric) | R-NH₃⁺ (Ammonium) |
| ~1500 | Medium | N-H Bend (Symmetric) | R-NH₃⁺ (Ammonium) |
| ~1100 | Strong | C-O-C Stretch (Asymmetric) | Ether |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial for obtaining a clean sample spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added for a high-quality spectrum.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of the key functional groups.
Mass Spectrometry (MS)
Expertise & Causality: For a pre-charged, polar molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal ionization technique as it gently transfers ions from solution into the gas phase.[10] The analysis will be performed in positive ion mode to detect the cationic form of the molecule. The expected molecular ion will be that of the free base, protonated, which corresponds to the molecular formula [C₆H₁₃NO + H]⁺. The chloride ion is simply a counter-ion and is not typically observed covalently bound in the gas phase under these conditions.
Expected Mass Spectrometry Data (ESI+)
| m/z Value | Ion Formula | Interpretation |
| 116.1182 | [C₆H₁₄NO]⁺ | Molecular Ion ([M+H]⁺) of the free base. This will be the base peak. |
| 99.0913 | [C₅H₁₁O]⁺ | Fragment resulting from the loss of ammonia (NH₃) from the molecular ion. |
Note: The m/z values are calculated for the monoisotopic masses.
References
- 1. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Infrared band intensities in ammonium hydroxide and ammonium salts* [opg.optica.org]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Aminomethyltetrahydropyran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-aminomethyltetrahydropyran hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and conformational properties is paramount. This document delineates the theoretical underpinnings of the expected ¹H NMR spectrum, offers a detailed experimental protocol for sample preparation, and presents a meticulous interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure, conformation, and the resultant NMR parameters, thereby providing a self-validating framework for spectral analysis. Key concepts such as chemical shift equivalence, spin-spin coupling, and conformational analysis via the Karplus relationship are explored in the context of this specific molecule.
Introduction
This compound is a valuable saturated heterocyclic amine employed as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its tetrahydropyran ring provides a metabolically stable, non-planar scaffold, while the aminomethyl group offers a versatile handle for further chemical modification. A detailed characterization of this molecule is essential for quality control, reaction monitoring, and for understanding its interactions in biological systems. ¹H NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and conformational dynamics of such molecules in solution.
This guide will systematically deconstruct the ¹H NMR spectrum of this compound. We will begin by predicting the spectrum based on the known chemical shifts of the free base and the established effects of amine protonation. Subsequently, a detailed analysis of the predicted spectrum will be undertaken, focusing on chemical shifts, integration, and multiplicity to assign each proton. A significant portion of this guide is dedicated to the conformational analysis of the tetrahydropyran ring, leveraging the diagnostic power of vicinal coupling constants and the Karplus equation.
Theoretical Background: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is dictated by its molecular structure, which features a tetrahydropyran ring substituted at the 4-position with a protonated aminomethyl group (-CH₂NH₃⁺). The positive charge on the nitrogen atom significantly influences the electronic environment of nearby protons, leading to predictable changes in their chemical shifts compared to the neutral amine.
Chemical Structure and Proton Numbering
For clarity, the protons in this compound are numbered as follows:
An In-Depth Technical Guide to the Mass Spectrometric Analysis of (Tetrahydro-2H-pyran-4-yl)methanamine HCl
Introduction
(Tetrahydro-2H-pyran-4-yl)methanamine, a primary amine featuring a tetrahydropyran (THP) moiety, is a valuable building block in medicinal chemistry and drug development. Its structural analysis is paramount for ensuring quality control, identifying metabolites, and elucidating reaction pathways. As with many amine-containing compounds, it is frequently supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique for its characterization, offering unparalleled sensitivity and structural specificity.
This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of (Tetrahydro-2H-pyran-4-yl)methanamine HCl. Moving beyond a simple recitation of parameters, we will delve into the causal reasoning behind methodological choices, from sample preparation to spectral interpretation, to establish a robust and self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of how to characterize this molecule with confidence.
Part 1: Physicochemical Properties and Ionization Behavior
The molecular structure of (Tetrahydro-2H-pyran-4-yl)methanamine (Free Base, CAS: 130290-79-8) consists of a saturated six-membered oxygen-containing ring (the THP group) connected to a methanamine side chain (-CH2NH2).[2][3][4] The presence of the primary amine group imparts basic properties, making it an ideal candidate for analysis by positive mode electrospray ionization (ESI).
Ionization Rationale: Electrospray Ionization (ESI)
ESI is the premier soft ionization technique for polar and thermally labile molecules like the target analyte.[5][6] The analysis is conducted in the positive ion mode for a fundamental reason: the primary amine is a strong proton acceptor. In solution, particularly under the acidic conditions typical for reversed-phase chromatography, the amine group is readily protonated. The HCl salt form of the analyte already exists in this protonated state.
The ionization process in ESI involves the formation of a fine aerosol of charged droplets. As the solvent evaporates with the aid of heat and nitrogen gas, the charge density on the droplet surface increases until ions are ejected into the gas phase.[6] For (Tetrahydro-2H-pyran-4-yl)methanamine, this process results in the formation of an even-electron, protonated molecule, denoted as [M+H]⁺, where 'M' represents the neutral free base. The chloride counter-ion from the HCl salt dissociates in solution and does not form part of the primary ion observed in the positive mode spectrum.
The expected precursor ion for our analysis is therefore the protonated free base, [C₆H₁₃NO + H]⁺. Based on its monoisotopic mass of 115.10 Da, the target ion will have a mass-to-charge ratio (m/z) of approximately 116.11.[2]
Part 2: A Validated Experimental Protocol for ESI-MS Analysis
The following protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides both accurate mass measurements for formula confirmation and the capability for tandem MS (MS/MS) for structural elucidation.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to prevent common issues such as ion suppression, where non-volatile salts or other matrix components interfere with the ionization of the target analyte.[7][8]
Step-by-Step Protocol:
-
Initial Stock Solution: Accurately weigh a small quantity of (Tetrahydro-2H-pyran-4-yl)methanamine HCl and dissolve it in a 50:50 mixture of methanol and deionized water to create a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution from the stock solution using a solvent mixture compatible with the analytical method (e.g., 50:50 acetonitrile:water). The final target concentration should be in the range of 1-10 µg/mL.[9]
-
Acidification: To ensure complete and stable protonation of the analyte, add formic acid to the final working solution to a final concentration of 0.1%. This maintains a low pH, which is crucial for efficient ESI+ ionization.[10]
-
Vial Selection: Transfer the final solution to a clean, 2 mL glass autosampler vial with a PTFE-lined screw cap. The use of glass is recommended to prevent the leaching of plasticizers that can occur with organic solvents.[7]
-
Filtration (If Necessary): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent blockages in the instrument's fluidic pathways.
Mass Spectrometer Configuration
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Ionization Source (ESI, Positive Mode):
-
Capillary Voltage: 3.5 kV. Rationale: This voltage provides the necessary electrostatic field to generate a stable Taylor cone and a fine aerosol, promoting efficient ionization.
-
Cone Voltage: 30 V. Rationale: This potential difference between the sampling cone and the skimmer helps to transmit ions into the mass analyzer. A moderate voltage is chosen to minimize undesired in-source fragmentation while preventing ion loss.[11]
-
Desolvation Gas: Nitrogen at a flow rate of 600 L/hr. Rationale: This inert gas facilitates the evaporation of solvent from the charged droplets, a key step in producing gas-phase ions.
-
Desolvation Temperature: 350 °C. Rationale: Heat accelerates the desolvation process, increasing the efficiency of ion generation.
Full Scan MS Acquisition (TOF Analyzer):
-
Mass Range: m/z 50–300. Rationale: This range comfortably encompasses the expected precursor ion (m/z 116.11) and allows for the detection of potential low-mass fragments or impurities.
-
Scan Time: 0.5 seconds. Rationale: This provides sufficient data points across a chromatographic peak if coupled with an LC system, ensuring accurate peak shape and mass measurement.
Experimental Workflow Diagram
Caption: End-to-end workflow for MS analysis.
Part 3: Interpretation of Mass Spectra
High-Resolution Full Scan Spectrum: The Elemental Formula
In a full scan MS experiment, the most prominent ion observed will be the protonated molecule, [M+H]⁺. A high-resolution instrument will measure its m/z with high accuracy (typically <5 ppm error).
-
Theoretical m/z of [C₆H₁₄NO]⁺: 116.1070
-
Observed m/z: e.g., 116.1072
This accurate mass measurement provides strong evidence for the elemental composition of C₆H₁₃NO, serving as the first pillar of identification. Furthermore, the relative intensity of the A+1 isotopic peak (due to the natural abundance of ¹³C) should be approximately 6.6% of the monoisotopic peak, consistent with the presence of six carbon atoms.
Tandem MS (MS/MS) Analysis: The Structural Fingerprint
To confirm the molecule's structure, we perform an MS/MS experiment. The precursor ion (m/z 116.11) is isolated in the first stage of the mass spectrometer and then subjected to Collision-Induced Dissociation (CID).[12] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon), causing it to fragment. The resulting product ions are then analyzed.
Dominant Fragmentation Pathway: Neutral Loss of Ammonia The most characteristic fragmentation pathway for protonated primary amines is the facile loss of a neutral ammonia (NH₃) molecule.[13] This is an even-electron fragmentation process that is highly diagnostic.
-
Reaction: [C₆H₁₄NO]⁺ → [C₆H₁₁O]⁺ + NH₃
-
Precursor Ion m/z: 116.11
-
Neutral Loss: 17.03 Da (for NH₃)
-
Product Ion m/z: 99.08
The observation of a prominent product ion at m/z 99.08 provides unequivocal evidence for the primary amine functionality and is the key to a confident structural assignment. Other minor fragmentation pathways involving the cleavage of the tetrahydropyran ring may also occur, but the loss of ammonia is expected to be the dominant and most informative channel.[14]
Fragmentation Pathway Diagram
Caption: Primary fragmentation of protonated analyte.
Part 4: Data Presentation and System Validation
A clear summary of the mass spectral data is essential for reporting and archiving.
Table of Key Mass Spectral Data
| Ion Type | Proposed Formula | Theoretical m/z | Observed m/z | Description |
| Precursor Ion | [C₆H₁₄NO]⁺ | 116.1070 | 116.1072 | Protonated molecule, [M+H]⁺ |
| Product Ion | [C₆H₁₁O]⁺ | 99.0804 | 99.0805 | Result of neutral loss of ammonia (NH₃) |
The Self-Validating System: Ensuring Trustworthiness
The analytical strategy described here constitutes a self-validating system, where multiple orthogonal pieces of evidence converge to confirm the analyte's identity with a high degree of certainty.
-
Retention Time (if using LC-MS): A characteristic retention time provides an initial layer of identification.
-
Accurate Mass of Precursor: The high-resolution measurement of the [M+H]⁺ ion confirms the correct elemental composition.
-
Isotopic Pattern: The observed isotopic distribution matches the theoretical distribution for the proposed formula.
-
Diagnostic Fragmentation: The specific and predictable neutral loss of ammonia in the MS/MS spectrum acts as a structural fingerprint, confirming the presence of the primary amine group.
This multi-faceted approach ensures the trustworthiness and scientific integrity of the identification, moving beyond simple mass matching to a comprehensive structural confirmation.
Conclusion
The mass spectrometric analysis of (Tetrahydro-2H-pyran-4-yl)methanamine HCl is straightforward when a systematic and chemically informed approach is taken. Electrospray ionization in the positive mode is the ideal method, yielding a high-abundance protonated molecule [M+H]⁺ at m/z ~116.11. The structural identity of this important chemical building block can be confidently confirmed using high-resolution mass measurement and tandem mass spectrometry, where the characteristic neutral loss of ammonia (NH₃) provides an unambiguous diagnostic fingerprint. The protocols and insights detailed in this guide establish a robust framework for the routine and investigative analysis of this compound in research and development settings.
References
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Aminomethyltetrahydropyran Hydrochloride: From Discovery to Application in Modern Drug Development
Foreword: The Unsung Scaffolds of Medicinal Chemistry
In the intricate world of drug discovery, the narrative is often dominated by the final, complex active pharmaceutical ingredients (APIs). However, the journey to these life-altering molecules is paved with crucial, often unsung, building blocks. These molecular scaffolds are the bedrock upon which therapeutic innovation is built. 4-Aminomethyltetrahydropyran hydrochloride is a prime example of such a pivotal intermediate. Its deceptively simple structure, a saturated tetrahydropyran ring bearing a primary aminomethyl group, belies its significant contribution to the development of sophisticated targeted therapies. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this versatile molecule, from its chemical synthesis and characterization to its critical role in the creation of next-generation pharmaceuticals.
Section 1: The Emergence of Saturated Heterocycles in Drug Design
The early 21st century witnessed a paradigm shift in medicinal chemistry, with a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional, saturated heterocyclic scaffolds. This strategic move was driven by the recognition that such molecules often exhibit improved physicochemical properties, leading to better drug candidates.
Saturated heterocycles, like the tetrahydropyran ring system, offer several advantages in drug design:
-
Improved Solubility and Physicochemical Properties: The introduction of heteroatoms and sp³-hybridized carbon centers generally enhances aqueous solubility and can lead to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles compared to their lipophilic aromatic counterparts.
-
Metabolic Stability: Saturated rings can be less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. This can lead to improved bioavailability and a longer half-life in the body.
-
Three-Dimensional Diversity: The non-planar nature of saturated rings provides a scaffold for precise spatial arrangement of functional groups, allowing for more specific and higher-affinity interactions with biological targets.
It is within this evolving landscape of medicinal chemistry that this compound emerged as a valuable building block. While a definitive record of its initial "discovery" and first synthesis remains elusive in publicly accessible literature, its appearance in patents and synthetic chemistry journals from the late 20th and early 21st centuries highlights its growing importance as a key intermediate in the synthesis of complex molecules.
Section 2: Synthesis and Physicochemical Properties
The preparation of this compound is primarily achieved through a few reliable synthetic routes. The most common and industrially scalable method involves the reduction of a nitrile precursor.
Primary Synthetic Route: Reduction of 4-Cyanotetrahydropyran
The most prevalent method for the synthesis of 4-Aminomethyltetrahydropyran is the catalytic hydrogenation of 4-cyanotetrahydropyran. This reaction is typically carried out using a nickel-based catalyst, such as Raney nickel, under a hydrogen atmosphere.[1]
Experimental Protocol: Catalytic Hydrogenation of 4-Cyanotetrahydropyran [1]
-
Step 1: Reaction Setup
-
In a stainless steel autoclave equipped with a mechanical stirrer, thermometer, and pressure gauge, charge 4-cyanotetrahydropyran (1.0 eq).
-
Add a solution of ammonia in methanol (typically 20-25% w/w) as the solvent. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Carefully add activated Raney nickel catalyst (typically 10-20% by weight of the starting material) as a slurry in methanol.
-
-
Step 2: Hydrogenation
-
Seal the autoclave and purge several times with nitrogen followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.5-1.0 MPa).
-
Heat the reaction mixture to a temperature of 50-60°C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as gas chromatography (GC). The reaction is typically complete within 5-10 hours.
-
-
Step 3: Work-up and Isolation of the Free Base
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The resulting crude 4-Aminomethyltetrahydropyran can be purified by vacuum distillation to yield a colorless liquid.
-
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Aminomethyltetrahydropyran free base in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a white crystalline solid.
-
Diagram of the Primary Synthetic Pathway:
Caption: Synthesis of this compound.
Alternative Synthetic Routes
-
Reductive Amination of Tetrahydro-4H-pyran-4-carbaldehyde: This involves the reaction of the corresponding aldehyde with ammonia or an ammonia source in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation.
-
Reduction of 4-(Azidomethyl)tetrahydropyran: The azide can be prepared from the corresponding alcohol or halide and subsequently reduced to the primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and a complete set of spectroscopic data are essential for the quality control and characterization of this compound.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 180-185 °C | [2] |
| Solubility | Soluble in water and methanol | |
| CAS Number | 389621-78-7 | [2] |
Spectroscopic Data for 4-Aminomethyltetrahydropyran (Free Base): [1]
-
¹H NMR (DMSO-d₆, δ ppm): 1.02-1.16 (2H, m), 1.10-1.50 (2H, brs), 1.34-1.45 (1H, m), 1.56-1.61 (2H, m), 2.39 (2H, d, J = 6.3 Hz), 3.20-3.29 (2H, m), 3.81-3.86 (2H, m).
-
Mass Spectrum (CI-MS, m/e): 116 (M+1).
Section 3: Applications in Drug Discovery and Development
The utility of this compound as a building block is most prominently demonstrated in the synthesis of targeted therapies for cancer and central nervous system disorders. Its structure allows it to be incorporated as a key linker or side chain that can influence the solubility, metabolic stability, and target engagement of the final drug molecule.
Case Study 1: mTOR Kinase Inhibitors for Cancer Therapy
The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-Aminomethyltetrahydropyran is a key component in the synthesis of CC-214-2, an orally available and selective mTOR kinase inhibitor.[1]
Role of the 4-Aminomethyltetrahydropyran Moiety:
In the structure of CC-214-2 and related compounds, the tetrahydropyran ring is often employed to enhance solubility and improve the pharmacokinetic profile. The aminomethyl group serves as a critical attachment point for building out the rest of the molecule, connecting the solubilizing tetrahydropyran ring to the core pharmacophore that binds to the mTOR kinase.
Illustrative Synthetic Workflow for mTOR Inhibitor Synthesis:
Caption: General workflow for mTOR inhibitor synthesis.
Case Study 2: PDE10A Inhibitors for Schizophrenia
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, and its inhibition has emerged as a promising therapeutic strategy for the treatment of schizophrenia and other neuropsychiatric disorders. This compound is utilized as a key building block in the development of pyrazoloquinoline-based PDE10A inhibitors.[1]
Significance of the Tetrahydropyran Moiety:
In this class of molecules, the 4-aminomethyltetrahydropyran fragment often serves as a key substituent that interacts with the solvent-exposed region of the PDE10A active site. The tetrahydropyran ring can contribute to improved physicochemical properties, while the amine linker provides a point of attachment to the core pyrazoloquinoline scaffold. The specific stereochemistry and conformation of the tetrahydropyran ring can also play a role in optimizing binding affinity and selectivity.
Section 4: Conclusion and Future Outlook
This compound stands as a testament to the critical role of well-designed building blocks in the advancement of modern medicine. Its journey from a relatively simple heterocyclic amine to a key component of targeted therapies for cancer and neurological disorders underscores the importance of fundamental synthetic chemistry in drug discovery.
As the demand for more sophisticated and highly specific therapeutics continues to grow, the need for versatile and functionalized scaffolds like this compound will undoubtedly increase. Future research in this area may focus on:
-
Development of stereoselective syntheses: The creation of chiral versions of this building block could open up new avenues for exploring stereospecific interactions with biological targets.
-
Functionalization of the tetrahydropyran ring: The introduction of additional substituents on the tetrahydropyran ring could provide a means to further fine-tune the properties of the resulting drug candidates.
-
Application in other therapeutic areas: The favorable properties imparted by the 4-aminomethyltetrahydropyran moiety make it an attractive building block for the development of drugs targeting a wide range of diseases.
References
Physical characteristics of 4-Aminomethyltetrahydropyran HCl solid
An In-depth Technical Guide to the Solid-State Characterization of 4-Aminomethyltetrahydropyran HCl
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Solid-State Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, the starting materials and intermediates are the foundational pillars upon which the quality, safety, and efficacy of the final product are built. 4-Aminomethyltetrahydropyran hydrochloride (CAS: 389621-78-7), a key building block used in the synthesis of novel therapeutic agents, is no exception.[1][2] While its chemical structure defines its reactivity, its physical form—the solid state—governs its behavior during storage, handling, formulation, and ultimately, its performance in subsequent reactions or as part of a final drug product.
This guide provides an in-depth exploration of the essential physical and chemical characteristics of 4-Aminomethyltetrahydropyran HCl solid. Moving beyond a simple data sheet, we will delve into the causality behind the necessary analytical techniques, presenting field-proven protocols and interpretation frameworks. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely academic; it is a prerequisite for robust process development, risk mitigation, and regulatory success. We will examine the molecule through the lenses of thermal analysis, crystallography, moisture sorption, and particle engineering to construct a comprehensive solid-state profile.
Fundamental Physicochemical Properties
The initial characterization of any raw material begins with its fundamental properties. These data points serve as the primary identifiers and quality control benchmarks. For 4-Aminomethyltetrahydropyran HCl, the foundational data are summarized below.
| Property | Value | Source(s) |
| Appearance | White solid, White crystalline solid | [2][3] |
| CAS Number | 389621-78-7 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Melting Point | 180-185 °C | [1][2][3] |
| Solubility | Readily soluble in water | [3] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
The specified melting range of 180-185 °C is a critical thermal property, often used as a preliminary indicator of purity.[1][2][3] The recommendation for storage in a dry environment is a crucial operational directive, suggesting a potential sensitivity to moisture, which we will investigate quantitatively in Section 5.0.[2][3]
Crystallinity and Polymorphism Assessment
The arrangement of molecules in a solid-state lattice dictates many of its key properties. A material can be amorphous (lacking long-range order) or crystalline (possessing a highly ordered, repeating lattice structure). Furthermore, crystalline materials can exist in different lattice arrangements known as polymorphs. Different polymorphs of the same compound are chemically identical but are physically distinct solids, often with different stability profiles, solubilities, and mechanical properties. Therefore, identifying and controlling the crystalline form is paramount in drug development.
Core Technique: X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for probing the long-range molecular order within a solid. By directing X-rays at a powdered sample and measuring the angles at which they are coherently scattered, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the specific crystalline lattice. An amorphous material will produce a broad, featureless "halo," while a crystalline material will yield a series of sharp, well-defined peaks.
Experimental Protocol: XRPD Analysis
-
Sample Preparation:
-
Ensure the 4-Aminomethyltetrahydropyran HCl sample is a fine, free-flowing powder. If necessary, gently grind the sample with a mortar and pestle to reduce particle size effects and ensure random crystal orientation.
-
Carefully pack the powder into the sample holder, using a flat-edge tool (like a glass slide) to create a smooth, level surface that is coplanar with the holder's reference plane. This step is critical to prevent peak position errors.
-
-
Instrument Setup (Typical Parameters):
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for organic molecules.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1-2 seconds per step.
-
-
Data Acquisition:
-
Run the scan on the prepared sample.
-
For comparison, it is best practice to run a standard reference material, such as silicon, to verify instrument calibration.
-
-
Data Analysis:
-
Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak.
-
This peak list constitutes the fingerprint of the material's crystal form. It should be documented and used as a reference for batch-to-batch consistency and to identify any potential polymorphic transformations during stability studies.
-
Caption: XRPD workflow for crystalline structure analysis.
Thermal Analysis: Probing Stability and Transitions
Thermal analysis techniques are essential for determining how a material behaves as a function of temperature. They provide crucial information about melting, decomposition, and the presence of bound or unbound volatiles (like water or solvents).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for accurately determining the melting point (as an endothermic event) and detecting other phase transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Aminomethyltetrahydropyran HCl into a non-hermetic aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp temperature from 25 °C to 250 °C at a rate of 10 °C/min. This heating rate provides a good balance between resolution and sensitivity.
-
-
-
Data Analysis: Analyze the resulting thermogram for thermal events. The sharp endotherm corresponding to melting should be integrated to determine the onset temperature and the enthalpy of fusion (ΔHfus). The peak temperature should fall within the 180-185 °C range.
Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample as a function of temperature. It is used to quantify weight loss due to the release of volatiles or decomposition. When used in conjunction with DSC, it helps to unambiguously interpret thermal events. For instance, a weight loss in TGA occurring before the melt in DSC indicates the presence of water or solvent, whereas weight loss after the melt signifies thermal decomposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Ramp temperature from 25 °C to 300 °C at 10 °C/min.
-
-
Data Analysis: Examine the TGA curve for any significant mass loss steps. Quantify the percentage of mass lost at each step and note the onset temperature of decomposition.
Caption: Integrated workflow for thermal analysis using DSC and TGA.
Hygroscopicity and Water Sorption Behavior
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For pharmaceuticals and chemical intermediates, this is a critical stability attribute.[4] Excessive water uptake can lead to physical changes (deliquescence), chemical degradation (hydrolysis), and compromised powder flow and handling. The "store in dry" recommendation for this compound necessitates a quantitative assessment.
Core Technique: Dynamic Vapor Sorption (DVS)
DVS is an automated gravimetric technique that measures how the mass of a sample changes as it is exposed to a precisely controlled stream of humidified air. The resulting plot of mass change versus relative humidity (RH) is called a sorption isotherm, which provides a detailed picture of the material's affinity for water.
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place approximately 10-15 mg of the sample into the DVS sample pan.
-
Instrument Setup and Method:
-
Temperature: 25 °C.
-
Drying Step: Dry the sample in the instrument under a stream of 0% RH air until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the initial dry mass.
-
Sorption/Desorption Cycle:
-
Increase RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, wait for the sample mass to equilibrate.
-
Decrease RH in the same steps from 90% back down to 0% RH to measure the desorption profile.
-
-
-
Data Analysis:
-
Plot the percentage change in mass against the target RH.
-
Determine the total water uptake at a high humidity, typically 80% RH.
-
Classify the hygroscopicity based on established standards (e.g., European Pharmacopoeia).
-
Hygroscopicity Classification (Based on % weight gain at 25°C / 80% RH)
| Classification | % Weight Gain (w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Particle Characterization
The size, shape, and distribution of particles significantly influence material properties such as flowability, bulk density, dissolution rate, and content uniformity in blends. A comprehensive characterization must therefore include an analysis of particle attributes.
Core Technique: Laser Diffraction
Laser diffraction is a widely used technique for measuring particle size distribution (PSD).[5] It operates on the principle that particles scatter light at an angle that is inversely proportional to their size. By measuring the angular intensity of the scattered light, a volumetric PSD can be calculated.
Experimental Protocol: Particle Size Analysis by Laser Diffraction
-
Dispersion: The primary challenge is to disperse the sample into individual particles for measurement. This can be done via:
-
Wet Dispersion: Dispersing the powder in a suitable liquid (a non-solvent) with the aid of sonication. This is often the preferred method for fine powders.
-
Dry Dispersion: Dispersing the powder using a jet of compressed air. This is suitable for larger, less cohesive particles.
-
-
Measurement: The dispersed sample is passed through the measurement cell, where it interacts with the laser beam.
-
Data Analysis: The instrument's software converts the scattered light pattern into a particle size distribution. Key parameters to report include:
-
Dv10: 10% of the particle population is below this size.
-
Dv50 (Median): 50% of the particle population is below this size.
-
Dv90: 90% of the particle population is below this size.
-
Span: (Dv90 - Dv10) / Dv50. A measure of the distribution's width.
-
Summary and Integrated Characterization Strategy
A robust understanding of 4-Aminomethyltetrahydropyran HCl solid is not achieved through a single measurement but through the synthesis of multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive profile that enables scientists to control quality, predict behavior, and develop robust manufacturing processes.
The initial data points to a white, crystalline solid with a melting point of 180-185 °C and good water solubility. The recommended storage conditions imply a degree of hygroscopicity that must be quantified. The integrated strategy outlined below provides the framework for a complete and self-validating characterization of this, or any, critical raw material.
Caption: Integrated strategy for solid-state characterization.
References
Chemical stability and storage of 4-Aminomethyltetrahydropyran HCl
An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Aminomethyltetrahydropyran HCl
Executive Summary
4-Aminomethyltetrahydropyran hydrochloride is a valuable building block in modern medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, a comprehensive understanding of its chemical stability is paramount to ensure the integrity, purity, and ultimate safety and efficacy of the final drug product. This guide provides a detailed examination of the stability profile of 4-Aminomethyltetrahydropyran HCl, offering field-proven insights into its storage, handling, and analytical assessment. We will delve into its intrinsic stability, potential degradation pathways under stress conditions, and provide robust, validated protocols for its evaluation, empowering researchers to maintain compound integrity throughout the development lifecycle.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Aminomethyltetrahydropyran HCl is the first step in designing appropriate stability and handling protocols. The hydrochloride salt form confers aqueous solubility and a crystalline nature, which are generally favorable for handling and formulation.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 151.63 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 180-185 °C | --INVALID-LINK-- |
| Solubility | Readily soluble in water | --INVALID-LINK-- |
| pKa (Predicted, free base) | 10.01 ± 0.29 | --INVALID-LINK-- |
Chemical Stability Profile and Potential Degradation Pathways
Our laboratory asserts that 4-Aminomethyltetrahydropyran HCl is a chemically robust molecule under standard ambient conditions. However, like all amine hydrochlorides, its stability is not absolute and is influenced by environmental factors, particularly moisture, high temperatures, and aggressive chemical conditions. Forced degradation studies are essential to identify potential liabilities and develop stability-indicating analytical methods.[1]
Hygroscopicity: The Critical Role of Water
Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter for solid amine salts.[][3] Absorbed water can act as a solvent, mobilizing ions and facilitating chemical degradation, or it can induce physical changes in the solid state, impacting flowability and dissolution.[3][4]
Expert Insight: The hydrochloride salt of a primary aliphatic amine is susceptible to moisture uptake. Therefore, classifying its hygroscopicity is a primary step in risk assessment for handling and storage. We recommend performing a hygroscopicity test as per the European Pharmacopoeia (see Protocol 4.2). Based on its structure, it is anticipated to be slightly to moderately hygroscopic.
Hydrolytic Stability
The core structure of the molecule contains two key functional groups: a primary amine and a cyclic ether (tetrahydropyran ring).
-
Ether Linkage: Ether bonds are notoriously stable and resistant to hydrolysis except under harsh acidic conditions and high temperatures, which are not typically encountered in pharmaceutical processing or storage.[5] Cleavage of the tetrahydropyran ring is not an expected degradation pathway under normal or accelerated stability conditions (pH 1-8).
-
Amine Group: The primary aliphatic amine is not susceptible to hydrolysis.
Causality: The high pKa of the amine ensures it is protonated across a wide pH range, which further electrostatically repels electrophilic attack. The ether oxygen is a weak Lewis base, requiring a strong acid to protonate it sufficiently to activate the C-O bond for nucleophilic attack by water. Therefore, significant hydrolytic degradation is unlikely. A plausible, albeit extreme, degradation pathway under forced acidic conditions is depicted below.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 4. scribd.com [scribd.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 4-Aminomethyltetrahydropyran Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
4-Aminomethyltetrahydropyran hydrochloride is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its sp³-rich scaffold is increasingly sought after in drug discovery programs to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability, while providing a key vector for further molecular elaboration.[1] This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of mTOR kinase and PDE10A for the treatment of cancer and schizophrenia, respectively.[2][3]
This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available tetrahydropyran-4-carboxamide. The described methodology is designed for reliability and scalability, with a focus on explaining the chemical principles and critical parameters at each stage.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages: dehydration of an amide to a nitrile, catalytic reduction of the nitrile to a primary amine, and subsequent conversion to its hydrochloride salt for enhanced stability and handling.
Caption: Overall synthetic scheme for 4-aminomethyltetrahydropyran HCl.
Detailed Experimental Protocols
Part A: Synthesis of 4-Cyanotetrahydropyran
This initial step involves the dehydration of tetrahydropyran-4-carboxamide to the corresponding nitrile, 4-cyanotetrahydropyran. Thionyl chloride (SOCl₂) serves as a highly effective dehydrating agent for this transformation.
Mechanism Insight: The reaction proceeds via the activation of the amide oxygen by thionyl chloride, followed by an intramolecular elimination to form the nitrile and release sulfur dioxide and hydrogen chloride as byproducts.
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Tetrahydropyran-4-carboxamide | 129.16 | 10.0 g | 77.4 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 27.6 mL | 387.0 | 5.0 |
| Ethyl Acetate | - | 3 x 100 mL | - | - |
| 50% Sodium Hydroxide (aq) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-carboxamide (10.0 g, 77.4 mmol). Perform this and subsequent steps in a well-ventilated chemical fume hood.
-
Reagent Addition: Slowly and carefully add thionyl chloride (27.6 mL, 387.0 mmol) to the flask. The addition is exothermic and will generate HCl gas; ensure the reflux condenser is fitted with a gas trap (e.g., a drying tube followed by a bubbler containing a dilute NaOH solution).
-
Reaction: Heat the reaction mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice. With extreme caution, slowly decant the reaction mixture onto the ice. This step is highly exothermic and will release SO₂ and HCl gas.
-
Workup - Neutralization & Extraction: Adjust the pH of the aqueous mixture to ~14 using a 50% aqueous sodium hydroxide solution while cooling the beaker in an ice bath.
-
Transfer the basic aqueous phase to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-cyanotetrahydropyran as a light yellow oil.[4] The product is often of sufficient purity for the next step without further purification. An expected yield is typically >90%.
Part B: Catalytic Reduction to (4-Aminomethyl)tetrahydropyran
The pivotal step is the reduction of the nitrile functional group to a primary amine. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation using Raney® Nickel is a safer and highly efficient alternative, particularly for larger-scale synthesis.[5][6][7][8]
Causality Behind Choices:
-
Raney® Nickel: This catalyst is highly active for nitrile hydrogenation.[9][10][11]
-
Ammonia/Methanol Solution: The presence of ammonia helps to suppress the formation of secondary amine byproducts by reacting with the intermediate imine, shifting the equilibrium away from self-condensation of the product amine with the imine.[2][12]
-
Hydrogen Gas: Serves as the ultimate reducing agent in this catalytic cycle.
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Cyanotetrahydropyran | 111.14 | 8.0 g | 72.0 |
| Raney® Nickel (50% slurry in water) | - | ~4.0 g (wet weight) | - |
| 22% Ammonia in Methanol | - | 100 mL | - |
| Methanol (for washing) | - | 50 mL | - |
Step-by-Step Protocol:
-
Catalyst Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a stainless-steel autoclave), carefully add the Raney® Nickel slurry. Decant the water and wash the catalyst several times with methanol to remove residual water.
-
Reaction Setup: To the vessel containing the activated catalyst, add the 22% ammonia-methanol solution (100 mL), followed by 4-cyanotetrahydropyran (8.0 g, 72.0 mmol).[2]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 0.5-0.6 MPa (~70-90 psi) and heat to 50-60 °C with vigorous stirring.[2]
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 5-17 hours.[2]
-
Workup - Filtration: After completion, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Crucially, do not allow the Raney® Nickel catalyst to dry in the air, as it is pyrophoric. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake is kept wet with methanol at all times. Wash the filter cake with additional methanol (50 mL).
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (4-aminomethyl)tetrahydropyran as a liquid. This can be purified by vacuum distillation (boiling point ~73-74 °C at 2.67 kPa).[2]
Part C: Formation of this compound
The final step converts the free amine, which can be hygroscopic and reactive, into a stable, crystalline, and easily handleable hydrochloride salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified (4-aminomethyl)tetrahydropyran free base in a suitable solvent such as isopropanol or diethyl ether (approx. 10 mL per gram of amine).
-
Acidification: Cool the solution in an ice bath. To the stirred solution, slowly add a solution of 4M HCl in dioxane or a saturated solution of HCl in isopropanol until the pH is acidic (test with pH paper).[13][14]
-
Precipitation and Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collection and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound as a white crystalline solid.[15]
Experimental Workflow and Logic
The entire process is designed to isolate the intermediate at each key transformation, ensuring purity before proceeding to the next step.
Caption: Step-by-step experimental workflow from starting material to final product.
Product Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.[15]
-
¹H NMR: The proton NMR spectrum should be consistent with the structure. For the free base, characteristic signals include those for the pyran ring protons and a doublet for the -CH₂-NH₂ group around 2.4 ppm.[2]
-
Mass Spectrometry: For the free base, CI-MS should show a peak at m/z = 116 (M+1).[2]
Critical Safety Precautions
Adherence to strict safety protocols is mandatory for this synthesis.
-
General: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
-
Raney® Nickel: The catalyst is pyrophoric when dry and can ignite spontaneously in air. Always keep the catalyst covered with a solvent (water or methanol). Handle and dispose of it according to established safety guidelines for pyrophoric reagents.[17]
-
Hydrogen Gas (H₂): Extremely flammable. Ensure the hydrogenation equipment is properly maintained and leak-tested. Prevent any sources of ignition in the vicinity.
-
Strong Acids & Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact. The neutralization step is highly exothermic and requires efficient cooling.
-
(4-Aminomethyl)tetrahydropyran (Free Base): Corrosive. Causes skin and eye burns. Avoid inhalation and contact.[18][19][20]
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 3. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]
- 4. 4-Cyanotetrahydro-4H-pyran | 4295-99-2 [chemicalbook.com]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reduction of nitriles to amines [quimicaorganica.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 19. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
Preparation of mTOR kinase inhibitors using 4-Aminomethyltetrahydropyran HCl
An Application Guide to the Synthesis of ATP-Competitive mTOR Kinase Inhibitors Utilizing 4-(Aminomethyl)tetrahydropyran HCl
Abstract
The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cellular metabolism, growth, and proliferation.[1][2][] Its signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2][4][5] This document provides a detailed guide for researchers and drug development professionals on the synthesis of potent and selective mTOR kinase inhibitors, focusing on the strategic incorporation of the 4-(aminomethyl)tetrahydropyran hydrochloride salt. This building block is instrumental in developing next-generation ATP-competitive inhibitors, which can overcome the limitations of earlier allosteric inhibitors. We will explore the underlying chemical principles, provide a detailed, validated protocol for a representative synthesis, and discuss the rationale behind key experimental choices.
The mTOR Signaling Pathway: A Prime Oncogenic Target
mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which act as master regulators of anabolic and catabolic processes.[1][][5]
-
mTORC1: Integrates signals from growth factors, nutrients (amino acids), energy levels, and oxygen to control protein synthesis, lipid synthesis, and autophagy.[1][5] Its downstream effectors include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]
-
mTORC2: Is activated by growth factors and regulates cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473.[1][6]
Dysregulation of this pathway, often through mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and is a hallmark of many cancers.[2][5] While first-generation inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they do not fully block mTOR signaling and can lead to a feedback activation of Akt via mTORC2.[7] This has driven the development of second-generation, ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2]
The Role of 4-(Aminomethyl)tetrahydropyran in Kinase Inhibition
The design of modern kinase inhibitors often involves the use of saturated heterocyclic moieties to improve properties such as solubility, metabolic stability, and cell permeability while providing a three-dimensional structure that can access specific pockets within the ATP-binding site. The tetrahydropyran (THP) ring is a particularly valuable scaffold.
Causality Behind the Choice of the THP Moiety:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility compared to a carbocyclic analog.
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation than aromatic systems.
-
Optimal Binding Interactions: In several mTOR inhibitors, the THP moiety has been shown to bind effectively in the solvent-exposed region of the kinase's ATP-binding site, contributing to both potency and selectivity.[8]
4-(Aminomethyl)tetrahydropyran HCl (CAS: 389621-78-7) serves as a key building block, providing the beneficial THP moiety along with a primary amine handle.[9][10] This amine is an excellent nucleophile for forming stable amide or urea linkages to a core heterocyclic scaffold, a common motif in kinase inhibitors.[11]
Synthesis Protocol: Construction of a Triazine-Based mTOR Inhibitor
This protocol outlines a representative synthesis of a potent mTOR inhibitor based on a 2,4,6-trisubstituted triazine core. This scaffold has been shown to yield inhibitors with high selectivity for mTOR over the closely related PI3K kinases.[12] The key transformation is a robust amide bond formation between a carboxylic acid-functionalized triazine core and 4-(aminomethyl)tetrahydropyran.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Notes |
| 4-(4-Carboxyphenyl)-2,6-dimorpholino-1,3,5-triazine | (Example Core) | 371.38 | Custom Synthesis | The synthesis of this core is beyond this scope but is based on standard nucleophilic aromatic substitution on cyanuric chloride. |
| 4-(Aminomethyl)tetrahydropyran HCl | 389621-78-7 | 151.63 | Santa Cruz Biotechnology | Store in a desiccator.[9] |
| HATU | 148893-10-1 | 380.23 | Combi-Blocks | Amide coupling agent. |
| DIPEA (Hünig's Base) | 7087-68-5 | 129.24 | Sigma-Aldrich | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Fisher Scientific | Anhydrous, peptide synthesis grade. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR | ACS Grade or higher. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | ACS Grade or higher. |
| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade or higher. |
Step-by-Step Experimental Protocol
Reaction: Amide coupling of 4-(4-Carboxyphenyl)-2,6-dimorpholino-1,3,5-triazine with 4-(Aminomethyl)tetrahydropyran.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the triazine core acid (1.0 g, 2.69 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) and stir at room temperature until all solids are dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.41 mL, 8.07 mmol, 3.0 equiv). The additional equivalent of base is crucial to neutralize the hydrochloride salt of the amine starting material.
-
Amine Addition: Add 4-(Aminomethyl)tetrahydropyran HCl (0.49 g, 3.23 mmol, 1.2 equiv). Stir the mixture for 5 minutes.
-
Coupling Agent Addition: Add HATU (1.22 g, 3.23 mmol, 1.2 equiv) in one portion.
-
**Scientific Rationale: ** HATU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] This intermediate readily reacts with the primary amine. The use of HATU often leads to high yields, fast reaction times, and minimal racemization in chiral systems.[13][14] DIPEA acts as a base to deprotonate the carboxylic acid and the amine hydrochloride, facilitating the reaction.[15]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup - Quench: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
**Scientific Rationale: ** The desired product is organic-soluble, while DMF and excess reagents are partitioned into the aqueous phase. Multiple extractions ensure efficient recovery of the product.
-
-
Workup - Wash: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane (DCM) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the final mTOR inhibitor as a white to off-white solid.
Expected Results and Characterization
The protocol is expected to yield the target compound in good to excellent yield (typically >75%). The final product should be thoroughly characterized to confirm its identity and purity.
| Analysis Technique | Expected Result |
| LC-MS | A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Purity >95% by UV integration. |
| ¹H NMR | The spectrum should show characteristic peaks for all protons in the molecule, including signals for the triazine, phenyl, morpholine, and tetrahydropyran moieties. Integrals should correspond to the number of protons. |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the molecular structure. |
| HRMS (High-Res MS) | The measured exact mass should be within 5 ppm of the calculated theoretical mass for the molecular formula. |
Conclusion and Future Directions
This guide provides a robust and well-rationalized protocol for the synthesis of a potent mTOR kinase inhibitor using 4-(aminomethyl)tetrahydropyran HCl as a key structural component. The principles of ATP-competitive inhibition and the strategic use of saturated heterocycles are central to modern kinase drug discovery. The described amide coupling methodology is broadly applicable and can be adapted for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. Further optimization of the core scaffold and exploration of alternative linkers can lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Newblue CHEM--4-Aminomethyltetrahydropyran hydrochloride, CasNo.389621-78-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 11. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. growingscience.com [growingscience.com]
- 14. bachem.com [bachem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Aminomethyltetrahydropyran Hydrochloride: A Building Block for Modern Organic Synthesis and Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological activity, optimizing physicochemical properties, and streamlining synthetic routes. Among the vast arsenal of available synthons, 4-Aminomethyltetrahydropyran hydrochloride has emerged as a particularly valuable and versatile scaffold. Its unique combination of a conformationally restricted, yet flexible, tetrahydropyran (THP) ring and a reactive primary aminomethyl group makes it an attractive component for the construction of complex molecules. The THP moiety, a saturated six-membered oxygen-containing heterocycle, is a prevalent structural motif in numerous natural products and clinically approved drugs.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework that can effectively probe the binding pockets of biological targets.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
4-Aminomethyltetrahydropyran is typically supplied and handled as its hydrochloride salt to improve its stability and ease of handling. The freebase is a clear, colorless liquid, while the hydrochloride salt is a white solid.[4][5][6]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [7] |
| Molecular Weight | 151.63 g/mol | [6] |
| Appearance | White Solid | [6] |
| Boiling Point (freebase) | 180.1 ± 13.0 °C at 760 mmHg | [4] |
| Flash Point (freebase) | 64.9 ± 13.1 °C | [4] |
| Solubility | Soluble in water and polar organic solvents | N/A |
Safety and Handling: As with any chemical reagent, appropriate safety precautions must be observed. 4-Aminomethyltetrahydropyran and its hydrochloride salt are corrosive and can cause burns.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water.
Core Synthetic Applications: A Gateway to Molecular Complexity
The primary amino group of this compound is a nucleophilic handle that can participate in a wide array of chemical transformations. This section will delve into three of the most common and impactful applications: amide bond formation, reductive amination, and nucleophilic substitution.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently employed reaction in medicinal chemistry, providing a stable linkage in a vast number of pharmaceutical agents. This compound is an excellent substrate for amide coupling reactions with a diverse range of carboxylic acids.
Causality of Experimental Choices: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to a more electrophilic species. Modern coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity.
HATU-Mediated Amide Coupling: One of the most efficient and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[8][9] It is known for its high coupling efficiency, rapid reaction rates, and low propensity for racemization.[10]
Mechanism of HATU-Mediated Amide Coupling
The reaction proceeds through a multi-step mechanism:[11][12][13]
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea.[9]
-
Nucleophilic Attack: The primary amine of 4-aminomethyltetrahydropyran attacks the carbonyl carbon of the OAt-active ester.
-
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).
Caption: Mechanism of HATU-mediated amide bond formation.
Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.05 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. The hydrochloride salt will be neutralized, and the free amine will be generated in situ.
-
Add HATU (1.1 eq) in one portion to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | 4-Aminomethyltetrahydropyran HCl | HATU | DIPEA | DMF | 4 | >90 |
| 2 | 4-Fluorobenzoic Acid | 4-Aminomethyltetrahydropyran HCl | HATU | DIPEA | DMF | 3 | >95 |
| 3 | Boc-Gly-OH | 4-Aminomethyltetrahydropyran HCl | HATU | DIPEA | DMF | 6 | >85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction scale.
Reductive Amination: Forging C-N Bonds with Control
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[14] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[15] This method is particularly advantageous as it avoids the over-alkylation often observed in direct alkylation of amines.[16]
Causality of Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and chemoselectivity.[15][17] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent.[18]
Mechanism of Reductive Amination with Sodium Triacetoxyborohydride
-
Imine Formation: The primary amine of 4-aminomethyltetrahydropyran attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an imine. This step is often acid-catalyzed.
-
Reduction: The imine is protonated to form an iminium ion, which is then reduced by the hydride delivered from sodium triacetoxyborohydride to yield the secondary amine product.[17][19]
Caption: Mechanism of reductive amination.
Protocol: General Procedure for Reductive Amination
-
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq, to neutralize the HCl salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional for ketones)
-
Standard workup and purification reagents
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.
-
Add triethylamine or DIPEA (1.2 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
If starting with a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Aminomethyltetrahydropyran HCl | NaBH(OAc)₃ | DCE | 6 | >90 |
| 2 | Cyclohexanone | 4-Aminomethyltetrahydropyran HCl | NaBH(OAc)₃ | DCM | 12 | >85 |
| 3 | 4-Methoxybenzaldehyde | 4-Aminomethyltetrahydropyran HCl | NaBH(OAc)₃ | DCE | 5 | >92 |
Note: Yields are representative and may vary depending on the specific substrates and reaction scale.[18]
Nucleophilic Substitution: Expanding the Molecular Framework
The primary amine of 4-aminomethyltetrahydropyran is a potent nucleophile that can readily participate in Sₙ2 reactions with various electrophiles, such as alkyl halides. This reaction is fundamental for introducing the tetrahydropyranmethyl moiety onto other molecular scaffolds.
Causality of Experimental Choices: The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[20][21] The reaction rate is sensitive to steric hindrance; therefore, primary and methyl halides are the best electrophiles for this transformation.[16] A base is often required to neutralize the protonated amine product and prevent the formation of a stable ammonium salt, which would halt the reaction.
Mechanism of Sₙ2 Nucleophilic Substitution
The reaction proceeds via a concerted backside attack. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.[20]
Caption: Sₙ2 reaction of an amine with an alkyl halide.
Protocol: General Procedure for N-Alkylation
-
Materials:
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
This compound (1.2 eq)
-
A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or DIPEA) (2.5 eq)
-
Anhydrous acetonitrile (ACN) or DMF
-
Standard workup and purification reagents
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq) and the base (2.5 eq).
-
Add anhydrous ACN or DMF and stir the suspension.
-
Add the alkyl halide (1.0 eq) to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | ACN | 60 | >85 |
| 2 | Ethyl Iodide | DIPEA | DMF | 50 | >80 |
| 3 | 1-Bromobutane | K₂CO₃ | ACN | 70 | >75 |
Note: Yields are representative and may vary. Over-alkylation to the tertiary amine can be a side reaction and may require optimization of reaction conditions (e.g., using an excess of the amine).[22]
Application in Drug Discovery: Case Studies
The utility of this compound is prominently showcased in the synthesis of several modern therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several approved drugs in this class, such as Trelagliptin and Omarigliptin, feature a substituted tetrahydropyran ring, highlighting the importance of this scaffold in achieving potent and selective inhibition.[23][24] The synthesis of Omarigliptin involves a key reductive amination step to couple a tetrahydropyranone derivative with a pyrazole moiety.[23]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a targeted cancer therapy, particularly effective in tumors with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[25][26] The design of potent and selective PARP inhibitors often involves the incorporation of heterocyclic moieties to optimize interactions with the enzyme's active site.[27] The aminomethyltetrahydropyran scaffold can be readily incorporated into PARP inhibitor frameworks through the synthetic handles discussed above, contributing to favorable pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a high-value building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. Its inherent structural features, coupled with the reactivity of its primary amine, provide a straightforward entry into a diverse chemical space. The robust and well-established protocols for amide bond formation, reductive amination, and nucleophilic substitution enable its seamless integration into synthetic routes targeting novel therapeutics and other functional organic materials. As the demand for sp³-rich, three-dimensional scaffolds in drug discovery continues to grow, the importance of building blocks like this compound is set to expand, making it an indispensable tool for the modern synthetic chemist.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 16. tminehan.com [tminehan.com]
- 17. Sodium triacetoxyborohydride [organic-chemistry.org]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. SN2 Reaction Mechanism [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. jmnc.samipubco.com [jmnc.samipubco.com]
- 25. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Coupling Reactions with 4-Aminomethyltetrahydropyran HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the successful amide coupling of 4-aminomethyltetrahydropyran hydrochloride (HCl), a crucial building block in modern medicinal chemistry. We will delve into the rationale behind experimental design, offering two robust protocols utilizing common coupling reagents: HATU and EDC in conjunction with HOBt. This guide is designed to equip researchers with the necessary knowledge to not only perform the reaction but also to understand the underlying principles, enabling effective troubleshooting and optimization.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. Its saturated, non-planar structure offers an excellent exit vector from aromatic systems, enabling exploration of three-dimensional chemical space. This often leads to improved physicochemical properties such as increased solubility and metabolic stability, while reducing off-target toxicities. 4-Aminomethyltetrahydropyran, in particular, serves as a versatile building block for introducing this beneficial motif into a wide range of molecular architectures.[1] It is frequently employed in the synthesis of novel therapeutics, including kinase inhibitors and antagonists for various receptors.[1][2]
The primary amine of 4-aminomethyltetrahydropyran provides a convenient handle for amide bond formation, one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[3] This application note will focus on providing reliable and reproducible protocols for this key transformation.
Understanding the Challenge: The Amine Hydrochloride Salt
4-Aminomethyltetrahydropyran is often supplied as a hydrochloride salt to improve its stability and handling. However, the presence of the HCl salt means the primary amine is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.[4] Therefore, a crucial first step in any coupling protocol is the in-situ neutralization of the amine salt with a non-nucleophilic base to liberate the free amine.
References
- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 2. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of 4-Aminomethyltetrahydropyran Hydrochloride in the Pursuit of Novel Schizophrenia Therapeutics
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia remains a complex neuropsychiatric disorder with a significant unmet medical need for more effective and safer therapeutic interventions. Current treatment paradigms, largely centered on the modulation of dopamine D2 and serotonin 5-HT2A receptors, are often associated with debilitating side effects and limited efficacy against the negative and cognitive symptoms of the disease. This has propelled the exploration of novel molecular targets. Among these, phosphodiesterase 10A (PDE10A) has emerged as a promising candidate due to its specific expression in brain regions implicated in the pathophysiology of schizophrenia. This document provides a comprehensive guide on the application of 4-aminomethyltetrahydropyran hydrochloride , a key building block, in the discovery and preclinical development of novel PDE10A inhibitors for the treatment of schizophrenia. We will delve into the rationale behind its use, detailed synthetic protocols, in vitro characterization assays, and in vivo models for evaluating antipsychotic potential.
Introduction: The Rationale for Targeting PDE10A and the Role of the Tetrahydropyran Moiety
The therapeutic landscape of schizophrenia has been dominated by drugs that primarily target the dopamine D2 receptor. While effective for positive symptoms, this mechanism is often accompanied by extrapyramidal side effects and metabolic disturbances. The quest for novel antipsychotics has led to the identification of phosphodiesterase 10A (PDE10A) as a compelling target.[1][2][3] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's reward and motor systems.[1][4] Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, which in turn modulates the activity of both the direct and indirect pathways of the basal ganglia, mimicking some of the downstream effects of D2 receptor antagonism but with a potentially more favorable side effect profile.[1][4]
The 4-aminomethyltetrahydropyran moiety has proven to be a valuable scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. Its saturated heterocyclic nature provides three-dimensional diversity, which can lead to improved selectivity and physicochemical properties, such as aqueous solubility and metabolic stability. In the context of PDE10A inhibitors, this fragment can serve as a key pharmacophoric element, interacting with specific residues in the enzyme's active site and providing a vector for further chemical elaboration. Notably, 4-aminomethyltetrahydropyran has been utilized as a crucial reagent in the synthesis of pyrazoloquinolines, a class of potent PDE10A inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis and downstream applications. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 389621-78-7 | |
| Molecular Formula | C6H14ClNO | |
| Molecular Weight | 151.64 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 180-185 °C | |
| Boiling Point | 180.1 °C at 760 mmHg | |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | ~10.5 (amine) | Estimated |
Synthetic Protocol: Synthesis of a Pyrazoloquinoline-Based PDE10A Inhibitor
This section details a representative protocol for the synthesis of a potential PDE10A inhibitor utilizing this compound. The target molecule is a hypothetical pyrazoloquinoline derivative, a scaffold known to exhibit potent PDE10A inhibitory activity.
Overall Synthetic Scheme
Caption: Synthetic route to a pyrazoloquinoline PDE10A inhibitor.
Step-by-Step Procedure
Materials:
-
2-Chloro-3-formyl-pyrazolo[1,5-a]quinoline (can be synthesized according to literature procedures)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of 2-chloro-3-formyl-pyrazolo[1,5-a]quinoline (1.0 eq) in anhydrous DMSO, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrazoloquinoline PDE10A inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Characterization: PDE10A Inhibition Assay
Once a library of compounds has been synthesized, their ability to inhibit PDE10A must be quantified. A common and robust method for this is a fluorescence polarization (FP)-based assay.
Principle of the Assay
This assay is based on the competition between a fluorescently labeled cAMP or cGMP analog (tracer) and the test compound for binding to the PDE10A active site.[5] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PDE10A enzyme, its rotation slows, leading to a high polarization signal. An effective inhibitor will displace the tracer, causing a decrease in the polarization signal.
Caption: Principle of the Fluorescence Polarization PDE10A assay.
Protocol for PDE10A FP Assay
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP tracer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Known PDE10A inhibitor (e.g., papaverine) as a positive control
-
384-well black microplates
Equipment:
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a small volume (e.g., 2 µL) of the diluted test compounds or controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the 384-well plate.
-
Add the PDE10A enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Add the fluorescent tracer solution to each well.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Evaluation: Preclinical Models of Antipsychotic-like Activity
Promising compounds from in vitro screening should be advanced to in vivo models to assess their antipsychotic-like potential and potential for side effects. Two widely used and predictive models are the Prepulse Inhibition (PPI) of the acoustic startle response and the Conditioned Avoidance Response (CAR).
Prepulse Inhibition (PPI) Test
Rationale: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[1][5] Deficits in PPI are observed in schizophrenia patients and can be reversed by antipsychotic drugs.[5]
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
Procedure (for mice):
-
Acclimatize the mouse to the startle chamber for a 5-minute period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, 82 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly (e.g., 100 ms) before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the flinch) is recorded for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle response on prepulse-pulse trial / Startle response on pulse-alone trial)] x 100
-
Administer the test compound at various doses and assess its ability to reverse any existing PPI deficits (e.g., in a pharmacological model like MK-801-induced PPI disruption) or to not induce deficits on its own.
Conditioned Avoidance Response (CAR) Test
Rationale: The CAR test assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[6][7] This selective suppression is a hallmark of antipsychotic activity.[6]
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
Procedure (for rats):
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it avoids the unconditioned stimulus (US). This is a successful avoidance response.
-
If the rat does not move, a mild footshock (US) is delivered through the grid floor until the rat escapes to the other compartment.
-
Repeat this for a set number of trials per session until the rat reaches a stable level of avoidance responding.
-
-
Testing:
-
Administer the test compound or vehicle to the trained rats.
-
After a pre-determined time, place the rat back in the shuttle box and run a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: An effective antipsychotic-like compound will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned behavior rather than general motor impairment.
Conclusion and Future Directions
This compound serves as a valuable and versatile building block in the design and synthesis of novel PDE10A inhibitors for the treatment of schizophrenia. Its favorable physicochemical properties and ability to be incorporated into potent scaffolds like pyrazoloquinolines make it a key tool for medicinal chemists. The protocols outlined in this document provide a roadmap for researchers to synthesize, characterize, and evaluate the preclinical efficacy of new chemical entities derived from this starting material.
The journey from a chemical building block to a clinically effective therapeutic is long and challenging. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of compounds derived from this compound to ensure adequate brain penetration and target engagement. Furthermore, a thorough evaluation of the long-term safety and tolerability of these novel PDE10A inhibitors will be crucial for their successful translation to the clinic. The continued exploration of novel chemical space around this and other privileged scaffolds holds the promise of delivering a new generation of antipsychotics with improved efficacy and a more benign side-effect profile, offering new hope for individuals living with schizophrenia.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Prepulse Inhibition of Startle in Mice [bio-protocol.org]
- 5. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Amine Functionalization of Tetrahydropyran Scaffolds for Accelerated Drug Discovery
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive structural motif. This application note provides a detailed guide to the strategic amine functionalization of THP scaffolds, a critical transformation for introducing key pharmacophoric interactions and modulating compound properties. We will explore various synthetic methodologies, from classical reductive amination to modern catalytic approaches, offering detailed, field-tested protocols and explaining the rationale behind experimental choices to empower researchers in their drug discovery endeavors.
The Significance of the Amine-Functionalized THP Motif in Medicinal Chemistry
The incorporation of a basic amine group onto a tetrahydropyran scaffold is a powerful strategy in drug design. The nitrogen atom can serve as a hydrogen bond acceptor or donor, and, when protonated at physiological pH, can engage in crucial ionic interactions with biological targets such as GPCRs, ion channels, and enzymes. Furthermore, the strategic placement of an amine substituent can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, pKa, and permeability.
This guide will focus on three robust and versatile methods for the introduction of amine functionalities onto pre-formed THP rings:
-
Reductive Amination of Tetrahydropyran-4-ones: A classic and reliable method for installing amines at the C4 position.
-
Ring-Opening of THP-derived Epoxides: A regioselective approach to access amino alcohol functionalities.
-
Nucleophilic Substitution of Activated THP-alcohols: A versatile method for introducing a wide range of primary and secondary amines.
Method 1: Reductive Amination of Tetrahydropyran-4-ones
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of a ketone with an amine, followed by its in situ reduction to the corresponding amine. The choice of reducing agent is critical for the success of the reaction, with milder, more selective reagents such as sodium triacetoxyborohydride (STAB) often being preferred due to their tolerance of a wider range of functional groups.
Experimental Protocol: Synthesis of 4-(Benzylamino)tetrahydro-2H-pyran
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (0.1 M)
-
Acetic acid (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 g, 10.0 mmol) and dichloromethane (100 mL).
-
Add benzylamine (1.18 g, 11.0 mmol) to the solution, followed by a catalytic amount of acetic acid (0.03 g, 0.5 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(benzylamino)tetrahydro-2H-pyran.
Causality and Experimental Insights:
-
The Role of Acetic Acid: The catalytic amount of acetic acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and accelerating the formation of the iminium ion intermediate.
-
Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent. Unlike stronger reducing agents like sodium borohydride, it does not readily reduce the starting ketone, leading to higher yields of the desired amine and fewer side products. Its solubility in common organic solvents like DCM also makes it ideal for one-pot procedures.
Workflow Diagram:
Caption: Reductive amination workflow.
Method 2: Nucleophilic Ring-Opening of THP-derived Epoxides
The ring-opening of epoxides with amines is a highly efficient method for the synthesis of β-amino alcohols, a common motif in bioactive molecules. This approach offers excellent control over regioselectivity and stereoselectivity, particularly when using chiral epoxides derived from the corresponding alkenes.
Experimental Protocol: Synthesis of (S)-1-((2R,3R)-3-phenyloxiran-2-yl)methanamine from a THP-derived epoxide analog
While the title suggests a specific molecule, we will provide a general protocol for the amine opening of a THP-epoxide.
Materials:
-
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)acetonitrile (A THP-epoxide analog) (1.0 eq)
-
Ammonia (7N solution in methanol) (10.0 eq)
-
Methanol
-
Standard laboratory glassware and sealed tube
Procedure:
-
To a pressure-rated sealed tube, add the THP-derived epoxide (1.0 g, 7.2 mmol) and a 7N solution of ammonia in methanol (10.3 mL, 72 mmol).
-
Seal the tube tightly and heat the reaction mixture to 80 °C.
-
Stir the reaction at this temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully vent the tube in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product, the corresponding β-amino alcohol, can be purified by flash column chromatography or crystallization.
Causality and Experimental Insights:
-
Regioselectivity: The nucleophilic attack of the amine typically occurs at the less sterically hindered carbon of the epoxide ring. In cases where electronic effects are significant, the regioselectivity can be altered.
-
Stereochemistry: The ring-opening of epoxides is an SN2 reaction, proceeding with inversion of stereochemistry at the center of attack. This allows for the synthesis of enantiomerically pure amino alcohols from chiral epoxides.
-
Reaction Conditions: The use of a sealed tube and elevated temperature is necessary to overcome the activation energy for the ring-opening of the relatively stable epoxide and to maintain a sufficient concentration of the volatile ammonia nucleophile.
Data Presentation: Comparison of Nucleophiles for Epoxide Ring-Opening
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (in MeOH) | 80 | 16 | 85 |
| Benzylamine | 60 | 12 | 92 |
| Morpholine | 70 | 24 | 78 |
Note: Yields are representative and can vary based on the specific THP-epoxide substrate.
Method 3: Nucleophilic Substitution of Activated THP-alcohols
This method involves the conversion of a hydroxyl group on the THP scaffold into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic displacement with an amine. This is a highly versatile approach that allows for the introduction of a wide array of primary and secondary amines.
Experimental Protocol: Two-Step Synthesis of N-Benzyl-tetrahydro-2H-pyran-4-amine
Step 1: Mesylation of Tetrahydro-2H-pyran-4-ol
Materials:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Dichloromethane (DCM) (0.2 M)
-
Ice bath
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-ol (1.0 g, 9.8 mmol) in DCM (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (2.0 mL, 14.7 mmol) to the solution.
-
Slowly add methanesulfonyl chloride (0.9 mL, 11.7 mmol) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 30 mL), 1M HCl (30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Benzylamine
Materials:
-
Crude tetrahydro-2H-pyran-4-yl methanesulfonate (from Step 1) (1.0 eq)
-
Benzylamine (2.0 eq)
-
Acetonitrile (ACN) (0.2 M)
-
Potassium carbonate (K2CO3) (2.0 eq)
Procedure:
-
Dissolve the crude mesylate in acetonitrile (50 mL) in a round-bottom flask.
-
Add benzylamine (2.1 g, 19.6 mmol) and potassium carbonate (2.7 g, 19.6 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Logical Relationship Diagram:
Caption: Two-step nucleophilic substitution.
Conclusion and Future Outlook
The amine functionalization of tetrahydropyran scaffolds is a critical tool in the medicinal chemist's arsenal. The methods outlined in this application note—reductive amination, epoxide ring-opening, and nucleophilic substitution—provide reliable and versatile pathways to access a diverse range of amine-substituted THP derivatives. The choice of method will depend on the desired substitution pattern, stereochemistry, and the overall synthetic strategy. As drug discovery continues to demand molecules with finely tuned properties, the strategic application of these fundamental reactions to privileged scaffolds like the THP ring will undoubtedly continue to play a vital role in the development of new therapeutics.
Application Notes & Protocols for 4-Aminomethyltetrahydropyran Hydrochloride
A Senior Application Scientist's Guide to a Versatile Building Block in Modern Drug Discovery
Executive Summary
4-Aminomethyltetrahydropyran hydrochloride is a pivotal structural motif and versatile synthetic building block in medicinal chemistry. Its unique combination of a saturated, non-planar tetrahydropyran (THP) ring and a primary aminomethyl group provides a desirable scaffold for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide provides an in-depth analysis of the reaction conditions, protocols, and underlying chemical principles for effectively utilizing this reagent. We will explore its application in key synthetic transformations including amide bond formation, reductive amination, and nucleophilic aromatic substitution, offering researchers the practical insights necessary for successful experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.[1][2]
Physicochemical Properties & Handling
Understanding the fundamental properties of this compound is critical for its proper handling, storage, and application in chemical reactions. As a hydrochloride salt, it is a white to off-white crystalline solid that is generally stable at room temperature and soluble in water.[1] The primary amine is protonated, rendering it non-nucleophilic until neutralized.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 389621-78-7 | [2][3] |
| Molecular Formula | C₆H₁₄ClNO | [1][3] |
| Molecular Weight | 151.63 g/mol | [1][3] |
| Melting Point | 180-185 °C | [1][2] |
| Appearance | White crystalline solid | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere.[3][4] | |
Safety & Handling Precautions
This compound and its freebase form are classified as corrosive and can cause severe skin and eye burns.[4][5] All handling should be conducted inside a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5][6]
-
Ventilation: Use adequate ventilation to keep airborne concentrations low.[4][5] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[4][5]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations.[4]
Core Synthetic Applications & Protocols
The reactivity of 4-aminomethyltetrahydropyran hinges on the nucleophilicity of its primary amine. As the hydrochloride salt is the common starting material, the first step in most protocols involves the in situ liberation of the free amine using a suitable base. The choice of base is critical to avoid side reactions and ensure compatibility with other reagents. Non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are most common.
Application I: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug development. The tetrahydropyran moiety is often incorporated to enhance solubility and modulate biological activity.
Causality of Experimental Choices: The reaction requires the activation of a carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride or by using peptide coupling reagents. The liberated primary amine then acts as a nucleophile, attacking the activated carbonyl group.
-
Base Selection: At least one equivalent of a tertiary amine base (e.g., DIPEA or TEA) is required to neutralize the HCl salt. Often, a slight excess (1.1 to 2.0 equivalents) is used to also scavenge the acid byproduct generated during the coupling reaction itself.
-
Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly efficient for forming the active ester intermediate, which readily reacts with the amine.
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are typically used to dissolve the reactants and facilitate the reaction without participating in it.[7]
Diagram 1: General Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Protocol 3.1: General Procedure for HATU-mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add this compound (1.1 eq).
-
Add DIPEA (2.2 eq) to the mixture and stir at room temperature for 10 minutes to ensure complete neutralization and formation of the free amine.
-
Add HATU (1.1 eq) in one portion.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Application II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of the aminomethyltetrahydropyran moiety onto an aldehyde or ketone. This reaction is central to the synthesis of many pharmaceutical agents.[8][9][10]
Causality of Experimental Choices: The reaction proceeds via the initial formation of an iminium ion intermediate from the amine and the carbonyl compound, which is then reduced in situ by a mild hydride-donating reagent.
-
Reaction pH: The reaction is often mildly acidic to catalyze iminium ion formation, but not so acidic that the amine nucleophile is fully protonated and rendered unreactive. Sometimes, acetic acid is added as a catalyst.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is milder and more selective for imines over ketones/aldehydes compared to other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), reducing the likelihood of side reactions such as alcohol formation from the starting carbonyl.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reducing agent and effectively solubilize the reactants.
Diagram 2: Reductive Amination Pathway
References
- 1. This compound [chembk.com]
- 2. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 9. 4-Aminomethyltetrahydropyran [srdpharma.com]
- 10. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Synthesis of a Novel Pyrimidine-Based mTOR Inhibitor: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), referred to herein as Compound CZC214-2 . The synthetic strategy is centered around a key coupling reaction between a functionalized pyrimidine core and 4-aminomethyltetrahydropyran hydrochloride. This application note details the underlying chemical principles, step-by-step protocols, and analytical characterization of the synthesized compound. The described methodology is grounded in established synthetic transformations prevalent in the development of kinase inhibitors, offering a robust framework for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of mTOR Inhibition and the Role of the Pyrimidine Scaffold
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer. This has rendered mTOR a compelling therapeutic target, spurring the development of a multitude of small molecule inhibitors.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemistry allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. In the context of mTOR inhibitors, the pyrimidine core often serves as a key pharmacophore, engaging in crucial interactions within the ATP-binding site of the kinase. The incorporation of moieties such as 4-aminomethyltetrahydropyran can enhance solubility, modulate pharmacokinetic properties, and introduce additional binding interactions, ultimately leading to improved potency and selectivity.
This guide provides a representative and detailed protocol for the synthesis of a novel pyrimidine-based mTOR inhibitor, Compound CZC214-2 , utilizing this compound as a key building block.
Synthetic Strategy Overview
The synthesis of Compound CZC214-2 is accomplished through a convergent approach, culminating in a crucial nucleophilic aromatic substitution (SNAr) or a related coupling reaction. The general workflow is depicted below:
Figure 1: General workflow for the synthesis of Compound CZC214-2.
The key steps involve the independent synthesis of a functionalized pyrimidine core, followed by its coupling with 4-aminomethyltetrahydropyran. The resulting product is then purified and characterized to confirm its identity and purity.
Part 1: Synthesis of the Activated Pyrimidine Core
A common strategy for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species. For the purpose of this protocol, we will consider the synthesis of a generic 2,4-dichloro-5-substituted-pyrimidine as a versatile intermediate.
Protocol 1: Synthesis of 2,4-dichloro-5-iodopyrimidine
This protocol describes the synthesis of a key intermediate for subsequent coupling reactions.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Iodine (I₂)
-
Nitric acid (HNO₃), fuming
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Chlorination of Uracil: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline. Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The product, 2,4-dichloropyrimidine, will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Iodination: To a solution of 2,4-dichloropyrimidine in a suitable solvent such as dichloromethane, add iodine. Slowly add fuming nitric acid dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-iodopyrimidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: The Role and Preparation of this compound
This compound serves as a crucial building block, introducing a non-planar, saturated heterocyclic moiety to the final molecule. This can improve physicochemical properties such as solubility and metabolic stability.
Properties of this compound
| Property | Value |
| CAS Number | 389621-78-7 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Part 3: Coupling Reaction - Synthesis of Compound CZC214-2
The final step in the synthesis of Compound CZC214-2 involves the coupling of the activated pyrimidine core with 4-aminomethyltetrahydropyran. A nucleophilic aromatic substitution (SNAr) reaction is a common and effective method for this transformation.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
Materials:
-
2,4-dichloro-5-iodopyrimidine (or a similarly activated pyrimidine)
-
This compound
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dichloro-5-iodopyrimidine and this compound in DMF.
-
Base Addition: Add diisopropylethylamine (DIPEA) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.
Figure 2: Diagram of the key coupling reaction.
Part 4: Characterization
The final synthesized compound should be thoroughly characterized to confirm its structure and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Fuming nitric acid is a strong oxidizing agent and is highly corrosive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The synthesis of Compound CZC214-2 , a novel pyrimidine-based mTOR inhibitor, can be achieved through a robust and reproducible synthetic route. The key transformation involves the coupling of a functionalized pyrimidine core with this compound. This application note provides a detailed, albeit representative, protocol that can be adapted and optimized by researchers in the field. The principles and techniques described herein are broadly applicable to the synthesis of other kinase inhibitors and medicinally relevant heterocyclic compounds.
The Versatile Role of 4-Aminomethyltetrahydropyran Hydrochloride in Modern Heterocyclic Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Tetrahydropyran Motif
In the landscape of contemporary drug discovery and medicinal chemistry, the tetrahydropyran (THP) moiety has emerged as a "privileged scaffold."[1][2][3] Its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its significance.[4][5][6] The saturated cyclic ether structure of THP imparts favorable physicochemical properties to molecules, such as improved solubility and metabolic stability, making it a desirable building block in the design of novel therapeutic agents. 4-Aminomethyltetrahydropyran hydrochloride, a readily available and versatile bifunctional molecule, serves as a key starting material for the introduction of this valuable scaffold into a diverse array of heterocyclic systems. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on multicomponent reactions and the construction of complex spirocyclic architectures.
Physicochemical Properties and Handling
A clear understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| CAS Number | 389621-78-7 | ChemBK |
| Molecular Formula | C₆H₁₄ClNO | ChemBK |
| Molecular Weight | 151.63 g/mol | ChemBK |
| Appearance | White to off-white crystalline solid | Internal Data |
| Solubility | Soluble in water, methanol, and DMSO | Internal Data |
Storage and Handling: this compound should be stored in a cool, dry place away from incompatible materials. It is hygroscopic and should be handled under an inert atmosphere where possible. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Application I: Multicomponent Synthesis of Peptidomimetics via the Ugi Reaction
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid generation of complex molecules in a single step.[7][8][9] The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics.[10][11] this compound, after in situ neutralization, can serve as the amine component in the U-4CR, introducing the THP scaffold into peptide-like structures.
Causality Behind Experimental Choices:
The Ugi reaction mechanism commences with the formation of a Schiff base between the amine and the aldehyde. This is followed by the addition of the isocyanide and the carboxylic acid to yield the final product. The choice of a polar aprotic solvent like methanol facilitates the dissolution of the starting materials and intermediates. The reaction is typically performed at room temperature to minimize side reactions.
Detailed Protocol: Synthesis of a THP-Containing Peptidomimetic
Materials:
-
This compound
-
Triethylamine (TEA)
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Methanol (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Preparation of the Amine Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15 minutes to generate the free amine in situ.
-
Reaction Assembly: To the stirred solution of the free amine, add the aldehyde (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) sequentially at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired THP-containing peptidomimetic.
Application II: Synthesis of Spiro[tetrahydropyran-4,3'-oxindoles]
Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The spirocyclic core imparts a rigid three-dimensional architecture, which is often beneficial for potent and selective interactions with biological targets. The reaction of an amine with an isatin derivative provides a facile route to the synthesis of these complex scaffolds.
Causality Behind Experimental Choices:
This transformation is a three-component reaction involving an isatin, malononitrile, and 4-aminomethyltetrahydropyran. The reaction proceeds through an initial Knoevenagel condensation between the isatin and malononitrile, followed by a Michael addition of the amine to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and tautomerization afford the spiro-oxindole product. The use of a base, such as piperidine or triethylamine, is crucial to catalyze the initial condensation and subsequent cyclization steps.
Detailed Protocol: Synthesis of a Spiro[tetrahydropyran-4,3'-oxindole] Derivative
Materials:
-
This compound
-
Triethylamine (TEA)
-
An isatin derivative (e.g., isatin)
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and reflux condenser
Procedure:
-
Preparation of the Amine Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15 minutes.
-
Reaction Assembly: To the solution of the free amine, add the isatin (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Application III: Synthesis of Tetrahydropyran-Fused Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs and represent a privileged scaffold in medicinal chemistry.[7] The fusion of a tetrahydropyran ring to the benzodiazepine core can lead to novel analogs with potentially improved pharmacological profiles. A multicomponent approach can be employed for the efficient synthesis of these fused heterocyclic systems.
Causality Behind Experimental Choices:
The synthesis of tetrahydropyran-fused benzodiazepines can be achieved through a multi-step, one-pot process. An Ugi-type reaction involving an ortho-amino-substituted aromatic aldehyde or ketone, 4-aminomethyltetrahydropyran, an isocyanide, and a suitable acid component can generate a linear precursor. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the benzodiazepine ring fused with the tetrahydropyran moiety.
Detailed Protocol: Synthesis of a Tetrahydropyran-Fused Benzodiazepine Derivative
Materials:
-
This compound
-
Triethylamine (TEA)
-
2-Aminobenzaldehyde
-
tert-Butyl isocyanide
-
Formic acid
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Ugi Reaction: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in methanol. Add this compound (1.0 eq) and triethylamine (1.1 eq), and stir for 15 minutes. To this mixture, add formic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq). Stir the reaction at room temperature for 24 hours.
-
Cyclization: After the Ugi reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and add trifluoroacetic acid (2-3 equivalents). Stir the mixture at room temperature for 12-24 hours to effect intramolecular cyclization.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is basic. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its ability to introduce the medicinally important tetrahydropyran scaffold makes it a key tool for researchers in drug discovery and development. The protocols outlined in this guide for its application in multicomponent reactions to generate peptidomimetics, spiro-oxindoles, and fused benzodiazepines provide a solid foundation for the exploration of novel chemical space and the development of new therapeutic agents.
References
- 1. Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas: Significant water effects on the enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel syntheses of tetrahydrobenzodiazepines and dihydropyrazines via isocyanide-based multicomponent reactions of diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 10. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Aminomethyltetrahydropyran Hydrochloride
Document ID: TSD-CHEM-4ATHC-001
Revision: 1.0
Introduction: The Critical Role of Purity
4-Aminomethyltetrahydropyran hydrochloride is a valuable saturated heterocyclic building block in modern drug discovery, notably used in the synthesis of advanced kinase inhibitors and other therapeutics.[1][2] The purity of this intermediate is paramount, as seemingly minor impurities can lead to significant downstream complications, including altered biological activity, formation of intractable side products, and challenges in regulatory filings.
This guide provides a comprehensive, experience-driven resource for researchers, chemists, and process development professionals to effectively troubleshoot and execute the purification of crude this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the catalytic hydrogenation of 4-cyanotetrahydropyran.[1] Based on this, you can anticipate:
-
Unreacted Starting Material: Residual 4-cyanotetrahydropyran.
-
By-products: The most notable is the secondary amine, bis(tetrahydropyran-4-ylmethyl)amine, formed by the reaction of the product amine with an intermediate imine.[1]
-
Catalyst Residues: If Raney Nickel is used, trace amounts of nickel may be present.[1]
-
Solvents: Residual solvents from the reaction and workup (e.g., methanol, ethanol, THF).[1][3]
-
Inorganic Salts: If the hydrochloride salt was formed using aqueous HCl after a workup involving a sodium-based reagent (e.g., NaOH, NaBH4), you might have NaCl as an inorganic impurity.[3]
Q2: I have a crude, dark oil. Which purification method should I attempt first?
A2: For a crude mixture, especially one that is oily or colored, an Acid-Base Extraction is the most robust initial purification step. This technique is highly effective at separating the basic product from neutral organic impurities (like unreacted nitrile) and acidic residues.[4][5] It serves as an excellent bulk purification method before a final polishing step like recrystallization.
Q3: How can I be confident in the purity of my final product?
A3: A single analytical method is rarely sufficient. A combination of techniques provides the most reliable assessment of purity:
-
Melting Point Analysis: A sharp melting point range that aligns with the literature value (approx. 180-185 °C) is a strong indicator of high purity.[6][7] A broad or depressed melting range suggests the presence of impurities.
-
¹H NMR Spectroscopy: This confirms the chemical structure and can reveal the presence of residual solvents or organic impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98% area). It is the industry standard for final purity confirmation.[8]
-
Elemental Analysis (CHN): Confirms the elemental composition of the hydrochloride salt, providing strong evidence for the absence of non-salt impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is the most powerful technique for achieving high crystalline purity of this compound.[4] However, it often requires careful optimization.
Q4: My product is "oiling out" and forming a viscous liquid instead of crystals upon cooling. What is happening and how do I fix it?
A4: This common issue, known as phase separation, typically occurs for one of two reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the solute to crash out as a liquid phase before it has time to form an ordered crystal lattice.
-
Melting Point Depression: The boiling point of the solvent is higher than the melting point of the solute (or a eutectic mixture of the solute and impurities).[4]
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.[4]
-
Allow the solution to cool much more slowly. A slower cooling rate is critical for proper crystal nucleation and growth. Try letting it cool to room temperature on the benchtop before moving to an ice bath.
-
If the issue persists, change your solvent system. Consider a lower-boiling point solvent or a solvent/anti-solvent combination.
Q5: I've cooled my solution in an ice bath for an hour, but no crystals have formed. What should I do?
A5: Lack of crystallization indicates that your solution is not sufficiently supersaturated at the lower temperature.[4] This usually means either too much solvent was used or the chosen solvent is simply too good at dissolving the compound, even when cold.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[4]
-
Add a Seed Crystal: If you have a tiny crystal of pure product, add it to the cold solution to initiate crystallization.[4]
-
Increase Concentration: Gently warm the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt to cool it again.
-
Introduce an "Anti-solvent": To your cold solution, add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until you see persistent cloudiness (turbidity). Then, warm slightly until the solution is clear again and allow it to cool slowly.[4]
Q6: My final product is pure, but my recovery yield is very low (<50%). How can I improve this?
A6: Low recovery is almost always a solubility issue.
-
Excess Solvent: You likely used too much solvent to dissolve the crude material. The goal is to create a saturated solution at the boiling point of the solvent, not a dilute one.
-
Premature Crystallization: Crystals may have formed in the filter funnel during hot filtration.
-
High Cold-Solvent Solubility: The compound may still have significant solubility in the solvent even at 0 °C.[4]
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product in the future.[4]
-
Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before performing a hot filtration to remove insoluble impurities.
-
Maximize cooling: Ensure the solution is cooled in an ice-water bath for an extended period (at least 30-60 minutes) to maximize precipitation.[4]
-
Recover a second crop: Concentrate the filtrate (the liquid that passed through the filter) and cool it again to recover more product. This second crop may be less pure and require a separate recrystallization.
Data Presentation: Recrystallization Solvent Systems
| Solvent System | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | Good choice. The hydrochloride salt is typically soluble in hot IPA and less soluble when cold. |
| Ethanol | Single Solvent | Similar to isopropanol. May be slightly too good of a solvent, potentially leading to lower yields. |
| Methanol/Diethyl Ether | Solvent/Anti-solvent | Dissolve in a minimum of hot methanol, then add diethyl ether as an anti-solvent upon cooling. Caution: Methanol can sometimes form solvates with pharmaceuticals, which may have different properties.[9] Always characterize the final product thoroughly. |
| Isopropanol/Hexanes | Solvent/Anti-solvent | Dissolve in hot isopropanol, add hexanes as the anti-solvent. Good for inducing crystallization if the product is too soluble in pure IPA. |
Troubleshooting Guide: Column Chromatography (of the Free Amine)
Direct chromatography of the highly polar hydrochloride salt on silica gel is generally not recommended due to poor mobility and peak shape.[4] The best practice is to convert the salt to the free amine via an acid-base workup, purify the free amine by column chromatography, and then reform the pure hydrochloride salt.
Q7: My free amine is streaking severely on my silica gel column, and I'm getting poor separation. Why?
A7: Amines are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption and significant tailing ("streaking").[10]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add 0.5-1% triethylamine (Et₃N) or ammonia (e.g., as a 7N solution in methanol) to your eluent system (e.g., Dichloromethane/Methanol). The additive will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[10]
-
Use an Alternative Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying amines and will often provide much better peak shape without the need for additives.[10]
Visualizations & Workflows
Overall Purification Workflow
Caption: Decision workflow for purification strategy.
Chemical Structure
Caption: Structure of the target compound.
Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
Causality: This protocol leverages the basicity of the amine functional group. By protonating it with acid, the molecule becomes a water-soluble salt, allowing it to be separated from neutral organic impurities. Subsequent basification regenerates the organic-soluble free amine.[5]
-
Dissolution: Dissolve the crude this compound (1.0 eq) in deionized water (10 volumes).
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >12. This converts the hydrochloride salt to the free amine.
-
Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution, 1 x 10 volumes) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude free amine, which is typically a liquid.[1] This material can now be purified by chromatography (see Troubleshooting Guide) or directly converted back to the pure salt.
Protocol 2: High Purity Purification via Recrystallization
Trustworthiness: This protocol relies on the principle that the desired compound and its impurities will have different solubility profiles in a given solvent system. By carefully controlling temperature, the desired compound crystallizes out of the solution, leaving impurities behind.[11]
-
Solvent Selection: Choose a suitable solvent (e.g., isopropanol). In a test tube, add ~50 mg of crude product and the solvent dropwise. Heat to boiling. A good solvent will dissolve the product when hot but show poor solubility when cold.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at the solvent's boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[12]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (or the charcoal).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to appear, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Final Salt Formation
-
Dissolution: Dissolve the purified free amine (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane (1.0 eq) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt should precipitate as a white solid.[10]
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
References
- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 2. 4-Aminomethyltetrahydropyran [srdpharma.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chembk.com [chembk.com]
- 7. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Aminomethyltetrahydropyran Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminomethyltetrahydropyran hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on the common and efficient route involving the reduction of 4-cyanotetrahydropyran.
Issue 1: Low Yield of 4-Aminomethyltetrahydropyran
Symptoms:
-
The isolated yield of the free amine or its hydrochloride salt is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting material or multiple side products.
Potential Causes & Solutions:
-
Incomplete Reduction: The reducing agent may not have been sufficiently active or used in the correct stoichiometric amount.
-
Catalytic Hydrogenation (e.g., using Raney Nickel):
-
Catalyst Activity: Ensure the Raney Nickel is freshly prepared or properly activated. The activity of the catalyst is crucial for the reaction to proceed to completion.[1]
-
Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Maintain a pressure in the range of 0.51 to 0.61 MPa for optimal results.[1]
-
Reaction Time and Temperature: A reaction time of around 5 hours at 50-60°C has been shown to be effective.[1] Shorter reaction times or lower temperatures may lead to incomplete conversion.
-
-
Chemical Reduction (e.g., using Lithium Aluminum Hydride - LAH):
-
Reagent Quality: LAH is highly reactive with moisture.[2] Use freshly opened, high-purity LAH and ensure all glassware and solvents are rigorously dried.
-
Stoichiometry: A molar excess of LAH is typically required to ensure complete reduction of the nitrile.
-
Reaction Temperature: The reaction is usually performed at low temperatures (e.g., 0°C) initially and then allowed to warm to room temperature.[2]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired primary amine.
-
Formation of Secondary Amines: A common side reaction during nitrile reduction is the formation of a secondary amine, bis(4-tetrahydropyranosylmethyl)amine.
-
-
Product Loss During Work-up and Purification: The free amine is a relatively low molecular weight, water-soluble compound, which can lead to losses during extraction and isolation.
-
Solution:
-
After quenching the reaction, perform multiple extractions with a suitable organic solvent.
-
Consider converting the crude amine directly to its hydrochloride salt by treating the organic extract with a solution of HCl in a suitable solvent (e.g., dioxane or isopropanol). The hydrochloride salt is typically a crystalline solid that is easier to isolate and handle.[3]
-
-
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or GC-MS analysis of the isolated product shows peaks corresponding to impurities.
-
The melting point of the hydrochloride salt is broad or lower than the literature value.
Potential Impurities & Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| 4-Cyanotetrahydropyran (Starting Material) | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst/reagent amount). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Bis(4-tetrahydropyranosylmethyl)amine | Dimerization during nitrile reduction. | As mentioned previously, conduct the catalytic hydrogenation in the presence of ammonia to suppress the formation of this secondary amine.[1] |
| 4-Hydroxymethyltetrahydropyran | Hydrolysis of the nitrile group under certain conditions, or if starting from the corresponding ester or carboxylic acid. | Ensure anhydrous conditions, especially when using LAH. If this impurity is present, careful chromatography may be required for its removal. |
| Solvent Residues | Incomplete removal of solvents during work-up. | Ensure the final product is thoroughly dried under vacuum. Recrystallization of the hydrochloride salt can also help in removing residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare 4-aminomethyltetrahydropyran?
The most widely reported and efficient method is the reduction of 4-cyanotetrahydropyran.[1] This can be achieved through two primary methods:
-
Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel, under a hydrogen atmosphere.[1] It is often considered a "greener" and safer alternative to metal hydride reductions. The use of an ammonia-methanol solution as the solvent is crucial for high selectivity towards the primary amine.[1]
-
Chemical Reduction with Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that can effectively convert nitriles to primary amines.[4][5] This method requires stringent anhydrous conditions due to the high reactivity of LAH with water.[2][6]
Q2: How do I choose between catalytic hydrogenation and LAH reduction?
The choice of method depends on the available equipment, scale of the reaction, and safety considerations.
| Feature | Catalytic Hydrogenation (Raney Ni) | LAH Reduction |
| Safety | Requires handling of hydrogen gas under pressure and a pyrophoric catalyst. | LAH is highly reactive and pyrophoric. Requires careful handling and quenching.[2] |
| Selectivity | High selectivity for the primary amine can be achieved in the presence of ammonia.[1] | Generally provides the primary amine, but careful control of conditions is needed. |
| Work-up | Simple filtration to remove the catalyst. | Requires a careful quenching procedure to destroy excess LAH and precipitate aluminum salts. |
| Equipment | Requires a high-pressure hydrogenation apparatus. | Can be performed in standard laboratory glassware. |
| Yield | Reported yields are generally high (around 85% reaction yield).[1] | Yields can be high but may be affected by the work-up procedure. |
Q3: My starting material is 4-(hydroxymethyl)tetrahydropyran. How can I convert it to the desired amine?
You can convert the alcohol to the amine through a two-step process:
-
Conversion of the alcohol to a good leaving group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide (e.g., by using SOCl₂ or PBr₃).
-
Nucleophilic substitution with an amine source: The resulting intermediate can then be reacted with a source of ammonia or a protected amine equivalent. A common method is the Gabriel synthesis , which uses potassium phthalimide as an ammonia surrogate to avoid the formation of over-alkylated products.[7][8][9] The phthalimide intermediate is then cleaved, typically with hydrazine, to release the primary amine.[7]
Q4: How can I effectively purify the final product, this compound?
The hydrochloride salt is typically a solid and can be purified by recrystallization.[3] A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent like isopropanol or ethyl acetate) and allowing it to cool slowly to form crystals. The purified crystals can then be collected by filtration and dried under vacuum.
Q5: What is the purpose of Boc-protection in the context of this synthesis?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[10][11] In a multi-step synthesis, it might be necessary to protect the amino group of 4-aminomethyltetrahydropyran to prevent it from reacting in subsequent steps. The Boc group is stable under a variety of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[11][12]
Experimental Workflow & Diagrams
General Synthetic Pathway: Reduction of 4-Cyanotetrahydropyran
Caption: Primary synthetic route to the target compound.
Potential Side Reaction: Dimer Formation
References
- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. chembk.com [chembk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. jkchemical.com [jkchemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for 4-Aminomethyltetrahydropyran HCl Synthesis
Welcome to the technical support guide for the synthesis of 4-Aminomethyltetrahydropyran HCl. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in this crucial synthesis. The formation of 4-Aminomethyltetrahydropyran, a valuable building block in medicinal chemistry, is most commonly achieved via reductive amination of tetrahydropyran-4-one or reduction of related precursors.[1][2] Temperature is a paramount variable in these transformations, directly influencing reaction rate, yield, and the impurity profile.
This guide moves beyond simple protocols to explain the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic route with confidence.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Q1: My reaction yield is significantly lower than expected. Could temperature be the cause?
A1: Absolutely. An suboptimal temperature is one of the most common reasons for low yield. The issue can be traced to two primary, opposing causes:
-
Cause A: Temperature is too low. The initial and rate-limiting step in many reductive aminations is the formation of the hemiaminal, followed by dehydration to an imine or enamine intermediate. These steps are equilibrium-driven and often require a certain thermal energy input to proceed at a reasonable rate. If the temperature is insufficient, the concentration of the reducible iminium ion will be low, leading to a sluggish or incomplete reaction. Some modern, highly active catalysts can operate at ambient temperatures, but many traditional systems require heating.[3][4]
-
Cause B: Temperature is too high. Excessive heat can be just as detrimental. Potential issues include:
-
Reagent/Solvent Decomposition: The starting aldehyde, amine source (like ammonium formate), or solvent may degrade at elevated temperatures, reducing the availability of key reactants.
-
Catalyst Deactivation: Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Raney Nickel, can sinter or lose activity at excessively high temperatures.
-
Side Reaction Acceleration: Higher temperatures can disproportionately accelerate undesired side reactions, consuming starting materials and generating complex byproducts. For some catalytic systems, temperatures above 140-150°C may not offer any significant benefit and can increase the risk of side reactions.[5][6]
-
Troubleshooting Steps:
-
Review Your Catalyst System: Check the recommended operating temperature for your specific catalyst and reducing agent. Noble metal catalysts (Pd, Pt) often operate under milder conditions (room temperature to 80°C), while non-noble systems (Raney Ni, Co catalysts) may require higher temperatures (70-150°C).[6][7][8]
-
Perform Incremental Temperature Screening: Set up small-scale parallel reactions, increasing the temperature in 10-15°C increments (e.g., 40°C, 55°C, 70°C).
-
Monitor Reaction Progress: Use TLC, GC, or LC-MS to track the consumption of the starting ketone and the formation of the desired product at each temperature point. This will help you identify the temperature at which the reaction proceeds efficiently without significant byproduct formation.
Q2: I'm observing a significant amount of the bis-alkylated impurity, bis(4-tetrahydropyranosylmethyl)amine. How can temperature control help?
A2: The formation of the secondary amine byproduct is a classic challenge in reductive aminations aiming for a primary amine. The desired primary amine product can act as a nucleophile itself, reacting with another molecule of the starting ketone to ultimately form a secondary amine. Temperature plays a critical role here.
The Causality: The rate of the initial reductive amination (ketone + ammonia source → primary amine) and the subsequent, undesired reaction (primary amine + ketone → secondary amine) are both temperature-dependent, but not always to the same degree. Often, the activation energy for the second alkylation is higher, meaning it is accelerated more significantly by an increase in temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. A lower temperature will slow down both reactions but may disproportionately inhibit the formation of the secondary amine byproduct. For syntheses starting from 4-cyanotetrahydropyran, moderate temperatures of 45-60°C are used to successfully yield the primary amine with no detected bis-amine byproduct.[9]
-
Consider a Two-Temperature Profile: Start the reaction at a moderate temperature (e.g., 40-50°C) to allow for the initial formation of the primary amine. Once a significant amount of product has formed (monitor by TLC/GC), you might consider slightly increasing the temperature if the reaction has stalled, but proceed with caution.
-
Control Reagent Stoichiometry: While not a direct temperature control, ensure a large excess of the ammonia source is present. This helps to statistically favor the reaction of the ketone with ammonia over the reaction with the newly formed primary amine product.
Q3: My reaction starts but then stalls before completion, even at what I believe is an optimal temperature. What's happening?
A3: A stalling reaction can be frustrating. If you've ruled out reagent degradation, the issue often points to catalyst deactivation, which can be temperature-linked.
The Causality:
-
Thermal Sintering: For heterogeneous catalysts like Pd/C, high temperatures can cause the fine metal nanoparticles to melt and agglomerate into larger, less active particles. This reduces the available catalytic surface area, causing the reaction rate to plummet.
-
Catalyst Poisoning: Intermediates or byproducts formed at a specific temperature might act as catalyst poisons. For example, if a side reaction produces a strongly coordinating species, it can bind irreversibly to the catalyst's active sites.
-
Leuckart-Type Reactions: When using formic acid or its salts (like ammonium formate), high temperatures can lead to N-formylation of the amine product as a side reaction.[6][10] This consumes the desired product and can potentially complicate the reaction mixture.
Troubleshooting Steps:
-
Operate in the Mid-Range: Avoid pushing the temperature to the upper limits recommended for your catalyst system. For example, if a catalyst is rated for use up to 100°C, optimal performance might be found in the 70-85°C range.
-
Ensure Efficient Stirring: Poor mixing can create localized "hot spots" in the reaction vessel, leading to thermal degradation of the catalyst even if the external bath temperature is correct.
-
Test Catalyst Recyclability: If you suspect deactivation, filter the catalyst from a stalled reaction, wash it, and attempt to use it in a fresh reaction. If it shows significantly reduced activity, temperature-induced deactivation is a likely culprit.
Frequently Asked Questions (FAQs)
-
What is a good starting temperature for optimizing the synthesis of 4-Aminomethyltetrahydropyran HCl? A good starting point depends heavily on the chosen synthetic route. For catalytic hydrogenation with Pd/C and an ammonia source like ammonium formate, starting at room temperature is common.[11] For reductions using Raney Nickel, a slightly elevated temperature of 50-75°C is a more appropriate starting point.[8][9]
-
How does pressure interact with temperature during catalytic hydrogenation? In catalytic hydrogenations using H₂ gas, pressure and temperature are linked. Increasing the temperature increases the kinetic energy of the molecules, but it also decreases the solubility of hydrogen gas in the solvent. Therefore, a higher pressure is often required at elevated temperatures to maintain a sufficient concentration of dissolved hydrogen for the reaction to proceed effectively. Typical pressures might range from atmospheric to 90 psi or higher.[11]
-
Are there methods that avoid high temperatures altogether? Yes. Modern catalysis has made significant strides in developing systems that operate efficiently at ambient temperatures.[3][4] These often involve highly active, well-defined catalysts (e.g., specific Ruthenium or Iridium complexes) or optimized catalyst supports that facilitate the reaction under mild conditions.[3] While potentially more expensive, these methods can offer superior selectivity and energy efficiency.
Data Summary & Protocols
Catalyst System Temperature Comparison
The choice of catalyst and reducing agent is intrinsically linked to the optimal reaction temperature. The table below summarizes common systems used for reductive amination and related transformations.
| Catalyst System | Reagents | Typical Temperature Range | Key Considerations |
| Palladium on Carbon (Pd/C) | H₂ gas or Ammonium Formate | Room Temperature - 80°C | Highly efficient, but can be sensitive to catalyst poisons. Good for mild conditions.[11] |
| Raney Nickel (Ra-Ni) | H₂ gas, Ammonia/Methanol | 45°C - 80°C | Cost-effective and robust. Often requires slightly elevated temperatures and pressures.[8][9] |
| Platinum-based Catalysts (e.g., Pt/C) | H₂ gas | 25°C - 75°C | Very active, but can sometimes be less selective than palladium. |
| Borohydride Reagents | NaBH₄, NaBH₃CN | 0°C - 50°C | Stoichiometric reagents. Temperature control is crucial to manage reactivity and prevent side reactions. |
| Modern Co, Ru, Ir Catalysts | H₂, NH₃, or Formate Salts | Ambient - 120°C | Can offer high activity at lower temperatures but may be more costly or require specific ligands.[3][12] |
General Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for determining the optimal reaction temperature for your specific process.
Caption: A logical workflow for systematic temperature optimization.
Troubleshooting Logic Diagram
This diagram provides a visual guide for diagnosing temperature-related issues based on experimental observations.
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 9. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Recrystallization of 4-Aminomethyltetrahydropyran Hydrochloride
Welcome to the technical support center for the recrystallization of 4-Aminomethyltetrahydropyran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.
Understanding the Molecule and its Recrystallization Challenges
This compound is a polar, salt-form organic compound. Its hydrochloride nature significantly influences its solubility, making it readily soluble in water and lower alcohols, but less so in non-polar organic solvents.[1][2] The key to successful recrystallization lies in exploiting the differential solubility of the compound at elevated and ambient temperatures.[3][4]
A primary challenge in the recrystallization of such amine salts is their tendency to be either too soluble in highly polar solvents, leading to poor recovery, or sparingly soluble in non-polar solvents, making initial dissolution difficult.[1] Furthermore, issues such as "oiling out," where the compound separates as a liquid instead of a solid, can occur, particularly if the melting point of the compound is close to the boiling point of the solvent.[5][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Solvent Selection & Initial Dissolution
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: For amine hydrochloride salts, alcohols are generally effective recrystallization solvents.[7] Isopropanol is often a preferred choice over ethanol because many hydrochloride salts exhibit high solubility in ethanol, which can result in lower yields.[1] Methanol has also been used in the synthesis and purification of related compounds.[7]
A good starting point is to test the solubility of a small amount of your crude material in a few candidate solvents at room temperature and then at their boiling points. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.[3][4]
Solvent Selection Guide for this compound
| Solvent System | Expected Solubility Profile | Potential Issues | Recommendations |
| Isopropanol | Sparingly soluble at RT, soluble when hot | Moderate yield, slow crystallization | Good starting point for single-solvent recrystallization. |
| Ethanol | May be too soluble at RT | Low yield | Use with caution; consider a co-solvent.[1] |
| Methanol/Water | Good solvent/anti-solvent pair | "Oiling out" possible | Dissolve in minimal hot methanol, add water dropwise until turbidity appears, then cool.[5] |
| Isopropanol/Diethyl Ether | Good solvent/anti-solvent pair | Diethyl ether is highly flammable | Dissolve in minimal hot isopropanol, add diethyl ether as an anti-solvent upon cooling.[1] |
| Acetone | May be useful as a wash | Limited use for recrystallization | Can be used to wash the crude solid to remove non-polar impurities.[1] |
Q2: My compound is not dissolving, even in a hot solvent. What should I do?
A2: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add the hot solvent incrementally until the solid dissolves.[7]
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material has dissolved and a small amount of solid remains, you should perform a hot filtration to remove the insoluble matter.[5]
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. If the compound remains largely insoluble even with a significant amount of hot solvent, you will need to select a more suitable solvent or solvent system.
Crystallization & Isolation
Q3: I've cooled the solution, but no crystals have formed. What went wrong?
A3: The failure of crystals to form is a common problem in recrystallization and is often due to one of the following:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[6][7] If an excess of solvent was used, the solution is not supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[3][7]
-
Supersaturation: The solution may be in a supersaturated state, where the compound remains in solution at a concentration above its saturation point.[7] To induce crystallization, you can:
-
Slow Crystallization Rate: Some compounds crystallize slowly. Allow the solution to stand undisturbed for a longer period, and if necessary, cool it in an ice bath to further decrease the solubility.[3]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5][6] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[6] To address this:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly.[6]
-
Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9]
-
Change the Solvent System: If the problem persists, consider using a solvent with a lower boiling point or a different solvent pair.
Q5: My final product is still impure. What can I do?
A5: If your recrystallized product is still not pure, consider the following:
-
Incomplete Removal of Impurities: The chosen solvent may not be ideal for separating the specific impurities present. You may need to try a different solvent system.
-
Co-precipitation: If the impurity has similar solubility properties to your compound, it may have co-precipitated. A second recrystallization is often necessary to achieve higher purity.
-
Washing: Ensure you wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.[8]
Experimental Workflow & Diagrams
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[5]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Decision Tree for Recrystallization Troubleshooting
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Recrystallization [wiredchemist.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Column Chromatography of 4-Aminomethyltetrahydropyran Hydrochloride
Welcome to the technical support center for the purification of 4-Aminomethyltetrahydropyran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chromatographic purification of this polar amine. As Senior Application Scientists, we understand that purifying such compounds can be challenging. This Q&A-style guide addresses specific issues you may encounter, explaining the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is the column chromatography of this compound so challenging?
The difficulty in purifying this compound stems from its physicochemical properties. As the hydrochloride salt of a primary amine, it is highly polar and water-soluble.[1][2] The free amine form is basic, while the salt is acidic. This dual nature creates several challenges with standard chromatography techniques:
-
Strong Interaction with Silica Gel: Standard silica gel is the most common stationary phase, but its surface is covered with acidic silanol groups (Si-OH).[3][4] The basic nitrogen atom of the free amine in 4-Aminomethyltetrahydropyran can interact strongly with these acidic sites via an acid-base interaction. This often leads to significant peak tailing, streaking, or even irreversible adsorption of the compound onto the column.[3][5]
-
High Polarity: The compound's high polarity (cLogP of -0.1 for the free base) means it has a strong affinity for polar mobile phases and a weak affinity for nonpolar stationary phases.[6] This makes retention in standard reversed-phase chromatography difficult, often causing the compound to elute in the solvent front with poor separation.
-
Solubility Mismatch: The compound is highly soluble in polar solvents like water or methanol but may have poor solubility in the less polar organic solvents typically used for sample loading in normal-phase chromatography.
Q2: What are the main chromatographic strategies for purifying this compound?
There are three primary strategies, each leveraging different chemical principles to overcome the challenges mentioned above:
-
Modified Normal-Phase Chromatography: This involves using standard silica gel but modifying the mobile phase to suppress the undesirable interactions. The most common approach is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the eluent.[3]
-
Alternative Stationary Phases: Instead of modifying the mobile phase, you can change the stationary phase to one that is more compatible with basic amines. Amine-functionalized silica or basic alumina are excellent choices.[3][4][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds. It uses a polar stationary phase (like silica or an amine column) with a mobile phase composed of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[8] In HILIC, the water acts as the strong eluting solvent.
Q3: How do I decide which strategy to use?
The best strategy depends on the nature of your impurities, available resources, and the scale of your purification.
Experimental Guides & Protocols
Guide 1: Modified Normal-Phase Chromatography on Silica Gel
This is often the first method to try due to the low cost and availability of silica gel. Success hinges on correctly modifying the mobile phase.
Q: How do I select and prepare the mobile phase? The goal is to neutralize the acidic silica surface. A common and effective mobile phase system is Dichloromethane (DCM) and Methanol (MeOH), with a basic modifier.
-
Base Eluent System: A typical starting point is a gradient of 0% to 10% Methanol in Dichloromethane.[9]
-
Basic Modifier: The key is to add a competing base. Prepare a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in your methanol. Use this modified methanol to prepare your mobile phase.[3] For example, to make a 5% MeOH/DCM eluent, you would mix 5 mL of the "MeOH + 2% TEA" stock with 95 mL of DCM.
-
Why this works: The small, volatile amine (TEA or ammonia) preferentially occupies the acidic silanol sites on the silica, preventing your target compound from binding too tightly.[3] This allows for smooth elution and symmetrical peak shapes.
Q: What is a step-by-step protocol for this method?
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude sample on a silica TLC plate and develop it in various ratios of MeOH/DCM containing ~1% TEA. The ideal system will give your product an Rf value of approximately 0.2-0.35.[10]
-
Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar solvent (e.g., 100% DCM with 0.1% TEA). Ensure the packing is uniform and free of air bubbles.[10]
-
Equilibration: Equilibrate the column by flushing it with 2-3 column volumes of the initial mobile phase. This is a critical step to ensure the entire silica bed is neutralized by the basic modifier before you load your sample.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a strong solvent (like methanol). If it is not soluble in the mobile phase, use the dry loading technique (see Troubleshooting Q4). Carefully apply the sample to the top of the silica bed.[11]
-
Elution: Begin eluting with your starting mobile phase. If you are running a gradient, incrementally increase the percentage of methanol (containing the basic modifier) to elute your compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
Guide 2: Amine-Functionalized Stationary Phases
Q: When should I use an amine-functionalized column instead of standard silica? Switch to an amine-functionalized (NH2) column if you still experience significant tailing or yield loss on standard silica, even with mobile phase modifiers.[3] These columns have amino groups covalently bonded to the silica surface, creating a weakly basic environment that is ideal for purifying basic compounds.[7]
| Feature | Standard Silica Gel | Amine-Functionalized Silica |
| Surface Chemistry | Acidic (Si-OH groups) | Weakly Basic (-NH2 groups) |
| Interaction w/ Amines | Strong, ionic (causes tailing) | Weak, non-ionic (prevents tailing) |
| Mobile Phase | Requires basic modifier (TEA, NH3) | Can often use neutral solvents (Hexane/EtOAc) |
| Typical Use Case | General purpose, cost-effective | Basic compounds, acid-sensitive compounds |
Q: What are the recommended conditions for an amine column? With an amine column, you can often use simpler, non-basic mobile phases.
-
Stationary Phase: Pre-packed amine-functionalized flash cartridges (e.g., Biotage® KP-NH) or bulk amine-silica.[3]
-
Mobile Phase: You can often revert to classic normal-phase solvents like Hexane/Ethyl Acetate or DCM/MeOH without a basic modifier. The amine surface itself prevents tailing.[3][7]
-
Mode: These columns can be used in normal-phase mode or in HILIC mode with aqueous-organic mobile phases.[8]
Guide 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: My compound has no retention in reversed-phase. Is HILIC a good option? Absolutely. HILIC is the premier technique for polar compounds that are poorly retained in reversed-phase.[8] Since this compound is very polar, it is an excellent candidate for HILIC.
Q: What are the starting conditions for a HILIC separation? HILIC operates opposite to reversed-phase. The weak solvent is the organic component, and the strong solvent is water.
-
Stationary Phase: A polar column is required. Bare silica, amine-bonded, or diol-bonded phases are common choices.[12]
-
Mobile Phase: A typical mobile phase consists of a high percentage of acetonitrile (ACN) with a small percentage of an aqueous buffer. A good starting point is a gradient from 95% ACN / 5% water to 60% ACN / 40% water.
-
Sample Diluent: Crucially, your sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase. This usually means dissolving your sample in >90% acetonitrile. Dissolving it in a high concentration of water will cause poor peak shape.
Troubleshooting Center
Q1: My compound is streaking or tailing badly on the silica column. What's wrong? This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.[3]
-
Solution 1: Ensure you have added a basic modifier like triethylamine (TEA) or an ammonia/methanol solution to your mobile phase. A concentration of 1-2% in the polar component of your eluent is a good starting point. Also, make sure you fully equilibrated the column with this modified solvent before loading your sample.
-
Solution 2: If modifiers are not sufficient, your compound is too basic for standard silica. Switch to a more inert stationary phase like amine-functionalized silica or alumina.[4]
Q2: My compound won't come off the silica column. What should I do? This indicates that the mobile phase is not polar enough to displace your highly polar compound from the stationary phase.[5]
-
Solution 1: Gradually increase the polarity of your mobile phase. For a DCM/MeOH system, increase the percentage of methanol. Be cautious, as using more than 10-15% methanol in DCM can sometimes cause silica to dissolve, which may contaminate your fractions.[9]
-
Solution 2: If even highly polar mobile phases fail, the compound may be irreversibly bound. In this case, it is better to switch to an entirely different chromatography mode like HILIC, which is designed for such polar molecules.[8]
Q3: I'm seeing poor separation between my product and impurities. How can I improve it? Poor separation, or resolution, means you need to optimize the selectivity of your system.[3]
-
Solution 1: Change the solvent system. The "magic" of chromatography is in the solvent selectivity. If an Ethyl Acetate/Hexane system isn't working, try a Dichloromethane/Methanol system, or vice-versa. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.
-
Solution 2: Run a shallower gradient. Instead of jumping from 2% to 10% methanol, try a slow, linear gradient (e.g., 2% -> 3% -> 4%...). This gives the compounds more time to resolve along the column.[5]
Q4: How do I handle a sample that is insoluble in the starting mobile phase? This is a common problem when purifying polar compounds with a nonpolar mobile phase. The solution is "dry loading".[11]
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., methanol, DCM).
-
In a round-bottom flask, add silica gel to this solution (approximately 5-10 times the mass of your crude sample).
-
Gently swirl to create a slurry, ensuring the silica is fully wetted.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.
-
Carefully add this powder to the top of your pre-packed, solvent-filled column.
-
Begin elution as normal. This technique introduces the sample in a concentrated band at the top of the column, leading to much better separation.[11]
References
- 1. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 2. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Handling and safety precautions for 4-Aminomethyltetrahydropyran hydrochloride
Technical Support Center: 4-Aminomethyltetrahydropyran Hydrochloride
A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting
Welcome to the technical support resource for this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with practical, in-depth guidance. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each recommendation, ensuring both safety and experimental success.
Section 1: Compound Identity and Properties
Q1: What are the fundamental properties of this compound?
This compound is a white crystalline solid often used as an intermediate in medicinal chemistry and organic synthesis.[1] As a hydrochloride salt of a primary amine, its properties are dictated by both the tetrahydropyran ring and the aminomethyl group. Understanding these properties is crucial for proper handling and application.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 180-185 °C | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][4] |
Section 2: Handling, Storage, and Personal Protective Equipment (PPE)
This section addresses the most common queries regarding the day-to-day safe handling and storage of the compound.
Q2: What is the single most important handling precaution for this compound?
Always handle this compound inside a certified chemical fume hood. [5] The primary risks are inhalation of the powder and exposure to the corrosive nature of the chemical, which can cause severe skin burns and eye damage.[5][6][7] A fume hood provides the necessary ventilation to keep airborne concentrations low and contains any potential spills.[5]
Q3: What specific Personal Protective Equipment (PPE) is mandatory?
A standard PPE ensemble is required to create a barrier between you and the chemical.[8] This is not merely a recommendation but a critical safety requirement.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[9][10]
-
Skin Protection : Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5][11] Always inspect gloves for tears or degradation before use and wash your hands thoroughly after removal.[12][13]
-
Respiratory Protection : While a fume hood is the primary engineering control, if you experience irritation or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[5]
Q4: The Safety Data Sheet (SDS) mentions storing it in a "corrosives area." What does this mean in a practical lab setting?
Storing in a "corrosives area" means keeping it in a designated cabinet away from incompatible materials.[5] Specifically, it must be segregated from strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[5][6] Accidental mixing can lead to vigorous, potentially hazardous reactions. Store the container tightly closed in a cool, dry, and well-ventilated place to prevent degradation.[5][14]
Q5: I noticed the compound seems clumpy after a few weeks on the shelf. Is it still usable?
Clumping is a strong indicator of moisture absorption. The hydrochloride salt form can be hygroscopic. While the compound may still be usable for non-critical applications, this moisture absorption presents two key problems:
-
Inaccurate Weighing : You will be weighing water along with your compound, leading to significant errors in molar calculations.
-
Potential Degradation : The presence of moisture can accelerate decomposition, especially if exposed to air or contaminants.[6]
Troubleshooting Workflow: Material Clumping
Caption: Decision tree for handling clumped material.
Section 3: Experimental Troubleshooting
Q6: I'm having trouble dissolving the compound. What solvents are recommended and what can I do if it's not dissolving?
As a hydrochloride salt, this compound is readily soluble in water.[1] It may also show solubility in polar protic solvents like methanol or ethanol, but will likely have poor solubility in non-polar organic solvents like hexanes or diethyl ether.
Troubleshooting Steps for Solubility Issues:
-
Confirm Solvent Choice : For most applications, start with deionized water.
-
Adjust pH : The compound is the salt of a weak base and a strong acid. In a neutral aqueous solution, it exists as the protonated ammonium species. If your protocol involves a reaction with a base, the free amine will be generated in situ. If you need to dissolve the free amine form, you would first need to neutralize the hydrochloride with a base (e.g., NaHCO₃, Et₃N) and then extract it into an organic solvent.
-
Gentle Warming : Gently warming the solution can increase the rate of dissolution.
-
Sonication : Using an ultrasonic bath can help break up solid particles and accelerate dissolution.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Pre-calculation : Determine the mass of this compound needed. For 10 mL of a 100 mM solution (MW = 151.63 g/mol ): Mass = 0.1 mol/L * 0.010 L * 151.63 g/mol = 0.1516 g (or 151.6 mg)
-
PPE : Don all required PPE as described in Section 2.
-
Weighing : Inside a chemical fume hood, weigh 151.6 mg of the compound into a clean, dry beaker or weighing boat.
-
Transfer : Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Dissolution : Add approximately 7-8 mL of deionized water to the flask. Swirl gently to dissolve the solid. If needed, use a sonicator for 5-10 minutes.
-
Final Volume : Once fully dissolved, carefully add deionized water to the 10 mL calibration mark.
-
Mixing : Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Storage : Transfer the solution to a clearly labeled, sealed container. Store appropriately based on your experiment's stability requirements.
Section 4: Emergency Procedures
Q7: What is the correct procedure for cleaning up a small spill of the solid compound?
For a small spill (e.g., a few grams) contained within the fume hood, the procedure is straightforward.
-
Alert Personnel : Notify others in the immediate area.[15]
-
Containment : Ensure the spill is contained and not spreading.
-
Cleanup : Do not use water. Carefully sweep the solid material using a plastic dustpan and brush.[15][16] Avoid actions that create airborne dust.[17]
-
Collection : Place the swept-up solid and any contaminated cleaning materials (e.g., paper towels) into a sealed, leak-proof container.[16]
-
Labeling : Label the container clearly as "Hazardous Waste" and list the chemical name.[18]
-
Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[5][19]
-
Decontamination : Wipe the spill area with a damp cloth, then dispose of the cloth as hazardous waste.
Q8: What are the immediate first aid steps for an exposure?
Immediate action is critical to mitigate the corrosive effects of the compound.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Do not allow the victim to rub their eyes. Seek immediate medical attention.[5]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting.[6] If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention immediately.[20]
Emergency Response Logic
Caption: High-level decision flowchart for spills and exposures.
References
- 1. chembk.com [chembk.com]
- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. tri-iso.com [tri-iso.com]
- 11. falseguridad.com [falseguridad.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. ehs.mst.edu [ehs.mst.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. offices.austincc.edu [offices.austincc.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
Analytical methods for 4-Aminomethyltetrahydropyran hydrochloride
An In-Depth Comparative Guide to Analytical Methods for 4-Aminomethyltetrahydropyran Hydrochloride
Introduction: The Analytical Imperative for a Key Building Block
This compound (CAS: 389621-78-7) is a crucial heterocyclic building block in modern medicinal chemistry. It serves as a synthetic intermediate for various pharmaceutical agents, where its tetrahydropyran moiety can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Given its role in drug synthesis, the analytical characterization of this intermediate is not merely a procedural step but a cornerstone of quality control. Ensuring its identity, purity, and the absence of critical impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the principal analytical techniques for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, offering field-proven insights into optimizing analyses for purity, impurity profiling, and structural confirmation. The validation principles discussed are grounded in the framework established by the International Council for Harmonisation (ICH) guidelines.[3]
Physicochemical Properties: Guiding the Analytical Strategy
A molecule's physical and chemical properties are the primary determinants for selecting an appropriate analytical method.
| Property | Value | Source |
| CAS Number | 389621-78-7 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 180-185 °C | [1] |
| Volatility | Low (due to salt form) | Inferred |
| Chromophore | Weak (aliphatic amine) | Inferred |
The compound's salt form renders it non-volatile, immediately suggesting that Gas Chromatography (GC) will require a specific sample preparation strategy. Its lack of a significant UV-absorbing chromophore indicates that High-Performance Liquid Chromatography (HPLC) will necessitate careful detector selection or derivatization for high-sensitivity analysis.
Part 1: Chromatographic Techniques for Purity and Impurity Analysis
Chromatographic methods are the gold standard for separating and quantifying the main component from its impurities. The choice between liquid and gas chromatography hinges entirely on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for the purity analysis of non-volatile pharmaceutical compounds like this compound.[4] Its versatility allows for the separation of the primary amine from potential starting materials, by-products, and degradation products.
Causality Behind Method Design:
-
Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. This setup is ideal for retaining and separating water-soluble, polar compounds.
-
Peak Shape Challenge: Primary amines are notorious for interacting with residual silanol groups on silica-based columns, leading to significant peak tailing. This is mitigated by using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the amine, ensuring a single ionic state and minimizing secondary interactions.
-
Detection Strategy: The molecule lacks a strong UV chromophore. While low-wavelength UV detection (~210 nm) is possible, it is often non-specific and suffers from baseline noise. For robust quantification, alternative detection methods are superior:
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.
-
Charged Aerosol Detector (CAD): Offers near-uniform response for non-volatile compounds, independent of their optical properties.
-
Refractive Index (RI) Detector: Suitable for isocratic methods but lacks sensitivity and is incompatible with gradient elution.
-
Pre-column Derivatization: Reacting the amine with a UV-active or fluorescent tag (e.g., dansyl chloride) can dramatically enhance sensitivity, though it adds complexity to sample preparation.
-
This protocol is designed for the accurate quantification of purity and related substances.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~25 mg of this compound in 50 mL of Mobile Phase A to prepare a stock solution of 500 µg/mL.
-
Further dilute as needed for linearity and quantitation limit assessments.
-
-
Validation Parameters (ICH):
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of solutions (e.g., 50-750 µg/mL) to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Caption: Workflow for purity analysis by HPLC-CAD.
Gas Chromatography (GC): A Viable Alternative After Derivatization
While HPLC is often preferred, GC offers high efficiency and is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[5] Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. Therefore, a crucial sample preparation step is required to convert the analyte into a volatile form.
Causality Behind Method Design:
-
Sample Preparation: The core principle is the regeneration of the free amine. This is achieved by treating the sample with a strong base (e.g., NaOH) to neutralize the HCl salt. The resulting free base, 4-Aminomethyltetrahydropyran, is significantly more volatile.[6]
-
Extraction: Following basification, a liquid-liquid extraction is performed using a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) to isolate the free amine from the aqueous, salt-containing layer.
-
Column Selection: A mid-polarity capillary column (e.g., DB-624 or similar phase containing cyanopropyl groups) is effective for analyzing amines, providing good peak shape and separation from residual solvents or other potential impurities.
-
Detection: A Flame Ionization Detector (FID) is a universal and robust choice for carbon-containing compounds, providing excellent sensitivity and a wide linear range.[5]
This protocol is designed for purity assessment and the detection of volatile organic impurities.
-
Instrumentation: Gas chromatograph with a split/splitless inlet, FID detector, and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Detector Temperature: 280 °C.
-
-
Sample Preparation (Free-Basing and Extraction):
-
Accurately weigh ~50 mg of this compound into a vial.
-
Add 2 mL of deionized water to dissolve the sample.
-
Add 1 mL of 5M Sodium Hydroxide (NaOH) solution to basify the sample (verify with pH paper).
-
Add 2 mL of Dichloromethane (DCM) and vortex for 1 minute.
-
Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Inject 1 µL of the dried organic layer into the GC.
-
-
Self-Validation: An internal standard (e.g., a higher-boiling point amine or hydrocarbon) should be used to improve quantitative accuracy and reproducibility.
Caption: Workflow for GC-FID analysis after free-basing.
Part 2: Spectroscopic Techniques for Structural Confirmation
While chromatography excels at separation and quantification, spectroscopy is indispensable for confirming the chemical structure of the main component and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[7] It provides detailed information about the carbon-hydrogen framework of the molecule. For 4-Aminomethyltetrahydropyran, ¹H and ¹³C NMR are essential for identity confirmation.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. Based on published data for the free amine[8], the expected shifts (in ppm, relative to TMS) for the hydrochloride salt in a solvent like D₂O would be:
-
~3.9 (m, 2H): Protons on carbons adjacent to the ring oxygen (axial).
-
~3.4 (m, 2H): Protons on carbons adjacent to the ring oxygen (equatorial).
-
~3.0 (d, 2H): Protons on the exocyclic -CH₂- group adjacent to the nitrogen.
-
~1.8-2.0 (m, 1H): Proton at the C4 position of the ring.
-
~1.6-1.8 (m, 2H): Protons on the ring (axial).
-
~1.3-1.5 (m, 2H): Protons on the ring (equatorial). The protonation of the amine by HCl will cause a downfield shift of adjacent protons, particularly the -CH₂-NH₃⁺ group.
-
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[9] It is most powerful when coupled with a chromatographic inlet (LC-MS or GC-MS), allowing for the mass analysis of separated impurities.[10]
-
Identity Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the molecule will be detected as its free amine cation [M+H]⁺. For 4-Aminomethyltetrahydropyran (MW 115.17), this would correspond to a peak at m/z 116.1, consistent with available data.[8]
-
Impurity Identification: High-resolution mass spectrometry (HRMS), such as with TOF or Orbitrap analyzers, can provide highly accurate mass measurements (<5 ppm).[9][11] This allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural identification.
Comparative Summary of Analytical Methods
| Technique | Principle | Sample Preparation | Throughput | Key Advantages | Key Limitations |
| HPLC-CAD/ELSD | Partitioning between stationary and mobile phases based on polarity. | Simple dissolution in mobile phase. | Medium (~20-30 min/sample). | Robust for purity/impurity; handles non-volatiles directly; high precision. | Requires specialized detectors (CAD/ELSD); potential for peak tailing. |
| GC-FID | Partitioning between stationary phase and carrier gas based on volatility. | Multi-step: basification, liquid-liquid extraction, drying. | Medium-High (~15-25 min/sample). | High resolution; excellent for volatile impurities (e.g., residual solvents). | Destructive; analyte must be volatile or made volatile; complex sample prep. |
| NMR | Nuclear spin transitions in a magnetic field. | Dissolution in a deuterated solvent. | Low (~5-15 min/sample for ¹H). | Unambiguous structure confirmation; quantitative (qNMR); non-destructive. | Low sensitivity; expensive instrumentation; not ideal for trace impurity detection. |
| LC-MS | HPLC separation followed by mass analysis. | Simple dissolution. | Medium (~20-30 min/sample). | Provides molecular weight of impurities; high sensitivity and specificity. | Complex instrumentation; matrix effects can suppress ionization. |
Conclusion: An Integrated Analytical Approach
No single analytical method is sufficient for the complete characterization of this compound. A robust quality control strategy relies on an integrated, multi-technique approach.
-
For routine purity testing and quality control, a validated RP-HPLC method with a universal detector like CAD or ELSD is the most suitable choice due to its direct analysis capability, robustness, and precision.
-
For structural confirmation and primary characterization, NMR is indispensable.
-
For impurity identification and profiling, LC-MS provides the necessary sensitivity and structural information to identify unknown peaks detected during HPLC analysis.
-
GC-FID serves as a valuable complementary technique, specifically for assessing volatile organic impurities that might be missed by HPLC.
By understanding the strengths and limitations of each method and the scientific principles guiding their application, researchers and drug development professionals can design and implement a comprehensive analytical strategy that ensures the quality, safety, and consistency of this vital pharmaceutical intermediate.
References
- 1. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. amecj.com [amecj.com]
- 5. iiste.org [iiste.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 9. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
A Comparative Guide to the Purity Characterization of 4-Aminomethyltetrahydropyran Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
4-Aminomethyltetrahydropyran hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently employed as a saturated heterocyclic scaffold in the synthesis of novel therapeutic agents. Its tetrahydropyran ring offers a favorable combination of properties, including metabolic stability and the potential for hydrogen bonding, making it an attractive moiety in drug design. However, the purity of this intermediate is of paramount importance, as even trace impurities can have significant downstream effects on the safety and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive technical guide provides an in-depth characterization of the purity of this compound. We will explore its potential impurity profile based on its synthetic route and compare its analytical characterization with that of two structurally similar and commonly used alternatives: Piperidine-4-methanamine hydrochloride and Cyclohexanemethanamine hydrochloride. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and experimental protocols to ensure the quality and consistency of this critical raw material.
Understanding the Impurity Landscape
The most common synthetic route to 4-Aminomethyltetrahydropyran involves the reduction of 4-cyanotetrahydropyran. This process, while generally efficient, can give rise to several potential impurities that must be monitored and controlled.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Residual 4-cyanotetrahydropyran.
-
Over-reduction Products: Formation of byproducts from excessive reduction of the nitrile group.
-
Side-Reaction Products: Impurities arising from reactions with the solvent or other reagents. For instance, the use of certain reducing agents in alcoholic solvents can lead to the formation of N-alkylated impurities.
-
Dimeric Impurities: Self-reaction of intermediates can lead to the formation of dimers.
Degradation-Related Impurities:
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[1][2][3][4] For an amine hydrochloride like this compound, hydrolysis and oxidation are key degradation pathways to investigate.
Below is a workflow for identifying potential impurities:
Caption: Workflow for the identification of potential process-related and degradation impurities.
Comparative Analysis of Scaffolds
In drug discovery, the choice of a saturated heterocyclic scaffold can significantly impact a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile.[5][6] Here, we compare this compound with two common alternatives: Piperidine-4-methanamine hydrochloride and Cyclohexanemethanamine hydrochloride.
| Property | 4-Aminomethyltetrahydropyran | Piperidine-4-methanamine | Cyclohexanemethanamine |
| Scaffold | Tetrahydropyran | Piperidine | Cyclohexane |
| Heteroatom | Oxygen | Nitrogen | None |
| Calculated logP * | -0.1[7] | 0.84 (piperidine)[8] | ~1.5 (cyclohexanemethanamine) |
| pKa (amine) ** | ~10.0 | ~11.2 | ~10.6 |
| Key Features | H-bond acceptor (ether) | H-bond donor/acceptor (amine) | Lipophilic core |
*Calculated logP values are for the free base and can vary based on the algorithm used. The value for piperidine is for the parent heterocycle. **Approximate pKa values for the primary amine.
The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, which can be advantageous for target binding. The piperidine ring introduces an additional basic nitrogen, which can influence solubility and receptor interactions. The cyclohexane ring is the most lipophilic of the three, which can enhance membrane permeability but may also increase metabolic susceptibility.
Experimental Protocols for Purity Determination
A multi-faceted analytical approach is crucial for the comprehensive purity assessment of this compound. The following protocols are based on established methodologies for the analysis of similar aliphatic amine hydrochlorides.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating reversed-phase HPLC method is the cornerstone of purity analysis.[9][10] Due to the lack of a strong chromophore in 4-Aminomethyltetrahydropyran, pre-column derivatization is often necessary for sensitive UV detection.
Experimental Protocol: HPLC with Pre-column Derivatization
Derivatization Reagent: Dansyl Chloride
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 0.1 M HCl) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of a saturated sodium bicarbonate solution.
-
Add 200 µL of a dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and heat at 60 °C for 30 minutes in the dark.
-
Cool to room temperature and add 100 µL of a 2% aqueous solution of diethylamine to quench the excess dansyl chloride.
-
Dilute the mixture with the mobile phase to a suitable concentration for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: Dansyl chloride reacts with the primary amine to form a highly fluorescent and UV-active derivative, enabling sensitive detection. The reversed-phase gradient method allows for the separation of the derivatized product from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polar nature of amines, derivatization is typically required to improve their chromatographic properties.
Experimental Protocol: GC-MS with Derivatization
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Preparation: Accurately weigh about 5 mg of the sample into a vial and add 1 mL of a suitable solvent (e.g., pyridine).
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS to the sample solution. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Rationale: Silylation with BSTFA replaces the active hydrogen on the amine with a trimethylsilyl group, increasing volatility and thermal stability for GC analysis.[11] The mass spectrometer provides structural information for the identification of unknown impurities.
Caption: Workflow for GC-MS analysis with silylation derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12][13][14]
Experimental Protocol: qNMR for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid, accurately weighed) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Rationale: qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatographic methods. The choice of a suitable internal standard with known purity and non-overlapping signals is critical for accuracy.
Conclusion
The purity of this compound is a critical quality attribute that requires a comprehensive analytical strategy. By understanding its potential impurity profile and employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality and consistency of this important pharmaceutical intermediate. Furthermore, a comparative understanding of its properties relative to alternative scaffolds like piperidine and cyclohexane derivatives allows for a more informed selection of building blocks in the drug design process. The experimental protocols provided in this guide offer a robust framework for the characterization and quality control of this compound, ultimately contributing to the development of safer and more effective medicines.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Amine Linkers: Profiling 4-Aminomethyltetrahydropyran in Modern Drug Development
In the intricate landscape of drug design, particularly concerning modalities like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted therapies, the chemical linker is not merely a spacer but a critical determinant of a molecule's success. The linker's physicochemical properties—its length, rigidity, polarity, and metabolic stability—profoundly influence the resulting conjugate's pharmacokinetics (PK), efficacy, and toxicity profile.[1][2][3] This guide provides a deep comparative analysis of 4-Aminomethyltetrahydropyran, a saturated heterocyclic amine linker, contextualizing its performance against more conventional amine linkers such as acyclic chains, piperidines, and morpholines.
The Central Role of the Amine Linker
Amine functional groups are ubiquitous attachment points in "linkerology" for bifunctional molecules.[1] Their basicity allows for salt formation to improve solubility and provides a convenient nucleophilic handle for conjugation chemistry. However, not all amine linkers are created equal. The choice of the scaffold bearing the amine dictates a cascade of properties that can either enhance or compromise the therapeutic potential of the final drug candidate. Key considerations include:
-
Rigidity and Conformational Control: Flexible linkers, like simple alkyl chains, can incur a significant entropic penalty upon binding to a target, potentially weakening affinity.[4] Rigid scaffolds can pre-organize the molecule into a more favorable binding conformation.
-
Physicochemical Properties (pKa, LogD): These parameters govern a molecule's ionization state, solubility, and ability to cross cellular membranes, all of which are critical components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]
-
Metabolic Stability: The linker must be sufficiently stable to prevent premature cleavage in circulation, which can lead to off-target toxicity, yet allow for the intended mechanism of action (e.g., payload release in ADCs) at the target site.[2][7][8]
Focus Profile: 4-Aminomethyltetrahydropyran Hydrochloride
This compound is a synthetic intermediate featuring a primary amine tethered to a tetrahydropyran (THP) ring.[9] This structure presents a unique combination of features that distinguish it from other common amine linkers.
-
Structural Features: The saturated six-membered THP ring imparts conformational rigidity, similar to a cyclohexane but with an ether oxygen replacing a methylene group. This oxygen atom is a key differentiator; it acts as a hydrogen bond acceptor and influences the ring's electronic properties and polarity without introducing the higher basicity or metabolic liabilities associated with a second nitrogen atom (as seen in piperazine).
-
Physicochemical Advantages: The ether oxygen tends to lower the lipophilicity (cLogP of the free base is approx. -0.1) and can improve aqueous solubility compared to its carbocyclic analog, aminomethylcyclohexane.[9][10] Its primary amine allows for straightforward derivatization in synthetic schemes.
Comparative Analysis of Amine Linkers
The selection of an amine linker is a strategic decision. Below, we compare 4-Aminomethyltetrahydropyran to three other widely used classes of amine linkers.
Caption: Logical relationship between linker classes and key drug properties.
Table 1: Head-to-Head Comparison of Amine Linker Scaffolds
| Property | 4-Aminomethyltetrahydropyran | Substituted Piperidine | Substituted Morpholine | Acyclic Alkyl Amine |
| Structure | Saturated 6-membered ring with one O and one exocyclic aminomethyl group | Saturated 6-membered ring with one N | Saturated 6-membered ring with one O and one N | Linear or branched alkyl chain |
| Key Feature | Conformationally restricted; H-bond accepting ether oxygen; moderate polarity | Privileged scaffold; higher basicity; potential for strong ionic interactions[11][12] | Privileged scaffold; lower basicity; often improves solubility and PK[13][14] | High flexibility; adjustable length |
| Rigidity | High | High | High | Low |
| Typical cLogP | Low to moderate (hydrophilic) | Moderate to high (lipophilic) | Low to moderate (hydrophilic) | Variable (increases with length) |
| Basicity (pKa) | Primary amine (pKa ~10) | Secondary/tertiary amine (pKa ~9-11) | Secondary amine (pKa ~8.5)[14] | Primary amine (pKa ~10-11) |
| Potential Advantage | Good balance of rigidity and favorable PK properties; metabolically stable ring | Well-established chemistry; strong target engagement via N | Excellent "pharmacokinetic fixer"; reduces lipophilicity, improves metabolic stability[15] | Simple to synthesize; allows for fine-tuning of distance between two moieties |
| Potential Disadvantage | Less established in clinical candidates compared to others | Potential for N-oxidation or adjacent C-oxidation; can increase lipophilicity[16] | Lower basicity may not be optimal for all salt-forming or binding needs | High flexibility can lead to an entropic penalty in binding; potential for metabolic breakdown[4] |
Experimental Validation: Protocols and Workflow
To objectively compare these linkers, a series of standardized experiments is required. The causality behind these protocols is to systematically de-risk a linker by assessing its intrinsic stability and properties before committing to more complex and costly in vivo studies.
Caption: A typical experimental workflow for evaluating and selecting a linker.
Objective: To determine the relative stability of linker-payload conjugates in a biologically relevant matrix, predicting their stability in circulation.
Rationale: An ideal linker for an ADC or long-acting therapeutic must remain intact in the bloodstream to prevent premature release of the payload, which causes off-target toxicity and reduces the therapeutic index.[17][] This assay uses plasma, which contains a complex mixture of enzymes, to challenge the linker's stability.
Methodology:
-
Conjugate Preparation: Synthesize conjugates of each amine linker (4-Aminomethyltetrahydropyran, Piperidine, Morpholine, Acyclic) with a common analytical handle, such as a fluorophore or a payload with a distinct mass signature. Purify all conjugates to >95% by HPLC.
-
Incubation:
-
Prepare stock solutions of each conjugate in DMSO.
-
In separate microcentrifuge tubes, add 5 µL of the stock solution to 495 µL of fresh mouse or human plasma (pre-warmed to 37°C) to achieve a final concentration of 10 µM.
-
Incubate the tubes in a shaker at 37°C.
-
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot (50 µL) from each reaction tube.
-
Sample Quenching: Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent conjugate mass peak over time.
-
-
Data Interpretation: Plot the percentage of the intact conjugate remaining versus time. Calculate the half-life (t½) for each linker conjugate in plasma. A longer half-life indicates greater stability. The valine-citrulline linker, known to be sensitive to certain plasma enzymes, can be used as a control for assay validity.[19]
Objective: To quantify the lipophilicity and basicity of the linkers, which are key drivers of ADME properties.
Rationale: LogD (the distribution coefficient at a specific pH, typically 7.4) is a better predictor of membrane permeability and overall drug-like properties than LogP for ionizable molecules like amines.[5] The pKa determines the extent of ionization at physiological pH, affecting solubility, receptor interaction, and cell penetration.[6]
Methodology (pKa via Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a sample of the linker (as a hydrochloride salt) in a known volume of deionized water to create a solution of known concentration (e.g., 1-5 mM).
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. The titrant will be a standardized solution of NaOH (e.g., 0.1 M).
-
Titration:
-
Begin the titration by adding small, precise volumes of the NaOH titrant to the linker solution while continuously stirring and monitoring the pH.
-
Record the pH value after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is determined from the inflection point of the resulting titration curve. Specifically, it is the pH at which half of the amine has been neutralized (the midpoint of the steepest part of the curve).
-
Sophisticated software can analyze the derivative of the curve (dpH/dV) to precisely locate the equivalence point and subsequently the pKa.
-
Self-Validation: The protocol is validated by running a known standard with a similar pKa (e.g., Tris buffer) to ensure the accuracy of the electrode and titrator. The sharpness of the titration curve provides confidence in the result.
Conclusion and Strategic Outlook
The selection of an amine linker is a multi-parameter optimization problem where no single choice is universally superior.[][21]
-
Acyclic linkers offer maximum flexibility and are synthetically accessible, but this often comes at the cost of metabolic stability and binding affinity.
-
Piperidine linkers are well-established and provide a rigid scaffold, but their lipophilicity and potential metabolic hotspots must be carefully managed.[16][22]
-
Morpholine linkers are excellent tools for improving hydrophilicity and pharmacokinetic profiles, making them a "go-to" for overcoming ADME challenges.[13][23]
4-Aminomethyltetrahydropyran emerges as a compelling alternative that strategically balances the attributes of these classes. It provides the conformational rigidity of a cyclic scaffold, which is beneficial for target engagement, while the incorporated ether oxygen helps to moderate lipophilicity and potentially enhance metabolic stability and solubility, akin to the advantages offered by morpholine but with a primary amine handle. Its properties suggest it may be particularly advantageous in designing molecules where maintaining a constrained conformation while avoiding the addition of excessive lipophilicity or metabolic liabilities is critical.
As drug discovery moves towards increasingly complex and targeted modalities, the thoughtful and data-driven selection of linkers like 4-Aminomethyltetrahydropyran will be paramount in translating potent molecules into safe and effective medicines.
References
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 10. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Versatile 4-Aminomethyltetrahydropyran Scaffold: A Comparative Guide to its Structure-Activity Relationship Across Diverse Biological Targets
The 4-aminomethyltetrahydropyran moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, favorable physicochemical properties, and synthetic tractability have led to its incorporation into a diverse array of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminomethyltetrahydropyran derivatives across three distinct and therapeutically significant target classes: Dipeptidyl Peptidase-4 (DPP-4), Factor XIa (FXIa), and monoamine transporters. By examining the role of this versatile scaffold in different molecular contexts, we aim to provide researchers, scientists, and drug development professionals with valuable insights to guide future discovery efforts.
The 4-Aminomethyltetrahydropyran Scaffold: An Overview
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a desirable combination of properties for drug design. It is metabolically stable, possesses a defined conformational preference (chair conformation), and can engage in hydrogen bonding through its oxygen atom. The 4-aminomethyl substituent provides a crucial vector for introducing a wide range of functionalities, enabling chemists to modulate potency, selectivity, and pharmacokinetic properties. This substituent can act as a key binding element, a linker to other pharmacophoric groups, or a handle for improving solubility and other drug-like characteristics. The sp³-rich nature of this scaffold is particularly advantageous in exploring new chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery.[1][2]
Comparative Analysis of SAR Across Key Therapeutic Targets
While a systematic SAR study focusing solely on substitutions to the 4-aminomethyltetrahydropyran ring across a single target is not extensively documented in publicly available literature, a comparative analysis of its role in different inhibitor classes reveals key principles of its application.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The 4-aminomethyltetrahydropyran scaffold is a key component of the once-weekly DPP-4 inhibitor, omarigliptin.[3] In the context of DPP-4 inhibition, this moiety often serves to occupy a specific pocket in the enzyme's active site, contributing to both potency and selectivity.
Key SAR Insights for DPP-4 Inhibitors Incorporating the Tetrahydropyran Moiety:
-
Role of the Amino Group: The primary amine of the 4-aminomethyl group is often crucial for interacting with key residues in the S2 pocket of DPP-4, such as glutamic acid residues (Glu205/206), through salt-bridge formation.
-
The Tetrahydropyran Ring: The tetrahydropyran ring itself typically resides in a hydrophobic sub-pocket. Its conformation and substitution can influence the overall binding affinity and pharmacokinetic profile of the inhibitor.
-
Substitutions on the Amino Group: Acylation or sulfonylation of the amino group is a common strategy to introduce further interactions with the enzyme. For instance, in omarigliptin, the aminomethyl group is part of a larger, more complex structure that extends into other binding regions of the enzyme.[3]
Table 1: Representative 4-Aminomethyltetrahydropyran-Containing DPP-4 Inhibitor
| Compound Name | Structure | DPP-4 IC50 (nM) | Key Features |
| Omarigliptin | [Image of Omarigliptin structure] | < 10 | Tricyclic ring system incorporating a di-fluorophenyl, tetrahydropyran, and pyrrolopyrazole ring attached to a sulfonyl group.[3] |
Factor XIa (FXIa) Inhibitors for Anticoagulation
The inhibition of Factor XIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[4][5] While specific SAR tables for 4-aminomethyltetrahydropyran derivatives as FXIa inhibitors are not prevalent in the initial literature search, the scaffold can be envisioned to occupy the S1 or S2 pockets of the enzyme, which are known to accommodate basic and substituted cyclic moieties.
Hypothetical SAR Considerations for FXIa Inhibitors with a Tetrahydropyran Scaffold:
-
P1 and P2 Pocket Occupancy: The 4-aminomethyltetrahydropyran could be designed to fit into the S1 or S2 pockets of the FXIa active site. The amino group could form a salt bridge with Asp189 at the bottom of the S1 pocket, a common feature for serine protease inhibitors.
-
Linker Functionality: The tetrahydropyran ring could serve as a rigid linker to connect P1 and P2' or P3/P4 pharmacophoric elements, ensuring an optimal binding conformation.
-
Improving Physicochemical Properties: The inclusion of the tetrahydropyran moiety can enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, which are often challenging for FXIa inhibitors.
Monoamine Transporter Inhibitors for Neurological Disorders
Derivatives of the 4-aminomethyltetrahydropyran scaffold have been explored as inhibitors of monoamine transporters (DAT, SERT, NET), which are key targets for the treatment of depression and other neurological disorders.[6][7][8][9] In this context, the scaffold often serves as a bioisostere for other cyclic amines, such as piperidine or tropane rings.
General SAR Principles for Monoamine Transporter Inhibitors:
-
Core Scaffold: The central amine-containing ring system is crucial for interaction with the transporter's binding site. The 4-aminomethyltetrahydropyran can provide the necessary geometry and basicity.
-
Aromatic Substituents: The potency and selectivity of monoamine transporter inhibitors are heavily influenced by the nature and position of aromatic substituents attached to the core scaffold.
-
N-Substituents: The substituent on the amino group can modulate the affinity for the different transporter subtypes (DAT, SERT, NET). Small alkyl groups are often well-tolerated.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the in vitro evaluation of inhibitors against DPP-4, FXIa, and monoamine transporters are provided below.
In Vitro DPP-4 Inhibition Assay
This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate by DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the test compound solution.
-
Add the human recombinant DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for a specified duration (e.g., 30 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Factor XIa Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of compounds against human Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl and a non-ionic surfactant.
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the human Factor XIa solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10 minutes).
-
The reaction rate is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Monoamine Transporter Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
Cell membranes prepared from cells expressing the human DAT, SERT, or NET.
-
Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Assay buffer appropriate for each transporter.
-
Non-specific binding determinant (e.g., a high concentration of a known inhibitor like cocaine or a specific inhibitor for each transporter).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and the non-specific binding determinant.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Role of the 4-Aminomethyltetrahydropyran Scaffold
The following diagrams illustrate the conceptual integration of the 4-aminomethyltetrahydropyran scaffold into different inhibitor designs.
Caption: Role of the 4-aminomethyltetrahydropyran scaffold in DPP-4 inhibition.
Caption: Conceptual design of FXIa inhibitors with the tetrahydropyran scaffold.
Conclusion
The 4-aminomethyltetrahydropyran scaffold is a testament to the power of three-dimensional thinking in drug discovery. Its successful incorporation into inhibitors of diverse targets like DPP-4, and its potential for designing inhibitors of FXIa and monoamine transporters, underscores its versatility. While comprehensive, systematic SAR data for this scaffold against a single target remains an area for future research, the comparative analysis presented here provides a valuable framework for understanding its role in medicinal chemistry. By leveraging the insights from its application across different therapeutic areas and employing the detailed experimental protocols provided, researchers can continue to unlock the full potential of this valuable building block in the design of next-generation therapeutics.
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR exploration, and X-ray crystal structures of factor XIa inhibitors containing an alpha-ketothiazole arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Testing of Novel Compounds Derived from 4-Aminomethyltetrahydropyran HCl
Introduction: The Strategic Value of the Tetrahydropyran Scaffold
In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. The 4-Aminomethyltetrahydropyran moiety has emerged as a particularly valuable building block. As a saturated heterocycle, it offers several advantages over traditional planar aromatic rings, including an improved three-dimensional geometry for better occupancy of target binding sites, enhanced aqueous solubility, and potentially more favorable metabolic profiles.[1][2] These characteristics make it an attractive starting point for synthesizing libraries of novel compounds aimed at a diverse range of biological targets.[3][4][5]
However, the synthesis of a novel compound library is merely the first step. The subsequent challenge—and the focus of this guide—is to design and execute a robust in vitro testing cascade to accurately identify promising lead candidates. This guide provides a comparative framework for selecting and implementing appropriate in vitro assays, ensuring that experimental choices are driven by scientific rationale to generate reliable and translatable data.
The Dichotomy of In Vitro Assessment: Biochemical vs. Cell-Based Assays
The initial characterization of a new chemical entity (NCE) typically begins with a fundamental choice between two major categories of in vitro assays: biochemical and cell-based.[6][7] Understanding the distinct purpose and limitations of each is paramount for an efficient screening funnel.
-
Biochemical Assays: These are target-based, reductionist systems that measure the direct interaction between a compound and an isolated biological molecule, such as a purified enzyme or receptor.[7] Their primary advantage is the clean, unambiguous assessment of target engagement and potency (often expressed as IC50 or Kᵢ), free from the complexities of a cellular environment.[8]
-
Cell-Based Assays: These assays are physiology-based, measuring the effect of a compound on a specific cellular function within living cells.[9] They provide more biologically relevant data by inherently accounting for crucial factors like cell permeability, potential for efflux, and off-target effects that can influence a compound's efficacy in a living system.[10][11]
A frequent challenge in drug discovery is the discrepancy between potency observed in biochemical assays and that seen in cellular assays.[10] A compound might be a nanomolar inhibitor of a purified enzyme but show only micromolar activity in a cell-based model. This drop-off can be due to poor membrane permeability, rapid metabolism, or engagement with competing intracellular pathways. Therefore, a well-designed testing strategy often employs both assay types in a tiered approach.
Caption: A typical workflow for in vitro screening of new compounds.
Comparative Guide to Primary In Vitro Assays
The choice of assay depends heavily on the intended biological target. Let's consider a common scenario in oncology drug discovery: screening for inhibitors of a specific protein kinase.
Scenario: Screening for Novel Kinase Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Biochemical: ADP-Glo™ | Measures ATP consumption by kinase; luminescence-based. ATP is converted to ADP, which is then converted back to ATP, driving a luciferase reaction. | High-throughput, sensitive, robust signal, widely applicable to different kinases. | Indirectly measures kinase activity, susceptible to interference from compounds affecting ATP/luciferase. | Primary screening of large compound libraries to find initial hits against a purified kinase. |
| Biochemical: HTRF® | Homogeneous Time-Resolved Fluorescence; measures phosphorylation of a substrate via FRET between two antibodies. | Homogeneous ("add-and-read"), low background, highly sensitive. | Requires specific, validated antibody pairs for each target; can be more expensive. | Orthogonal validation of primary hits; detailed kinetic studies. |
| Cell-Based: CellTiter-Glo® | Measures intracellular ATP levels as an indicator of cell viability and metabolic activity.[12] | Simple "add-mix-measure" protocol, high-throughput, reflects overall cellular health.[12] | Not target-specific; cytotoxicity could be due to off-target effects.[13] | Assessing general cytotoxicity; secondary screening to see if target inhibition translates to an anti-proliferative effect. |
| Cell-Based: Western Blot | Measures the phosphorylation status of a specific downstream substrate of the target kinase in cell lysates. | Directly confirms on-target activity within a cellular context; provides mechanistic insight. | Low-throughput, semi-quantitative, labor-intensive. | Confirming the mechanism of action for a small number of prioritized hits. |
Data Interpretation: A promising compound would exhibit high potency in the biochemical assay (e.g., low nanomolar IC50) and subsequently demonstrate dose-dependent inhibition of cell proliferation (in the CellTiter-Glo assay) and a reduction in substrate phosphorylation (in the Western Blot) at comparable concentrations.[8]
Detailed Protocol: Cell Viability Assessment Using MTT Assay
This protocol details a fundamental cell-based assay to determine the cytotoxic or anti-proliferative effects of compounds synthesized with the 4-Aminomethyltetrahydropyran HCl scaffold. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
Cancer cell line of interest (e.g., HCT-116 colorectal carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: a. Harvest and count cells, then dilute to an optimal seeding density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. b. Seed the cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. A common concentration range is from 0.01 µM to 100 µM. b. Include "vehicle control" wells (medium with the same final concentration of DMSO as the test compounds) and "medium only" wells for background subtraction. c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound dilutions. d. Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).[11]
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in viable cells.[13]
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] c. Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes until the color is uniform.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis:
-
Subtract the average OD of the "medium only" wells from all other OD readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Underlying Mechanism
To rationally design compounds and interpret assay results, understanding the target pathway is crucial. For many oncology targets, this involves intracellular signaling cascades.
Caption: Inhibition of a kinase cascade by a test compound.
Conclusion
The 4-Aminomethyltetrahydropyran HCl scaffold provides a robust and versatile foundation for the synthesis of novel, drug-like molecules.[16] A successful drug discovery program, however, depends equally on a rigorous and logically structured in vitro testing strategy. By thoughtfully combining high-throughput biochemical assays for primary screening with more physiologically relevant cell-based assays for secondary validation, researchers can efficiently identify compounds with genuine therapeutic potential. This tiered approach allows for the confident prioritization of candidates for further preclinical development, ensuring that resources are focused on compounds that demonstrate not just target engagement, but meaningful activity in a biological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 5. rroij.com [rroij.com]
- 6. differencebetween.com [differencebetween.com]
- 7. pediaa.com [pediaa.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quality Control of 4-Aminomethyltetrahydropyran Hydrochloride: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of chemical building blocks is paramount to the success of any research endeavor. 4-Aminomethyltetrahydropyran hydrochloride is a valuable saturated heterocyclic scaffold frequently employed in the synthesis of novel therapeutics.[1][2] Its non-planar structure offers an escape from "flatland," providing access to new chemical space and potentially improving physicochemical properties of drug candidates.[3] This guide provides an in-depth technical overview of the essential quality control (QC) tests for this compound, offering a comparative perspective against alternative scaffolds and underscoring the importance of a robust, self-validating analytical workflow.
The Critical Role of Quality Control in Drug Discovery
In the intricate process of drug discovery, the quality of starting materials directly impacts the reliability of experimental data and the ultimate success of a program. Impurities in a building block like this compound can lead to the formation of unintended side products, complicate reaction monitoring and purification, and potentially introduce toxic moieties into drug candidates. Therefore, a comprehensive QC strategy is not merely a box-checking exercise but a fundamental aspect of scientific rigor.
This guide will delve into the key analytical techniques for the quality assessment of this compound, providing not just the "how" but also the "why" behind each experimental choice. We will also explore a comparative analysis with a commonly used alternative, 4-aminomethylpiperidine hydrochloride, to highlight the nuances in their analytical profiles.
I. Structural and Purity Verification: The Analytical Trinity
A triad of analytical techniques forms the cornerstone of QC for this compound: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents.
A. ¹H and ¹³C NMR Spectroscopy: The Molecular Blueprint
Expertise & Experience: NMR spectroscopy provides an unambiguous confirmation of the molecular structure. For this compound, the ¹H NMR spectrum should exhibit characteristic signals corresponding to the protons on the tetrahydropyran ring and the aminomethyl group. The integration of these signals should be consistent with the number of protons in each environment. Furthermore, the presence of the hydrochloride salt can be inferred from the chemical shift of the amine protons. ¹³C NMR provides complementary information on the carbon framework.
Trustworthiness: A well-resolved NMR spectrum with the correct chemical shifts, coupling patterns, and integration serves as a primary validation of the material's identity. Any unexpected signals should be investigated as they may indicate the presence of impurities. For instance, the synthesis of 4-aminomethyltetrahydropyran often involves the reduction of 4-cyanotetrahydropyran.[1] Incomplete reduction could lead to the presence of the starting material or intermediate imine, which would be readily detectable by NMR.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectrum and assign the peaks to the corresponding protons in the molecule. Verify the integration values and coupling constants.
Expected ¹H NMR Data (in D₂O): The spectrum is expected to show multiplets for the tetrahydropyran ring protons and a doublet for the aminomethyl protons. The exact chemical shifts may vary slightly depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-N | ~2.9 | d | 2H |
| Ring Protons | ~1.2-1.8, ~3.3-3.9 | m | 9H |
B. High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Expertise & Experience: HPLC is the workhorse for determining the purity of non-volatile organic compounds. A stability-indicating HPLC method is crucial for separating the main compound from any potential impurities, including starting materials, by-products, and degradation products.[4][5][6] For an amine hydrochloride, a reversed-phase C18 column is a common starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The use of a buffer is important to ensure consistent peak shape and retention time for the basic amine.
Trustworthiness: Method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures the reliability of the HPLC data.[7][8][9][10][11] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. A validated method provides confidence that the reported purity value is accurate and reproducible.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a buffered mobile phase (e.g., 0.1% trifluoroacetic acid in water) and an organic mobile phase (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Mandatory Visualization:
Caption: A streamlined workflow for HPLC purity analysis.
C. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound QC, GC-MS is primarily used for two purposes: the analysis of residual solvents and the detection of volatile organic impurities. Headspace GC-MS is the preferred method for residual solvent analysis as it minimizes matrix effects.[12]
Trustworthiness: The mass spectrum obtained from GC-MS provides a molecular fingerprint of each component, allowing for confident identification by comparison to spectral libraries. This is a self-validating system where the chromatographic retention time and the mass spectrum must both match the reference standard.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature ramp to elute common solvents.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Analysis: Identify and quantify any residual solvents by comparing the retention times and mass spectra to known standards.
II. Physicochemical Characterization: Beyond Purity
Beyond structural and purity assessment, a comprehensive QC package should include the determination of key physicochemical properties.
A. Water Content by Karl Fischer Titration
Expertise & Experience: Amine hydrochlorides can be hygroscopic, and excess water content can affect the accuracy of weighing and the outcome of subsequent reactions. Karl Fischer titration is the gold standard for the accurate determination of water content.[3] For amines, a coulometric or volumetric Karl Fischer titrator can be used, often with specialized reagents to avoid side reactions with the basic amine.[13][14]
Trustworthiness: The stoichiometry of the Karl Fischer reaction is well-defined, providing a high degree of accuracy. The endpoint is determined electrochemically, minimizing subjective interpretation.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound should show characteristic absorption bands for N-H, C-H, C-O, and C-N bonds.[15][16][17][18]
Trustworthiness: While not a primary tool for quantitative purity analysis, FT-IR is an excellent and rapid method for identity confirmation and for detecting the presence of functional group impurities that might not be easily observed by other techniques.
Mandatory Visualization:
Caption: A decision tree for the quality control release of the product.
III. Comparative Analysis: 4-Aminomethyltetrahydropyran vs. 4-Aminomethylpiperidine
In drug discovery, the choice of a saturated heterocyclic building block can significantly impact the properties of the final compound.[3][13][19][20] 4-Aminomethylpiperidine hydrochloride is a frequently used alternative to its tetrahydropyran counterpart. While structurally similar, the presence of a nitrogen atom in the piperidine ring introduces key differences that are reflected in their QC profiles.
| QC Parameter | 4-Aminomethyltetrahydropyran HCl | 4-Aminomethylpiperidine HCl | Rationale for Differences |
| ¹H NMR | Simpler spectrum due to symmetry. | More complex spectrum due to the influence of the second nitrogen. | The piperidine ring nitrogen can exist in different protonation states, affecting the chemical shifts of adjacent protons. |
| HPLC Retention | Typically less retained on a C18 column. | Generally more retained due to the additional basic nitrogen. | The secondary amine in the piperidine ring can interact more strongly with the silanol groups on the silica support. |
| Hygroscopicity | Moderately hygroscopic. | Can be more hygroscopic. | The presence of two basic nitrogens increases the potential for hydrogen bonding with water molecules. |
| Potential Impurities | Unreacted 4-cyanotetrahydropyran. | Impurities from the specific synthetic route (e.g., from pyridine reduction). | The synthetic pathways for these two scaffolds are different, leading to distinct impurity profiles. |
This comparative data highlights the importance of tailoring QC methods to the specific molecule of interest. A "one-size-fits-all" approach is insufficient to ensure the quality of these critical building blocks.
IV. Conclusion: A Commitment to Quality
The quality control of this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. By implementing a robust and self-validating QC strategy, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This commitment to quality is not just a regulatory necessity; it is a cornerstone of good scientific practice and a critical factor in the successful development of new medicines.
V. References
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ICH. (2023). Q2(R2) Validation of Analytical Procedures. --INVALID-LINK--[7][9][10][11]
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ChemicalBook. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran. --INVALID-LINK--[1]
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Barrow, J. C., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692–3695. --INVALID-LINK--
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. --INVALID-LINK--[7]
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Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. --INVALID-LINK--[4]
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Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. --INVALID-LINK--
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. --INVALID-LINK--[9]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). --INVALID-LINK--[10]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. --INVALID-LINK--[11]
-
PubMed. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. --INVALID-LINK--
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. --INVALID-LINK--
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ResearchGate. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. --INVALID-LINK--[3]
-
Hiranuma. (n.d.). Water contents Amines. --INVALID-LINK--[13]
-
MilliporeSigma. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. --INVALID-LINK--[14]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. --INVALID-LINK--
-
Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. --INVALID-LINK--[19]
-
Enamine. (n.d.). Analogues of Piperidine for Drug Design. --INVALID-LINK--
-
World Journal of Pharmaceutical Research. (2021). A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. --INVALID-LINK--
-
Frontiers. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. --INVALID-LINK--[20]
-
CPHI Online. (n.d.). Building blocks | PharmaBlock (USA) Inc.. --INVALID-LINK--
-
1Click Chemistry. (n.d.). Building-Blocks. --INVALID-LINK--
-
PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. --INVALID-LINK--
-
ChemBK. (2024). This compound. --INVALID-LINK--[2]
-
The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). --INVALID-LINK--
-
ResearchGate. (2024). (PDF) Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. --INVALID-LINK--
-
Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. --INVALID-LINK--
-
Drug Hunter. (n.d.). Category - Case Studies. --INVALID-LINK--
-
CRSP. (n.d.). Drug Discovery Case Studies. --INVALID-LINK--
-
Analytical Methods in Environmental Chemistry Journal. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. --INVALID-LINK--[12]
-
PubMed. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). FTIR/NIR/Raman in Bio/Pharmaceutical Analysis. --INVALID-LINK--[15]
-
Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (2020). FTIR INTERPRETATION OF DRUGS. --INVALID-LINK--[16]
-
PubMed Central. (2022). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. --INVALID-LINK--
-
PubMed Central. (2022). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. --INVALID-LINK--[17]
-
Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt .... --INVALID-LINK--
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ChemicalBook. (n.d.). 4-Aminotetrahydropyran hydrochloride synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). --INVALID-LINK--
-
PubMed Central. (2023). Fluorinated building blocks in drug design: new pathways and targets. --INVALID-LINK--
References
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A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Aminomethyltetrahydropyran Hydrochloride: Ensuring Quality Beyond the Paper
For drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with data. Every building block, every intermediate, carries with it a history and a profile that dictates its potential. The Certificate of Analysis (CoA) is the passport for these molecules, and for a versatile building block like 4-Aminomethyltetrahydropyran hydrochloride, understanding its nuances is paramount. This guide provides an in-depth analysis of what constitutes a reliable CoA for this compound, compares it to key structural alternatives, and presents the experimental framework necessary for its validation.
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability.[1] this compound serves as a crucial building block, offering a saturated, sp³-rich core with a primary amine handle for further chemical elaboration.[2] It is utilized in the synthesis of inhibitors for targets like mTOR kinase and PDE10A.[3] However, its utility is directly dependent on its quality, a factor that can only be ascertained through a rigorous and comprehensive CoA.
A CoA is not merely a checklist; it is a quantitative statement of a product's identity, purity, and quality. For a researcher, it is the first line of defense against introducing variables that could compromise months of research, leading to irreproducible results or misinterpreted structure-activity relationships (SAR). This guide will deconstruct the critical components of a CoA for this compound and demonstrate why a meticulous evaluation is a cornerstone of scientific integrity.
Deconstructing the Certificate of Analysis: A Framework for Trust
A robust CoA for a pharmaceutical intermediate like this compound must be grounded in internationally recognized standards, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] It should provide a transparent and comprehensive analytical summary.
Below is a logical workflow illustrating the role of the CoA in the drug discovery pipeline.
Caption: Quality control workflow from synthesis to drug candidate selection.
Key Analytical Parameters and Their Significance
A trustworthy CoA for this compound (CAS: 389621-78-7, Formula: C₆H₁₄ClNO, MW: 151.63)[6][7] should include the following tests. Each test provides a unique piece of the quality puzzle.
| Parameter | Typical Specification | Methodology | Rationale & Importance for the Researcher |
| Appearance | White to Off-White Solid | Visual Inspection | A simple but critical first check. Deviations from the expected color could indicate degradation or the presence of colored impurities. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure. Ensures you are working with the correct molecule, preventing wasted effort on synthesizing incorrect derivatives. Mass Spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms and the absence of major structural isomers.[8] |
| Purity (Assay) | ≥98% | HPLC or GC | Quantifies the amount of the desired compound. This is arguably the most critical parameter. An assay below 98% means ≥2% of the material is something else—impurities that could have their own biological activity, interfere with reactions, or complicate purification of downstream products.[9] |
| Water Content | ≤0.5% | Karl Fischer Titration | The hydrochloride salt is hygroscopic. Excess water can affect reaction stoichiometry, especially in water-sensitive reactions (e.g., those using organometallics or acylating agents), and can promote degradation. |
| Residual Solvents | Per ICH Q3C Limits | GC-HS (Headspace) | Solvents used in the final purification steps (e.g., ethanol, isopropanol, ethyl acetate) can remain.[10] Some solvents are toxic and can interfere with biological assays. Their presence must be controlled and quantified. |
| Melting Point | 180-185 °C[11] | Melting Point Apparatus | A sharp melting point range is a good secondary indicator of purity. A broad or depressed melting point often suggests the presence of impurities. |
Comparative Analysis: The Value of the Tetrahydropyran Scaffold
In drug design, the choice of a core scaffold is a critical decision. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool for optimizing drug properties.[12] The 4-aminomethyltetrahydropyran scaffold is often chosen over simpler cyclic amines for specific, data-driven reasons.
Here, we compare it with two common alternatives: the analogous cyclohexane and piperidine rings.
| Scaffold | Structure | Key Physicochemical Properties & Rationale | Potential Liabilities & CoA Considerations |
| 4-Aminomethyl-tetrahydropyran HCl | pKa ≈ 10.0 [10] cLogP ≈ -0.1 [11] The ether oxygen acts as a hydrogen bond acceptor, often improving aqueous solubility and reducing metabolic liability compared to the carbocyclic analogue. The saturated ring provides a desirable 3D-shape or "Fsp³-richness", which is increasingly sought after to "escape from flatland" in drug discovery.[13] | Chemical Stability: Prone to peroxide formation if not stored properly. The CoA should ideally confirm the absence of peroxides for older batches. | |
| 4-Aminomethyl-cyclohexane HCl | pKa ≈ 10.6 cLogP ≈ 1.8 More lipophilic than the THP analogue. This can enhance membrane permeability but may also increase binding to off-targets like hERG or lead to higher metabolic clearance through oxidation of the cyclohexane ring. | Isomeric Impurities: Synthesis can lead to cis/trans isomers. The CoA must specify the isomeric ratio, typically determined by GC or NMR, as different isomers can have vastly different biological activities. | |
| 4-Aminomethyl-piperidine 2HCl | pKa₁ ≈ 10.7, pKa₂ ≈ 8.5 cLogP ≈ 0.2 The second basic nitrogen can be used to form an additional salt, significantly modulating solubility and providing another point for interaction with biological targets. However, it can also lead to off-target effects or complex ADME profiles. | Reactivity: The secondary amine in the ring is a potential site for undesired side reactions (e.g., N-alkylation, oxidation) and can be a metabolic hotspot. The CoA should be scrutinized for impurities arising from such processes. |
This comparison underscores why a seemingly minor change—substituting a methylene group with an oxygen atom—is a deliberate choice. The resulting decrease in lipophilicity and introduction of a hydrogen bond acceptor in the THP ring can be the key to achieving a balanced drug-like profile.
Experimental Protocols: Validating the Certificate of Analysis
Trust, but verify. While a supplier's CoA is the starting point, key parameters should be verifiable in-house, especially for critical GMP-regulated projects.[14] Below are standardized protocols for verifying the identity and purity of this compound.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and identify the presence of any major structural impurities.
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.[15]
-
Data Analysis:
-
Chemical Shifts (δ): Compare the observed chemical shifts to known literature values or a reference spectrum. For the free base in DMSO-d₆, characteristic peaks appear around δ 1.0-1.6 (cyclohexane protons), δ 2.39 (CH₂-N), and δ 3.2-3.8 (CH₂-O).[10] The hydrochloride salt in D₂O will show similar patterns, though shifts may vary slightly.
-
Integration: The relative integrals of the peaks should correspond to the number of protons in each environment.
-
Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets, multiplets) to confirm connectivity between adjacent protons.
-
Impurity Check: Look for any unexpected peaks. The presence of significant peaks not attributable to the product or residual solvent indicates impurities.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Objective: To quantify the purity of the compound and detect non-volatile impurities.
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (as the compound lacks a strong chromophore).
-
Column Temperature: 30 °C.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards if quantitative analysis against a reference standard is required. For purity assessment, a single injection is sufficient.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example: 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method effectively separates the polar amine from more lipophilic impurities.[16]
-
This workflow provides a self-validating system for quality assessment.
Caption: In-house validation workflow for incoming chemical reagents.
Conclusion: A Commitment to Quality
References
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A Tale of Two Rings: A Comparative Guide to Tetrahydropyran and Piperidine Linkers in Drug Design
In the intricate chess game of drug design, the linker element is far more than a simple tether. It is a strategic piece, capable of dictating the solubility, metabolic stability, and ultimately, the efficacy of a therapeutic agent. Among the vast arsenal of linkers available to the medicinal chemist, the six-membered saturated heterocycles, tetrahydropyran (THP) and piperidine, are workhorses, each offering a unique set of advantages and liabilities. This guide provides an in-depth, comparative analysis of these two critical building blocks, offering field-proven insights and experimental frameworks to inform rational drug design.
At a Glance: The Fundamental Dichotomy
The core difference between a tetrahydropyran and a piperidine linker lies in a single atom: oxygen versus nitrogen. This seemingly subtle substitution creates a fundamental dichotomy in their physicochemical properties, most notably basicity. Piperidine, with its secondary amine, is basic (pKa of the conjugate acid is ~11.2) and can exist in a protonated state at physiological pH.[1] In contrast, the ether oxygen of tetrahydropyran is non-basic, rendering the ring neutral across the physiological pH range. This singular difference has profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Tetrahydropyran (THP) | Piperidine |
| Heteroatom | Oxygen | Nitrogen |
| Basicity | Non-basic | Basic (pKa of conjugate acid ~11.2) |
| Hydrogen Bonding | Acceptor | Acceptor and Donor (N-H) |
| Polarity | Polar, non-ionic | Polar, can be cationic |
| Solubility | Moderate aqueous solubility | pH-dependent aqueous solubility |
| Metabolic Liability | Generally stable, potential for C-H oxidation | Potential for N-dealkylation, C-H oxidation, ring opening |
Conformational Considerations: A Subtle Dance of Rigidity and Flexibility
Both THP and piperidine adopt a chair conformation to minimize steric and torsional strain.[2] This inherent rigidity can be advantageous in linker design, helping to pre-organize the molecule for optimal interaction with its biological target. However, the energy barriers for ring inversion and the conformational preferences of substituents differ between the two.
The piperidine ring's conformational landscape is further complicated by the presence of the nitrogen lone pair and the N-H bond, which can exist in either an axial or equatorial position.[2] The preference for one over the other is influenced by the solvent environment and the nature of the substituents. This conformational flexibility can be a double-edged sword, offering the potential for adaptive binding to a target while also introducing an entropic penalty.
The tetrahydropyran ring, while also flexible, has a different conformational energy profile due to the presence of the oxygen atom. The C-O bond lengths and angles influence the overall ring geometry and the preferred orientation of substituents.
Logical Relationship: Impact of Heteroatom on Linker Properties
Caption: The choice of heteroatom (N vs. O) dictates the linker's fundamental physicochemical properties, which in turn have a cascading effect on the drug's overall ADME profile.
The Impact on ADME Properties: A Head-to-Head Comparison
The selection of a THP versus a piperidine linker can dramatically alter a drug candidate's journey through the body. Here, we dissect the influence of each on the key pillars of ADME.
Solubility: The Power of Protonation
Aqueous solubility is a critical parameter for oral bioavailability and formulation. This is where the basicity of the piperidine ring offers a distinct advantage. At physiological pH, the piperidine nitrogen can be protonated, forming a cationic species with significantly enhanced aqueous solubility.[3] This property is often exploited to improve the solubility of lipophilic drug candidates.
Tetrahydropyran, being non-basic, does not offer this pH-dependent solubility enhancement. Its contribution to solubility is primarily through its polarity as an ether. While THP can improve the solubility of a molecule compared to a purely aliphatic linker, it may not be sufficient for highly lipophilic compounds.
Permeability: The Charge Conundrum
The ability of a drug to permeate cell membranes is essential for reaching its intracellular target. Here, the non-ionic nature of the THP linker is advantageous. The permanent charge of a protonated piperidine can hinder passive diffusion across the lipid bilayer of cell membranes, a phenomenon known as the "charge penalty."[4]
Therefore, a careful balance must be struck. While the basicity of piperidine can improve solubility in the aqueous environment of the gastrointestinal tract, it can reduce permeability into cells. The optimal pKa of the piperidine nitrogen is a critical parameter to modulate, aiming for sufficient solubility without overly compromising permeability.[5]
Metabolic Stability: Navigating the P450 Minefield
Metabolic stability is a key determinant of a drug's half-life and dosing regimen. Both THP and piperidine rings can be subject to metabolic transformations, primarily by cytochrome P450 (CYP) enzymes.
The secondary amine of the piperidine ring is a known metabolic hotspot, susceptible to N-dealkylation.[6] The ring carbons, particularly those alpha to the nitrogen, are also prone to oxidation, which can lead to lactam formation or ring opening.[7] Functionalization of the piperidine ring can be employed to block these metabolic pathways and enhance stability.[8]
The tetrahydropyran ring is generally considered to be more metabolically stable than piperidine due to the absence of the readily oxidizable nitrogen. The primary metabolic route for THP is C-H oxidation, which is typically a slower process than N-dealkylation.[9] This can lead to a longer in vivo half-life for compounds containing THP linkers.
Comparative ADME Profile
| ADME Parameter | Tetrahydropyran Linker | Piperidine Linker | Rationale |
| Aqueous Solubility | Moderate | High (pH-dependent) | The basic nitrogen of piperidine can be protonated, increasing polarity and solubility.[3] |
| Cell Permeability | High | Moderate to Low | The positive charge of a protonated piperidine can reduce passive diffusion across cell membranes.[4] |
| Metabolic Stability | Generally High | Moderate | Piperidine is susceptible to N-dealkylation and oxidation, while THP is more resistant to metabolism.[6][9] |
| Plasma Protein Binding | Generally Low | Low to Moderate | Increased lipophilicity from substituents on either ring can increase plasma protein binding. |
Experimental Protocols: A Framework for Evaluation
To empirically determine the optimal linker for a given drug candidate, a series of in vitro and in vivo experiments are essential. The following protocols provide a standardized workflow for comparing the performance of THP and piperidine-containing analogues.
Synthesis of Functionalized Linkers
The synthesis of functionalized THP and piperidine linkers is a prerequisite for their incorporation into drug candidates.
Protocol 1: Synthesis of a Functionalized Piperidine Linker (Example: 4-aminomethylpiperidine)
-
Starting Material: N-Boc-piperidine-4-carboxylic acid.
-
Amide Coupling: React N-Boc-piperidine-4-carboxylic acid with a suitable amine (e.g., benzylamine) in the presence of a coupling agent such as HATU and a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Boc Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Reductive Amination (if needed): The resulting primary amine can be further functionalized via reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
Protocol 2: Synthesis of a Functionalized Tetrahydropyran Linker (Example: 4-aminomethyltetrahydropyran)
-
Starting Material: Tetrahydropyran-4-carboxylic acid.
-
Amide Coupling: Similar to the piperidine synthesis, couple the carboxylic acid with a protected amine (e.g., N-Boc-1,2-diaminoethane) using standard peptide coupling reagents.
-
Functionalization: The other end of the diamine can then be deprotected and used for further conjugation.
Experimental Workflow: Linker Evaluation
Caption: A systematic workflow for the comparative evaluation of drug candidates containing THP and piperidine linkers, from synthesis to in vivo efficacy studies.
In Vitro ADME Assays
Protocol 3: Aqueous Solubility Assay
-
Prepare stock solutions of the test compounds in DMSO.
-
Add the stock solution to aqueous buffers at different pH values (e.g., pH 2.0 and pH 7.4) to a final concentration.
-
Incubate the solutions for a set period (e.g., 24 hours) at room temperature to reach equilibrium.
-
Filter the solutions to remove any precipitated compound.
-
Analyze the concentration of the compound in the filtrate by LC-MS/MS.
Protocol 4: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side of the monolayer.
-
After a set incubation time, measure the concentration of the compound on the basolateral (B) side using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Protocol 5: Metabolic Stability Assay in Liver Microsomes
-
Incubate the test compound with human or rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a solvent like acetonitrile.
-
Analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion: A Strategic Choice
The choice between a tetrahydropyran and a piperidine linker is not a matter of inherent superiority but rather a strategic decision based on the specific challenges of a drug discovery program. The basicity of piperidine can be a powerful tool to enhance aqueous solubility, but this must be carefully balanced against the potential for reduced permeability and increased metabolic liability. Tetrahydropyran offers a more metabolically robust and non-ionic alternative, which can be advantageous for achieving good cell permeability and a longer half-life.
Ultimately, the optimal linker is context-dependent. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower the medicinal chemist to make informed decisions and design drug candidates with a higher probability of success.
References
- 1. Bioisosterism - Drug Design Org [drugdesign.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Aminomethyltetrahydropyran Hydrochloride
As drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed protocol for the proper disposal of 4-Aminomethyltetrahydropyran hydrochloride (CAS No. 130290-79-8), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Section 1: Core Hazard Profile and Immediate Safety
Before handling or disposing of this compound, it is imperative to understand its hazard profile. This compound is classified as a corrosive material that poses significant risks upon exposure.[1][2]
Primary Hazards:
-
Severe Skin and Eye Damage: Direct contact causes serious chemical burns.[1][3]
-
Respiratory Irritation: Inhalation of dust or mist can lead to chemical burns in the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion can cause severe burns to the gastrointestinal tract.[2][3]
Immediate Protective Measures: Due to these hazards, all handling and disposal operations must be conducted within a chemical fume hood.[2] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use.[4]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
| Property | Identifier/Value | Source(s) |
| CAS Number | 130290-79-8 | [1][2] |
| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1][3] |
| Signal Word | Danger | [1] |
| Key Hazard Statements | Causes severe skin burns and eye damage; May cause respiratory irritation. | [1][5] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, reducing agents. | [1][2] |
| Hazardous Decomposition | Generates nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon thermal decomposition. | [1][2] |
Section 2: The Regulatory Landscape: RCRA and Institutional Protocols
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" framework for hazardous waste management.[6] Laboratories are considered hazardous waste generators and must comply with federal, state, and local regulations.[8][9]
Your institution's Environmental Health and Safety (EHS) office translates these regulations into specific, actionable protocols for your laboratory. Always consult and adhere to your local EHS guidelines , as they represent the final authority on disposal procedures at your facility.
Section 3: On-Site Waste Management: Segregation, Accumulation, and Labeling
Proper on-site management is critical to prevent dangerous chemical reactions and ensure regulatory compliance.
This compound is a corrosive solid. It must be segregated from incompatible materials to prevent violent reactions or the release of toxic gases.[10]
Segregation Protocol:
-
Designate a Waste Stream: This compound belongs in the "solid, non-halogenated organic corrosive" waste stream.
-
Physical Separation: Store the waste container in a location physically separated from acids, bases, oxidizers, and reducing agents.[10][11] Secondary containment, such as a spill tray, is highly recommended.[11][12]
-
No Mixing: Never mix this waste with other chemicals in the same container.[13]
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][14]
SAA Requirements:
-
The SAA must be clearly marked.
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[14]
-
Containers must be removed from the SAA within three days of becoming full.[10]
Proper containment and labeling are mandated by OSHA and the EPA.[12]
Container Protocol:
-
Use a Compatible Container: The original container is often suitable.[10] If transferring, use a new, clean, chemically compatible container, such as high-density polyethylene (HDPE). Ensure the container is free from damage and has a secure, leak-proof closure.[12]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.
-
A clear indication of the hazards (e.g., "Corrosive").
-
The date accumulation started.
-
Disposal Workflow for this compound
Caption: Decision workflow for handling and disposing of this compound waste.
Section 4: Spill Management Protocol
Even with meticulous care, spills can occur. A swift and correct response is essential to mitigate exposure and environmental contamination.
For small spills of solid this compound:
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your lab supervisor.
-
Maintain PPE: Ensure you are wearing the appropriate PPE as described in Section 1.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use water to clean up, as this can create a corrosive solution.
-
Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2] Carefully sweep the absorbed material into a designated hazardous waste container.[15] Use non-sparking tools if there is any remote fire risk.[15]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (follow your EHS guidelines), then wash with soap and water.
-
Dispose of Materials: All cleanup materials (absorbent, contaminated gloves, wipes) must be placed in the hazardous waste container and disposed of according to the procedures in this guide.[16]
-
Report: Document and report the spill to your EHS office.
Section 5: Final Disposal and Decontamination
Final Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste contractor.[1] Your role is to prepare the waste for pickup by your institution's EHS department. Once your waste container is full, submit a request for pickup through your EHS office's designated system. Do not allow waste to accumulate beyond the SAA limits.[14]
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Carefully rinse contaminated glassware or surfaces with a suitable solvent (e.g., ethanol) to remove residues. Collect this rinseate as hazardous waste.
-
Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Section 6: Waste Minimization
A core principle of green chemistry and good laboratory practice is the minimization of waste.[14]
-
Order Appropriately: Purchase the smallest quantity of the chemical required for your experiments.[14]
-
Optimize Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[14]
-
Maintain Inventory: Keep an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[14]
By adhering to these rigorous procedures, you uphold the highest standards of safety and environmental responsibility, ensuring that your research contributes to scientific advancement without compromising the well-being of your colleagues or the planet.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 3. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. echemi.com [echemi.com]
- 16. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
